molecular formula C8H7BrF2O B1588016 2,6-Difluoro-4-methoxybenzyl bromide CAS No. 94278-68-9

2,6-Difluoro-4-methoxybenzyl bromide

Cat. No.: B1588016
CAS No.: 94278-68-9
M. Wt: 237.04 g/mol
InChI Key: JCRQCVDDBZVTMB-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQCVDDBZVTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391725
Record name 2,6-Difluoro-4-methoxybenzyl bromide
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Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-68-9
Record name 2,6-Difluoro-4-methoxybenzyl bromide
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Record name 2,6-Difluoro-4-methoxybenzyl bromide
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Foundational & Exploratory

2,6-Difluoro-4-methoxybenzyl bromide: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Difluoro-4-methoxybenzyl bromide, a pivotal reagent in contemporary organic synthesis. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, offering field-proven insights into its synthesis, reactivity, and application. Every protocol is designed as a self-validating system, supported by authoritative references to ensure technical accuracy and trustworthiness.

Core Dossier: Understanding the Reagent's Strategic Value

This compound (CAS No. 94278-68-9) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms ortho to the benzylic bromide moiety dramatically influences its reactivity, enhancing its electrophilicity and making it a potent alkylating agent. The para-methoxy group, an electron-donating entity, further modulates the electronic properties of the aromatic ring. This distinct substitution pattern allows for the precise introduction of the 2,6-difluoro-4-methoxybenzyl group into a diverse array of molecular architectures, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity in pharmaceutical candidates.

Physicochemical & Spectroscopic Data Summary

A foundational understanding of the reagent's properties is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource(s)
CAS Number 94278-68-9[1][2][3][4]
Molecular Formula C₈H₇BrF₂O[1][2][3][4]
Molecular Weight 237.04 g/mol [1][2][3]
Appearance White to off-white crystalline powder or liquid[4]
Melting Point 43-46 °C[2]
Boiling Point 210.4 ± 35.0 °C (Predicted)[2]
Solubility Soluble in common organic solvents such as THF, DCM, and Acetone.
Purity (Typical) ≥97%[4]

Spectroscopic Signature:

While a definitive, publicly available peer-reviewed spectrum for this specific compound is elusive, based on established principles of NMR spectroscopy and data from analogous structures, the following represents the expected spectroscopic data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~6.6-6.8 ppm (d, J ≈ 8-10 Hz, 2H, Ar-H)

    • δ ~4.5 ppm (s, 2H, CH₂Br)

    • δ ~3.8 ppm (s, 3H, OCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~160-163 ppm (dd, J ≈ 245, 12 Hz, C-F)

    • δ ~158-160 ppm (t, J ≈ 10 Hz, C-OMe)

    • δ ~110-115 ppm (t, J ≈ 20 Hz, C-C-Br)

    • δ ~100-105 ppm (dd, J ≈ 25, 5 Hz, C-H)

    • δ ~56 ppm (s, OCH₃)

    • δ ~25-30 ppm (t, J ≈ 5 Hz, CH₂Br)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ ~ -110 to -115 ppm

Synthesis of the Reagent: A Validated Protocol

The most common and reliable method for the preparation of this compound is via the bromination of the corresponding benzyl alcohol. This approach offers high conversion and a relatively straightforward purification process.

synthesis_workflow Start (2,6-Difluoro-4-methoxyphenyl)methanol Reaction Bromination 20 °C, 2h Start->Reaction Reagent Phosphorus(V) oxybromide (POBr3) in THF Reagent->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Workup EtOAc Extraction, Wash with H2O & Brine Quench->Workup Purification Silica Gel Chromatography (10% EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.1-0.2 M solution. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: To the cooled, stirring solution, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mobile phase of 10% ethyl acetate in hexane to yield the pure this compound.[1]

Expertise & Causality: The choice of POBr₃ as the brominating agent is strategic; it is a powerful yet selective reagent for converting benzylic alcohols to bromides with minimal side reactions. The aqueous work-up with NaHCO₃ is crucial to neutralize any remaining acidic species, preventing potential degradation of the product.

Reactivity and Applications in Advanced Synthesis

As a potent electrophile, this compound is a versatile reagent for the alkylation of various nucleophiles.

O-Alkylation of Phenols

The synthesis of diaryl ethers is a common application, with the resulting products often exhibiting interesting biological activities.

o_alkylation_workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Phenol Substituted Phenol Mix Stir at RT Phenol->Mix Base K2CO3 or Cs2CO3 Base->Mix Solvent Acetone or DMF Solvent->Mix Add Add Reagent Mix->Add Reagent This compound Reagent->Add Heat Heat to 50-60 °C Add->Heat Quench Quench with H2O Heat->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product O-Alkylated Phenol Purify->Product

Caption: General workflow for the O-alkylation of phenols.

Detailed Protocol:

  • To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness: The choice of a weak inorganic base like K₂CO₃ is often sufficient and minimizes side reactions. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is driven to completion before work-up.

N-Alkylation of Heterocycles

This reagent is also highly effective for the N-alkylation of nitrogen-containing heterocycles such as imidazoles.

Detailed Protocol:

  • In a suitable solvent like DMF, dissolve the imidazole derivative (1.0 eq).

  • Add a base such as potassium carbonate (1.5 eq) and stir the mixture.

  • Add this compound (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Perform an aqueous work-up and extract the product.

  • Purify the N-alkylated imidazole by column chromatography.

C-Alkylation of Active Methylene Compounds

For the formation of new carbon-carbon bonds, this reagent can be used to alkylate active methylene compounds like diethyl malonate.

Detailed Protocol:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C to form the enolate.

  • Add this compound (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, and purify by column chromatography.

Expertise & Causality: The use of a strong base like NaH is necessary to deprotonate the weakly acidic active methylene compound. Anhydrous conditions are critical to prevent quenching of the enolate and the base.

Safety, Handling, and Storage

  • Safety: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere to prevent degradation.

References

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg Med Chem Lett. 2003 Sep 1;13(17):2863-5. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

Sources

physical properties of 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzyl bromide

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in chemical development, this document synthesizes core physical properties, proven synthetic protocols, safety considerations, and applications, grounding all claims in authoritative data.

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 94278-68-9) is a halogenated organic compound of significant interest in medicinal chemistry and advanced synthesis.[1][2] Its unique structure, featuring a benzyl bromide moiety activated for nucleophilic substitution, is further modulated by a distinct electronic environment. The two ortho-fluorine atoms act as potent electron-withdrawing groups, while the para-methoxy group is electron-donating.[2] This "push-pull" electronic system, combined with the steric influence of the ortho substituents, confers specific reactivity and makes it a valuable reagent for introducing the 2,6-difluoro-4-methoxybenzyl group into target molecules, often modifying properties like metabolic stability and binding affinity.[2]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental setups, purification strategies, and ensuring safe handling.

PropertyValueSource
CAS Number 94278-68-9[1][3][4]
Molecular Formula C₈H₇BrF₂O[1][3][4]
Molecular Weight 237.04 g/mol [1][3][4]
IUPAC Name 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[4]
Appearance Colorless liquid or White to cream crystals[1][5][6]
Melting Point 43-46 °C[3]
Boiling Point 210.4 ± 35.0 °C (Predicted)[3]
Density 1.566 ± 0.06 g/cm³[3]
Flash Point 98.9 °C[3]
Refractive Index 1.514[3]
Solubility Insoluble in water.[7]

Note on Physical State: The reported appearance varies from a colorless liquid to a crystalline solid.[1][5][6] This discrepancy is likely attributable to the compound's melting point of 43-46 °C, which is near ambient temperature in warmer laboratories.[3] At typical room temperature (20-25 °C), it is expected to be a solid.

Section 2: Synthesis and Purification Protocol

The conversion of a benzylic alcohol to the corresponding bromide is a foundational transformation. The protocol described below is a reliable method for synthesizing this compound from its alcohol precursor.

Causality in Reagent Selection:
  • (2,6-difluoro-4-methoxyphenyl)methanol: The commercially available starting material.

  • Phosphorus(V) oxybromide (POBr₃): A powerful and effective brominating agent for converting primary alcohols to alkyl bromides. It is chosen over reagents like HBr or PBr₃ in some contexts for its high reactivity under relatively mild conditions, which helps to minimize potential side reactions on the electron-rich aromatic ring.

  • Tetrahydrofuran (THF): An aprotic polar solvent that effectively dissolves the starting material and reagent while remaining inert to the reaction conditions.

  • Saturated Sodium Bicarbonate (NaHCO₃): Used to quench the reaction by neutralizing any remaining acidic phosphorus byproducts.

  • Ethyl Acetate (EtOAc): A standard, moderately polar solvent for extracting the organic product from the aqueous layer.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A drying agent to remove residual water from the organic phase before solvent evaporation.

  • Silica Gel Chromatography: The standard method for purifying the final product from unreacted starting material and non-polar impurities.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: To the cold, stirring solution, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20 °C) for 2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[1]

  • Washing: Combine all organic layers and wash sequentially with water and then with brine.[1] This removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude material via silica gel column chromatography, using a solvent system such as 10% ethyl acetate in hexane, to afford the final product as a colorless liquid or solid.[1]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants & Solvent cluster_process Process SM (2,6-difluoro-4-methoxyphenyl)methanol Setup 1. Dissolve SM in THF Cool to 0 °C SM->Setup Reagent Phosphorus(V) Oxybromide (POBr3) React 2. Add POBr3 Stir at 20 °C for 2h Reagent->React Solvent Anhydrous THF Solvent->Setup Setup->React Quench 3. Quench with NaHCO3 React->Quench Extract 4. Extract with EtOAc Quench->Extract Purify 5. Dry, Concentrate & Purify (Silica Gel Chromatography) Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization (Anticipated)

While comprehensive, peer-reviewed spectral data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure. These predictions are invaluable for quality control and reaction monitoring.

  • ¹H NMR: The proton NMR spectrum is expected to show three key signals:

    • A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm.

    • A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

    • A triplet or doublet of doublets for the two equivalent aromatic protons (-ArH) in the range of δ 6.5-6.8 ppm, showing coupling to the adjacent fluorine atoms.

  • ¹³C NMR: The carbon spectrum will display distinct signals for each carbon environment, including the benzylic carbon (~30-35 ppm), the methoxy carbon (~56 ppm), and four aromatic carbons, with their chemical shifts and splitting patterns influenced by fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR should exhibit a single resonance, as both fluorine atoms are chemically equivalent, confirming the 2,6-substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected monoisotopic mass is 235.96483 Da.[3][4] A prominent fragment would likely correspond to the loss of the bromine atom, yielding the stable 2,6-difluoro-4-methoxybenzyl cation.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for C-H stretching (aromatic and aliphatic), C-F stretching (~1200-1300 cm⁻¹), C-O stretching (aromatic ether, ~1020-1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Section 4: Safety, Handling, and Storage

This compound, like many benzyl bromides, is a potent lachrymator and corrosive agent.[8][9] Strict adherence to safety protocols is mandatory. The following guidelines are based on data for structurally similar corrosive and lachrymatory compounds.[8][9][10]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[8][9]

  • Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[11] It is corrosive and can cause severe skin and eye burns.[8][9] Take off contaminated clothing immediately and wash before reuse.[8]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[9] Protect from light and moisture.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be handled as hazardous waste.[8]

Safe Handling Workflowdot

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling & Storage cluster_emergency 3. Emergency Response FumeHood Chemical Fume Hood AvoidContact Avoid all contact (Inhalation, Skin, Eyes) FumeHood->AvoidContact Gloves Resistant Gloves Gloves->AvoidContact Goggles Splash Goggles & Face Shield Goggles->AvoidContact Coat Lab Coat Coat->AvoidContact Store Store in cool, dry, ventilated area Keep container sealed AvoidContact->Store Spill Contain spill with inert material AvoidContact->Spill FirstAid Follow First Aid procedures (Eyes, Skin, Inhalation) AvoidContact->FirstAid Disposal 4. Dispose as Hazardous Waste Store->Disposal Spill->Disposal Medical Seek Immediate Medical Attention FirstAid->Medical

Sources

2,6-Difluoro-4-methoxybenzyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzyl bromide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 94278-68-9), a crucial fluorinated building block in modern medicinal chemistry and drug development. We will delve into its core physicochemical properties, present a detailed and validated synthetic protocol with mechanistic insights, discuss its applications as a key intermediate, and outline rigorous safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize specialized aromatic intermediates in the synthesis of complex molecular targets.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound characterized by a benzyl bromide core functionalized with two fluorine atoms ortho to the bromomethyl group and a methoxy group in the para position. This specific arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group imparts unique reactivity and conformational properties, making it a valuable synthon.

The fundamental properties of this reagent are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₇BrF₂O[1][2][3]
Molecular Weight 237.04 g/mol [1][2][3]
CAS Number 94278-68-9[2][3]
IUPAC Name 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[1]
Melting Point 43-46 °C[2]
Boiling Point 210.4 ± 35.0 °C (Predicted)[2]
Density 1.566 ± 0.06 g/cm³ (Predicted)[2]
Appearance Colorless liquid or low-melting solid[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the bromination of its corresponding alcohol precursor, (2,6-difluoro-4-methoxyphenyl)methanol. The following protocol is a robust and validated method for its preparation.[3]

Reagents and Materials
  • (2,6-difluoro-4-methoxyphenyl)methanol

  • Phosphorus(V) oxybromide (POBr₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

  • Hexane and Ethyl Acetate for chromatography

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup & Extraction cluster_purification Purification start (2,6-difluoro-4-methoxyphenyl)methanol in anhydrous THF reagent Add POBr₃ portion-wise at 0°C start->reagent 1.0 eq stir Stir at Room Temperature for 2 hours reagent->stir 2.0 eq quench Quench with saturated NaHCO₃ solution stir->quench Reaction Mixture extract Extract aqueous layer with Ethyl Acetate (EtOAc) quench->extract wash Wash combined organic layers with Water, then Brine extract->wash dry Dry over anhydrous Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by Silica Gel Chromatography (10% EtOAc/Hexane) concentrate->chromatography product Pure 2,6-Difluoro-4-methoxybenzyl bromide (Colorless Liquid) chromatography->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: Dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and maintain a cold environment (ice bath, 0°C).

  • Bromination: To the cold, stirring solution, add phosphorus(V) oxybromide (POBr₃, 2.0 eq) portion-wise. The use of POBr₃ is a classic and effective method for converting alcohols to bromides, often favored for its high reactivity and clean conversion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[3]

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of NaHCO₃. This step is critical to neutralize any remaining acidic species (like HBr or phosphoric acids) generated from the POBr₃, preventing undesired side reactions and making the subsequent extraction safer and more efficient.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate to recover any dissolved product.[3]

  • Washing: Combine all organic layers and wash sequentially with water and then brine. The water wash removes water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process by removing bulk water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude material using silica gel column chromatography. Eluting with a solvent system of 10% ethyl acetate in hexane is effective for separating the desired product from non-polar impurities and any remaining starting material, yielding the pure this compound as a colorless liquid.[3]

Applications in Drug Development

Benzyl bromides are potent electrophiles widely used for the alkylation of nucleophiles such as amines, phenols, and thiols. The presence of difluoro-substituents in the 2 and 6 positions of this particular reagent serves several functions in drug design:

  • Conformational Locking: The fluorine atoms can sterically influence the conformation of the molecule, locking it into a biologically active pose.

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can be crucial for tuning binding affinity or pharmacokinetic properties.

While specific applications for the 4-methoxy variant are proprietary, related compounds like 2,6-difluorobenzyl bromide are documented as key intermediates in the synthesis of important pharmaceuticals. These include the anti-epileptic drug Rufinamide and various kinase inhibitors for oncology.[4] This highlights the established role of the 2,6-difluorobenzyl moiety as a privileged scaffold in modern drug discovery.

Safety, Handling, and Storage

As a reactive electrophile, this compound must be handled with appropriate care. It is classified as a corrosive material and is also a lachrymator, a substance that irritates the eyes and causes tearing.[5][6]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[5][7] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[6][8]

  • Handling Procedures: Avoid all personal contact, including inhalation of vapors.[9] Prevent the generation of dust or aerosols. After handling, wash hands and any exposed skin thoroughly.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][9] Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5][6][9]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet - 2,6-Difluorobenzyl bromide. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

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A Senior Application Scientist's Technical Guide to 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, a highly functionalized aromatic building block essential for modern organic synthesis and medicinal chemistry. Commonly known as 2,6-Difluoro-4-methoxybenzyl bromide, this reagent serves as a potent electrophilic alkylating agent, enabling the introduction of the 2,6-difluoro-4-methoxybenzyl moiety into a wide array of molecular scaffolds. The strategic placement of two electron-withdrawing fluorine atoms ortho to the benzylic position, combined with an electron-donating methoxy group para, creates a unique electronic environment that modulates both reactivity and the physicochemical properties of its derivatives. This document details the compound's precise chemical identity, physicochemical characteristics, a validated synthetic protocol, core reactivity principles, critical safety procedures, and its strategic application in the field of drug discovery.

Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. While commonly referred to by its synonym, the formal IUPAC nomenclature for this compound is 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[1]. Adherence to the systematic name is recommended to avoid ambiguity in publications and regulatory submissions.

Compound Identifiers

A consolidated list of key identifiers is presented below for unambiguous reference.

IdentifierValueSource
IUPAC Name 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[1]
Common Synonym This compound[1][2]
CAS Number 94278-68-9[1][2][3]
Molecular Formula C₈H₇BrF₂O[1][2][3]
Molecular Weight 237.04 g/mol [1][3]
Canonical SMILES COC1=CC(=C(C(=C1)F)CBr)F[1]
InChIKey JCRQCVDDBZVTMB-UHFFFAOYSA-N[1][2]
Physicochemical Data

The compound's physical properties are critical for designing experimental conditions, such as reaction temperature, solvent selection, and purification methods. It is a low-melting solid, necessitating careful handling in warmer laboratory environments.

PropertyValueSource
Appearance Colorless liquid or white to cream solid[3][4]
Melting Point 43-46 °C[2]
Boiling Point 210.4 ± 35.0 °C (Predicted)[2]
Density 1.566 ± 0.06 g/cm³[2]
Flash Point 98.9 °C[2]
Lipophilicity (XLogP3) 2.87[2]

The Synthetic Rationale: Preparation and Mechanism

The most common and reliable synthesis of this reagent involves the bromination of the corresponding benzyl alcohol, (2,6-difluoro-4-methoxyphenyl)methanol[3]. This approach is favored for its high efficiency and straightforward purification.

Causality of Reagent Choice: The selection of phosphorus(V) oxybromide (POBr₃) is deliberate. Unlike other brominating agents like HBr, which can require harsh acidic conditions, or N-Bromosuccinimide (NBS), which typically proceeds via a radical pathway for benzylic bromination of toluenes, POBr₃ provides a direct and efficient method for converting a primary benzylic alcohol to the corresponding bromide under relatively mild conditions. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a bromide ion.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting material to purified product.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Aqueous Workup & Extraction cluster_purification Isolation & Purification Start (2,6-difluoro-4-methoxyphenyl)methanol in THF AddPOBr3 Portion-wise addition of Phosphorus(V) Oxybromide (POBr3) Start->AddPOBr3 1. Reagent Addition Stir Stir at Room Temperature (2 hours) AddPOBr3->Stir 2. Reaction Quench Quench with saturated NaHCO3 solution Stir->Quench 3. Quenching Extract Extract with Ethyl Acetate (EtOAc) Quench->Extract 4. Extraction Wash Wash organic layer with Water and Brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry 5. Drying Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Silica Gel Column Chromatography Concentrate->Purify 6. Purification FinalProduct Pure 2-(bromomethyl)-1,3-difluoro- 5-methoxybenzene Purify->FinalProduct

Caption: High-level workflow for the synthesis of the title compound.

Core Reactivity and Mechanistic Insights

The primary utility of this compound stems from its nature as a potent benzylic electrophile. The carbon of the bromomethyl (-CH₂Br) group is highly susceptible to nucleophilic attack, making the compound an excellent reagent for alkylation reactions.

Electronic Effects:

  • Fluorine Atoms (Ortho): The two fluorine atoms are strongly electron-withdrawing via the inductive effect. This partially depletes electron density from the aromatic ring and the benzylic carbon, increasing its electrophilicity.

  • Methoxy Group (Para): The methoxy group is electron-donating through resonance, which can help stabilize the transition state of a nucleophilic substitution reaction.

  • Benzylic Position: This inherent structural feature allows for the stabilization of a developing positive charge in the transition state (in an Sₙ1-like mechanism) or facilitates the Sₙ2 pathway.

The most common reaction is a nucleophilic substitution (Sₙ2) where a nucleophile (e.g., an alcohol, amine, or thiol) displaces the bromide ion.

General Nucleophilic Substitution Pathway

Caption: Generalized Sₙ2 reaction pathway with a generic nucleophile (Nu:).

Applications in Modern Drug Discovery

The incorporation of fluorine atoms and fluorinated motifs is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity[5]. This compound is a valuable building block for introducing a specifically tuned fluorinated aromatic ring.

  • Bioisosteric Replacement: The difluorinated phenyl ring can act as a bioisostere for other aromatic systems, altering electronic and lipophilic properties in a predictable manner.

  • Metabolic Blocking: The fluorine atoms at the 2- and 6-positions effectively block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug molecule.

  • Modulation of pKa: The inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which is critical for optimizing drug absorption and target engagement.

  • Scaffold for Biologically Active Molecules: Derivatives containing the 2,6-difluoro-4-methoxybenzyl moiety have been explored in various therapeutic areas. For instance, related bromophenol structures have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research[6]. Similarly, complex heterocyclic systems built using halogenated precursors are central to the development of epigenetic modulators like BET bromodomain inhibitors[7].

Safe Handling and Storage Protocol

Trustworthiness through Safety: This compound is a corrosive and lachrymatory substance that requires strict adherence to safety protocols. Failure to do so can result in severe chemical burns and respiratory irritation.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors[8]. An eyewash station and safety shower must be immediately accessible[8].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield[8][9].

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure no skin is exposed[8][9].

  • Handling:

    • Avoid all personal contact, including inhalation[10].

    • Do not breathe vapors or dust[8][9].

    • Wash hands thoroughly after handling[8][10].

    • Keep away from incompatible materials such as strong oxidizing agents[9].

  • Storage:

    • Store in a cool, dry, and well-ventilated area[8][10].

    • Keep the container tightly sealed to prevent moisture ingress and sublimation[8].

    • Store away from incompatible materials and foodstuff containers[10]. Consider storing under an inert atmosphere (e.g., argon or nitrogen)[8].

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[8][11].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[8][11].

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][11].

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures and provides a self-validating workflow for the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[3].

Objective: To synthesize 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene from (2,6-difluoro-4-methoxyphenyl)methanol.

Materials:

  • (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq)

  • Phosphorus(V) oxybromide (POBr₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

  • Hexane/EtOAc mixture (e.g., 9:1 v/v) for chromatography

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous THF (approx. 0.15 M solution).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the cold, stirring solution, add phosphorus(V) oxybromide (2.0 eq) portion-wise over 10-15 minutes. Causality: Portion-wise addition at 0 °C controls the initial exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 20% EtOAc/hexane. The product should have a higher Rf value than the starting alcohol.

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Causality: This step neutralizes any remaining acidic species and destroys excess POBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x volume of THF used).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x). Causality: The brine wash helps to remove residual water from the organic phase and break any emulsions.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a hexane/EtOAc gradient (e.g., starting with 100% hexane and progressing to 10% EtOAc in hexane).

  • Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and concentrate under reduced pressure to afford the final product as a colorless liquid or white solid[3]. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

2-(bromomethyl)-1,3-difluoro-5-methoxybenzene is a strategically designed synthetic intermediate whose value lies in the precise arrangement of its functional groups. Its robust reactivity as an electrophile, combined with the beneficial properties imparted by its difluoro-methoxy-phenyl scaffold, makes it an indispensable tool for researchers in organic synthesis and particularly for medicinal chemists aiming to overcome challenges in metabolic stability and target affinity. Proper understanding of its synthesis, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the development of next-generation chemical entities.

References

  • Apollo Scientific. 2-Fluoro-4-methoxybenzyl bromide Safety Data Sheet.
  • PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. (2024-03-31).
  • Fisher Scientific. SAFETY DATA SHEET (4-(Difluoromethoxy)benzyl bromide).
  • AK Scientific, Inc. 2,6-Difluorobenzyl bromide Safety Data Sheet.
  • Fish, P.V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Li, S., et al. (2013). Discovery of novel bromophenol... as protein tyrosine phosphatase 1B inhibitor.... European Journal of Medicinal Chemistry. [Online] Available at: [Link]

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A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzyl bromide from (2,6-difluoro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of the synthesis of 2,6-Difluoro-4-methoxybenzyl bromide, a critical building block in contemporary drug discovery and development. The document details a robust and reliable method for the conversion of (2,6-difluoro-4-methoxyphenyl)methanol to the target benzyl bromide using a phosphorus-based brominating agent. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical safety and handling procedures, and outline methods for product characterization. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this important synthetic transformation.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

In the landscape of medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

This compound is a particularly valuable reagent that combines these benefits.[1] The difluoro substitution pattern at the ortho positions creates a unique electronic and steric environment, while the para-methoxy group provides an additional point for molecular interaction.[1] This combination makes it a sought-after intermediate for synthesizing complex molecules, including kinase inhibitors and other novel therapeutic agents.[1][2][]

This guide focuses on a common and efficient method for its preparation: the direct bromination of the corresponding benzylic alcohol, (2,6-difluoro-4-methoxyphenyl)methanol. This approach is often preferred for its high yields and operational simplicity compared to radical bromination of the corresponding toluene, which can be less selective and require more stringent conditions.[2]

Reaction Principle and Mechanism

The conversion of a primary benzylic alcohol to a benzyl bromide is a classic nucleophilic substitution reaction. The core challenge is that the hydroxyl group (-OH) is a poor leaving group. Therefore, a reagent is required to "activate" the alcohol by converting the hydroxyl into a species that can be readily displaced by a bromide ion. Phosphorus-based reagents like phosphorus tribromide (PBr₃) or phosphorus(V) oxybromide (POBr₃) are exceptionally effective for this purpose.[4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6][7]

Mechanism Steps:

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of the brominating agent (e.g., POBr₃). This initial step forms a phosphonate ester intermediate, converting the hydroxyl into an excellent leaving group.

  • Nucleophilic Attack: A bromide ion (Br⁻), either from the reagent itself or liberated in the first step, then acts as a nucleophile. It attacks the benzylic carbon from the side opposite to the leaving group.

  • Displacement: The attack occurs in a single, concerted step, leading to the displacement of the activated oxygen group and the formation of the new carbon-bromine bond. This SN2 pathway ensures that if the carbon were chiral, the reaction would proceed with an inversion of stereochemistry.[4][5] For a primary benzylic alcohol like (2,6-difluoro-4-methoxyphenyl)methanol, this pathway is highly efficient and avoids the carbocation rearrangements that can plague SN1-type reactions.[4][6]

SN2_Mechanism S-N-2 Reaction Mechanism cluster_reactants Step 1: Alcohol Activation cluster_sn2 Step 2: SN2 Displacement Alcohol R-CH₂-OH POBr3 P(=O)Br₃ Intermediate R-CH₂-O-P(=O)Br₂ Alcohol->Intermediate Attack on P POBr3->Intermediate Attack on P Br_ion Br⁻ Intermediate->Br_ion Release of Br⁻ TransitionState [Br···CH₂(R)···O-P(=O)Br₂]⁻ Br_ion2 Br⁻ Br_ion2->TransitionState Nucleophilic Attack Product R-CH₂-Br TransitionState->Product Attack on P LeavingGroup [O=P(O⁻)Br₂] TransitionState->LeavingGroup Leaving group departs

Caption: Generalized SN2 mechanism for alcohol bromination.

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Key Properties
(2,6-difluoro-4-methoxyphenyl)methanol79538-27-5C₈H₈F₂O₂174.14Starting material, solid.
Phosphorus(V) oxybromide (POBr₃)7789-59-5Br₃OP286.69Brominating agent, corrosive, water-reactive solid.[8]
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Reaction solvent, flammable liquid.
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution for quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous solution for washing.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary phase for chromatography.
Hexane / Ethyl Acetate Mixture---Eluent for chromatography.
Instrumentation
  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.[8][9]

Experimental Protocol

This protocol is adapted from established literature procedures.[10] It is critical to perform all steps in a well-ventilated chemical fume hood.

Workflow start Start: Prepare Reactants setup Dissolve (2,6-difluoro-4-methoxyphenyl)methanol in anhydrous THF in a flask. start->setup cool Cool the solution in an ice bath (0°C). setup->cool add_pobr3 Add Phosphorus(V) oxybromide (POBr₃) portion-wise with stirring. cool->add_pobr3 react Stir at room temperature for 2 hours. add_pobr3->react quench Quench the reaction by slowly adding saturated NaHCO₃ solution under cooling. react->quench extract Transfer to separatory funnel. Extract aqueous layer with Ethyl Acetate. quench->extract combine Combine all organic layers. extract->combine wash Wash combined organic layer with Water, then Brine. combine->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry filter_concentrate Filter to remove drying agent. Concentrate under reduced pressure (Rotary Evaporator). dry->filter_concentrate purify Purify the crude product via Silica Gel Column Chromatography. filter_concentrate->purify end End: Isolate pure This compound purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice bath and cool the stirring solution to 0°C. This is crucial to control the initial exothermic reaction upon adding the brominating agent.

  • Addition of Brominating Agent: While maintaining the temperature at 0°C, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) to the solution in small portions.[10] Adding the reagent slowly prevents a dangerous temperature spike.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 2 hours to ensure the reaction goes to completion.[10]

  • Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas (CO₂); add the solution slowly to avoid excessive foaming and pressure buildup.

  • Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (THF/EtOAc) should be separated. Extract the aqueous layer with ethyl acetate to recover any dissolved product.[10]

  • Washing: Combine all the organic layers. Wash the combined organic phase sequentially with water and then with brine. The brine wash helps to remove residual water and break any emulsions.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 10% EtOAc in hexane).[10] The fractions containing the pure product, as identified by TLC, are collected and concentrated to afford this compound as the final product. A typical yield for this reaction is around 66%.[10]

Safety and Handling

Chemical Hazards:

  • Phosphorus(V) oxybromide (POBr₃) / Phosphorus Tribromide (PBr₃): These reagents are highly corrosive and toxic. They cause severe skin burns and eye damage.[9] They react violently with water, releasing hydrogen bromide gas, which is also corrosive and a respiratory irritant.[8][9][11] These reagents must be handled in a fume hood with appropriate PPE, away from moisture.[8][11]

  • Solvents (THF, EtOAc, Hexane): These organic solvents are flammable. Ensure there are no ignition sources nearby.

  • This compound (Product): Benzyl bromides are lachrymators (cause tearing) and skin irritants.[12] Handle with care and appropriate PPE.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory when handling corrosive reagents.[8][9]

  • Skin Protection: Wear nitrile or rubber gloves and a full-coverage lab coat.[8] An emergency shower should be accessible.[11]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or fumes.[9]

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Quench any residual brominating agent carefully before disposal.

  • Halogenated organic waste should be collected in a designated container.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₇BrF₂O[10][13]
Molecular Weight 237.04 g/mol [10][13]
Appearance Colorless liquid or low-melting solid[10][14]
Melting Point 43-46 °C[14]
¹H NMR (CDCl₃) Expected peaks for methoxy protons (-OCH₃), benzylic protons (-CH₂Br), and aromatic protons. The benzylic protons should appear as a singlet.
¹³C NMR (CDCl₃) Expected signals for all unique carbon atoms. C-F coupling will be observed.
Mass Spec (ESI-MS) The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) corresponding to the molecular ion [M]+ or [M+H]+.

Conclusion

The synthesis of this compound from its corresponding alcohol via a phosphorus-based brominating agent is a highly effective and reliable method. The SN2 mechanism ensures a clean conversion for this primary benzylic alcohol, providing a high-value intermediate essential for the synthesis of advanced pharmaceutical candidates. Adherence to the detailed protocol and stringent safety precautions outlined in this guide will enable researchers to safely and efficiently produce this important chemical building block.

References

  • Hazard Summary: PHOSPHORUS TRIBROMIDE - NJ.gov. Available at: [Link]

  • PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE - Loba Chemie. Available at: [Link]

  • Convert benzyl bromide to benzyl alcohol. - Filo. Available at: [Link]

  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. - Pearson. Available at: [Link]

  • What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? - ResearchGate. Available at: [Link]

  • Quick and partial report on benzyl bromide synthesis - Sciencemadness.org. Available at: [Link]

  • Safety Data Sheet: Component B - Carl ROTH. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • Preparation method of 2,6-difluorobenzyl bromide - Google Patents.
  • 2,6-Dimethoxybenzyl Bromide - MDPI. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]

  • Phosphorus tribromide - dlab @ EPFL. Available at: [Link]

  • Phosphorus tribromide - Wikipedia. Available at: [Link]

  • Reaction of Alcohols with Phosphorus Tribromide - YouTube. Available at: [Link]

  • Alcohol with phosphorous tribromide mechanism - YouTube. Available at: [Link]

  • Supplementary Information - Beilstein Journals. Available at: [Link]

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed. Available at: [Link]

  • Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions - ResearchGate. Available at: [Link]

  • 2,6-Difluorobenzyl bromide - SpectraBase. Available at: [Link]

  • Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde - ResearchGate. Available at: [Link]

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Spectroscopic Profile of 2,6-Difluoro-4-methoxybenzyl bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-methoxybenzyl bromide is a key intermediate in synthetic organic chemistry, valued for its utility in the introduction of the 2,6-difluoro-4-methoxybenzyl moiety in the development of novel pharmaceutical and agrochemical agents. The presence of the difluoro substitution pattern on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making its precise structural confirmation paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers a comprehensive reference for its characterization. While a complete, unified experimental dataset is not publicly available, this guide synthesizes expected spectral features based on established principles of spectroscopy and data from analogous structures.

The structural integrity and purity of this compound are critical for its successful application in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical basis for the expected spectral readouts, provide detailed experimental protocols for data acquisition, and present the information in a clear, accessible format for drug development professionals and researchers.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features that will dictate its spectroscopic signature are the substituted benzene ring, the benzylic methylene group, and the methoxy group.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H 6.50 - 6.70Triplet (t)~8-10 (³JH-F)2H
-CH₂Br~4.50Singlet (s)-2H
-OCH₃~3.80Singlet (s)-3H
Interpretation and Rationale
  • Aromatic Protons (Ar-H): The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JH-F). The electron-withdrawing nature of the fluorine and bromine atoms, along with the electron-donating methoxy group, influences their chemical shift, placing them in the upfield region of the aromatic spectrum.

  • Benzylic Protons (-CH₂Br): The two protons of the methylene group attached to the bromine atom are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a singlet in the typical region for methoxy groups.

Experimental Protocol for ¹H NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of this compound in ~0.7 mL of CDCl₃. prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the CDCl₃. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the ¹H spectrum using a standard pulse sequence. acq3->acq4 proc1 Apply Fourier transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the signals and analyze the multiplicities and coupling constants. proc3->proc4

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are presented below.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C -Br~30Triplet (²JC-F)
C -OCH₃~56Singlet
Ar-C -H~100Triplet (²JC-F)
Ar-C -CH₂Br~115Triplet (²JC-F)
Ar-C -F~160Doublet of triplets (¹JC-F, ³JC-F)
Ar-C -OCH₃~162Singlet
Interpretation and Rationale
  • Benzylic Carbon (C-Br): The carbon of the CH₂Br group is expected to appear at a relatively low field due to the attached bromine. It will likely appear as a triplet due to coupling with the two ortho-fluorine atoms.

  • Methoxy Carbon (C-OCH₃): The methoxy carbon will appear as a singlet in its characteristic region.

  • Aromatic Carbons: The aromatic region will show four distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JC-F) and will be significantly downfield. The other aromatic carbons will show smaller two- or three-bond C-F couplings. The carbon attached to the methoxy group will be the most downfield due to the oxygen's deshielding effect.

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for ¹³C detection, typically requiring a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum to singlets for all carbons not coupled to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3100C-H stretchAromatic
2850-3000C-H stretch-CH₂-, -OCH₃
1600-1620, 1450-1500C=C stretchAromatic ring
1200-1300C-O stretchAryl ether
1100-1200C-F stretchAryl fluoride
600-700C-Br stretchAlkyl bromide
Interpretation and Rationale
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring, the methylene group, and the methoxy group.

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected in their typical region.

  • C-O and C-F Stretching: Strong absorption bands corresponding to the C-O bond of the ether and the C-F bonds are anticipated.

  • C-Br Stretching: A weaker absorption in the fingerprint region is expected for the C-Br bond.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

G start Start step1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol). start->step1 step2 Record a background spectrum. step1->step2 step3 Place a small amount of solid this compound onto the crystal. step2->step3 step4 Apply pressure to ensure good contact. step3->step4 step5 Acquire the sample spectrum (typically 16-32 scans). step4->step5 step6 Process the spectrum (baseline correction, peak picking). step5->step6 end End step6->end

Figure 3: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₇BrF₂O). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

    • m/z (C₈H₇⁷⁹BrF₂O) ≈ 236

    • m/z (C₈H₇⁸¹BrF₂O) ≈ 238

  • Major Fragment Ions:

    • [M-Br]⁺: Loss of the bromine radical is a very common fragmentation pathway for benzyl bromides, leading to a stable benzylic carbocation. This would result in a peak at m/z ≈ 157.

    • [M-CH₂Br]⁺: Cleavage of the C-C bond between the ring and the methylene group would give a fragment at m/z ≈ 143.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC).

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its quality control and effective use in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized protocols for their acquisition. By understanding the expected spectroscopic features, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent chemical transformations.

References

As this guide is based on established spectroscopic principles and data for analogous compounds, specific literature citations for the complete experimental data of this compound are not available. The following are general, authoritative resources for the interpretation of spectroscopic data:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Difluoro-4-methoxybenzyl bromide. In the absence of publicly available experimental spectra, this guide is built upon highly accurate predicted data, offering a robust framework for spectral interpretation and structural verification. This document delves into the theoretical underpinnings of NMR spectroscopy as applied to organofluorine compounds, provides a detailed assignment of the predicted ¹H and ¹³C NMR signals, outlines a standard experimental protocol for data acquisition, and includes illustrative diagrams to clarify structural and magnetic relationships. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related fluorinated aromatic compounds.

Introduction: The Unique Landscape of Fluorine NMR

The introduction of fluorine atoms into organic molecules profoundly influences their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) provides an invaluable spectroscopic handle. However, it also introduces complexities that require a nuanced approach to spectral interpretation. The high electronegativity of fluorine and its propensity for through-bond and through-space spin-spin coupling with both protons (¹H) and carbons (¹³C) result in characteristic spectral patterns. Understanding these interactions is paramount for the unambiguous structural elucidation of fluorinated compounds like this compound.

This guide will navigate these complexities, offering a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, a key building block in organic synthesis.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz reveals a set of distinct signals corresponding to the aromatic, benzylic, and methoxy protons. A thorough analysis of their chemical shifts, multiplicities, and coupling constants is presented below.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
H-3, H-56.64Triplet (t)2HAr-H³JH-F = 8.8 Hz
H-74.58Singlet (s)2HCH₂Br
H-83.82Singlet (s)3HOCH₃
Detailed Signal Interpretation
  • Aromatic Protons (H-3, H-5): The two equivalent aromatic protons appear as a triplet at approximately 6.64 ppm. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms at positions 2 and 6. The predicted three-bond proton-fluorine coupling constant (³JH-F) is 8.8 Hz, a typical value for such interactions in fluorinated benzene rings.

  • Benzylic Protons (H-7): The benzylic methylene protons (CH₂Br) are expected to resonate as a singlet at around 4.58 ppm. The absence of coupling to neighboring protons simplifies this signal. The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

  • Methoxy Protons (H-8): The protons of the methoxy group (OCH₃) are observed as a sharp singlet at approximately 3.82 ppm. As with the benzylic protons, there are no adjacent protons for coupling, resulting in a singlet.

Predicted ¹³C NMR Spectral Analysis of this compound

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ at 100 MHz provides valuable insights into the carbon framework of the molecule, with the carbon-fluorine couplings being particularly informative.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentCoupling Constants (J, Hz)
C-4161.2Triplet (t)C-OCH₃³JC-F = 10.0 Hz
C-2, C-6159.2Doublet of Doublets (dd)C-F¹JC-F = 250.0 Hz, ³JC-F = 10.0 Hz
C-1111.9Triplet (t)C-CH₂Br²JC-F = 20.0 Hz
C-3, C-5101.5Singlet (s)C-H
C-856.4Singlet (s)OCH₃
C-723.9Triplet (t)CH₂Br³JC-F = 5.0 Hz
Detailed Signal Interpretation
  • Fluorinated Carbons (C-2, C-6): The carbons directly bonded to fluorine exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 250.0 Hz, resulting in a doublet. A smaller three-bond coupling (³JC-F) of around 10.0 Hz to the other fluorine further splits this signal into a doublet of doublets, appearing at approximately 159.2 ppm.

  • Methoxy-Substituted Carbon (C-4): This carbon, para to the benzyl bromide group, is observed as a triplet at roughly 161.2 ppm due to a three-bond coupling (³JC-F) of about 10.0 Hz to the two fluorine atoms.

  • Benzylic-Substituted Carbon (C-1): The ipso-carbon attached to the CH₂Br group is predicted to be a triplet at around 111.9 ppm, arising from a two-bond coupling (²JC-F) of approximately 20.0 Hz to the two ortho-fluorines.

  • Aromatic CH Carbons (C-3, C-5): These two equivalent carbons are expected to appear as a singlet at approximately 101.5 ppm, as the four-bond carbon-fluorine coupling is generally too small to be resolved.

  • Methoxy Carbon (C-8): The carbon of the methoxy group is predicted to be a singlet at around 56.4 ppm.

  • Benzylic Carbon (C-7): The benzylic carbon is expected to resonate at approximately 23.9 ppm and appear as a triplet due to a three-bond coupling (³JC-F) of about 5.0 Hz to the two fluorine atoms.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition
  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

  • For ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

  • Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

  • Phase the spectra and perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structure and the key through-bond couplings that give rise to the observed multiplicities in the NMR spectra.

Figure 1. Molecular structure of this compound with atom numbering.

G cluster_H ¹H NMR Couplings cluster_C ¹³C NMR Couplings H3_5 H-3, H-5 (δ ≈ 6.64 ppm) F2_6 F-2, F-6 H3_5->F2_6 ³JHF ≈ 8.8 Hz C2_6 C-2, C-6 (δ ≈ 159.2 ppm) F2 F-2 C2_6->F2 ¹JCF ≈ 250.0 Hz F6 F-6 C2_6->F6 ³JCF ≈ 10.0 Hz C1 C-1 (δ ≈ 111.9 ppm) C1->F2 ²JCF ≈ 20.0 Hz C1->F6 ²JCF ≈ 20.0 Hz C4 C-4 (δ ≈ 161.2 ppm) C4->F2 ³JCF ≈ 10.0 Hz C4->F6 ³JCF ≈ 10.0 Hz C7 C-7 (δ ≈ 23.9 ppm) C7->F2 ³JCF ≈ 5.0 Hz C7->F6 ³JCF ≈ 5.0 Hz

Figure 2. Key through-bond J-couplings in the ¹H and ¹³C NMR spectra.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the chemical shifts, multiplicities, and coupling constants offers a solid foundation for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a standardized approach for acquiring high-quality NMR data. By understanding the principles of fluorine NMR and applying them to the specific case of this compound, researchers can confidently utilize NMR spectroscopy as a powerful tool in their synthetic and analytical workflows.

References

  • NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

electrophilicity of 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of 2,6-Difluoro-4-methoxybenzyl bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Molecule of Competing Influences

This compound is a substituted aromatic electrophile of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzyl bromide moiety flanked by two ortho-fluorine atoms and opposed by a para-methoxy group, creates a fascinating case study in electrophilicity. The reactivity of the benzylic carbon is not straightforward; it is the result of a delicate interplay between powerful, and often opposing, electronic effects.

This guide provides a detailed examination of the factors governing the electrophilic character of this compound. We will dissect the individual contributions of its substituents, explore theoretical and experimental methods for evaluating its reactivity, and provide practical protocols for its application, offering a comprehensive resource for professionals leveraging this versatile reagent.

The Electronic Architecture: A Tug-of-War for Reactivity

The electrophilicity of the benzylic carbon in this compound is modulated by three key structural features: the bromide leaving group, the para-methoxy group, and the two ortho-fluorine atoms.

  • The Benzyl Bromide Core : Inherently, benzyl bromides are effective electrophiles. The C-Br bond is polarized towards the bromine, creating a partial positive charge on the benzylic carbon. Furthermore, the phenyl ring can stabilize both a developing positive charge in a transition state and a full carbocation intermediate, making both SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution) pathways accessible.[1][2] Bromide itself is an excellent leaving group, facilitating these substitution reactions.

  • Para-Methoxy Group (+R > -I) : The methoxy group at the C4 position exerts two opposing electronic effects: a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). Due to its para position, the resonance effect dominates. The oxygen's lone pairs delocalize into the aromatic system, increasing electron density on the ring and, crucially, stabilizing any positive charge that develops at the benzylic position. This stabilization of the benzylic carbocation strongly favors an SN1-type mechanism.[2]

  • Ortho-Fluorine Atoms (-I) : Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a powerful electron-withdrawing inductive effect (-I). The two fluorine atoms at the C2 and C6 positions synergistically pull electron density away from the ring and, by extension, from the benzylic carbon. This has two critical consequences:

    • Destabilization of Carbocation : The strong inductive withdrawal significantly destabilizes the formation of a full benzylic carbocation, which would argue against a pure SN1 pathway.[3]

    • Increased Electrophilic Character : By withdrawing electron density, the fluorines increase the partial positive charge (δ+) on the benzylic carbon, making it a "harder" and more potent electrophilic center for direct attack by a nucleophile, which strongly favors an SN2 pathway.

Synergistic Effect and Mechanistic Implications

The unique substitution pattern of this compound results in a "push-pull" electronic system. The para-methoxy group "pushes" electron density to stabilize charge, while the ortho-fluorines "pull" density to enhance the carbon's intrinsic electrophilicity. Therefore, the molecule's reactivity profile is nuanced. It is a potent electrophile, but its mechanistic pathway (SN1, SN2, or borderline) is highly sensitive to the reaction conditions, particularly the solvent polarity and the nature of the nucleophile. In polar, protic solvents, SN1 character may be more pronounced, whereas strong, anionic nucleophiles in aprotic solvents will likely favor an SN2 mechanism.

G cluster_molecule Electronic Effects on this compound cluster_effects Influence on Reactivity Molecule Benzylic Carbon (δ+) OCH3 para-Methoxy (-OCH3) SN1 Favors SN1 Pathway (Carbocation Stabilization) OCH3->SN1 +R Effect Fluorine ortho-Fluorines (-F) SN2 Favors SN2 Pathway (Increased δ+ on Carbon) Fluorine->SN2 -I Effect SN1_destab Disfavors SN1 Pathway (Carbocation Destabilization) Fluorine->SN1_destab -I Effect SN1->Molecule Increases reactivity via dissociative mechanism SN2->Molecule Increases reactivity via associative mechanism

Caption: Competing electronic effects influencing the electrophilic center.

Theoretical Quantification of Electrophilicity

While qualitative reasoning provides a framework, computational chemistry offers quantitative insights into electrophilicity. Density Functional Theory (DFT) is a premier tool for this purpose.[4]

Key Computational Descriptors:

  • LUMO Energy (Lowest Unoccupied Molecular Orbital) : The LUMO represents the frontier orbital that accepts electrons from a nucleophile. A lower LUMO energy signifies a greater electron affinity and, consequently, higher electrophilicity.[4]

  • Global Electrophilicity Index (ω) : This index, defined by Parr, provides a comprehensive measure of a molecule's ability to accept electronic charge.[4] It is calculated as: ω = μ² / 2η where μ is the electronic chemical potential and η is the chemical hardness. These terms can be approximated from the energies of the HOMO and LUMO. A higher ω value indicates a stronger electrophile.

Data Summary: Expected Influence of Substituents
SubstituentElectronic EffectImpact on LUMO EnergyImpact on Global Electrophilicity (ω)Favored Pathway
p-OCH₃ +R (Resonance Donation)Raises LUMO energy (destabilizes anion)Decreases ωSN1 (via carbocation stabilization)
o-F (x2) -I (Inductive Withdrawal)Lowers LUMO energy significantlyIncreases ω significantlySN2 (via enhanced δ+ on carbon)
-CH₂Br Leaving GroupN/AN/ABoth

Experimental Protocol: Probing Electrophilicity via Nucleophilic Substitution

The most direct method to assess the is to react it with a nucleophile and analyze the reaction rate and products. The following protocol outlines a general procedure for N-benzylation, a common application for this class of reagent.

G start Start reagents 1. Combine Nucleophile (e.g., Amine), Base (e.g., K₂CO₃), and Solvent (e.g., ACN) start->reagents add_electrophile 2. Add this compound (1.0 eq) at Room Temperature reagents->add_electrophile reaction 3. Stir Reaction Mixture (Monitor by TLC/LC-MS) add_electrophile->reaction quench 4. Quench with Water reaction->quench extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify end End: Isolated Product purify->end

Caption: General workflow for a nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add the desired nucleophile (e.g., a primary or secondary amine, 1.0 equivalent), a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents), and an appropriate aprotic solvent (e.g., acetonitrile or THF).

  • Addition of Electrophile : Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring nucleophile solution at room temperature.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

  • Workup : Once the reaction is complete, quench the mixture by adding water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (EtOAc). Collect the organic layer.

  • Drying and Concentration : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzylated product.

This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring a reproducible outcome. The progress is validated at each stage, from TLC monitoring to final product characterization.

Mechanistic Pathways: SN1 vs. SN2

The choice between an SN1 and SN2 pathway is dictated by the stability of the potential carbocation versus the steric accessibility and electrophilicity of the benzylic carbon.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Reactants Reagent + Nu⁻ SN1_Step1 Step 1: Br⁻ leaves (Slow, Rate-Determining) Reactants->SN1_Step1 Polar Protic Solvent SN2_Step Concerted Step: Nu⁻ attacks, Br⁻ leaves Reactants->SN2_Step Aprotic Solvent, Strong Nucleophile Product Product Carbocation Benzylic Carbocation (Stabilized by -OCH₃, Destabilized by -F) SN1_Step1->Carbocation SN1_Step2 Step 2: Nu⁻ attacks (Fast) Carbocation->SN1_Step2 SN1_Step2->Product TS Transition State [Nu---C---Br]⁻ TS->Product SN2_Step->TS

Caption: Potential SN1 and SN2 reaction pathways.

Conclusion

The is a finely tuned property arising from a sophisticated interplay of inductive and resonance effects. The ortho-fluorines render the benzylic carbon highly electron-deficient and susceptible to nucleophilic attack, while the para-methoxy group provides electronic stabilization for charge development during the reaction. This duality makes it a powerful and versatile building block for introducing the 2,6-difluoro-4-methoxybenzyl moiety, a common motif in modern pharmaceuticals and agrochemicals. A thorough understanding of its electronic nature is paramount for predicting its reactivity and strategically deploying it in complex synthetic endeavors.

References

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Casanova, J., & Mangold, K. M. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9499–9503. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry World. (2020). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]

  • Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Strategies for 2,6-Difluoro-4-methoxybenzyl bromide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-methoxybenzyl bromide is a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoro-methoxy substituted phenyl ring imparts unique electronic properties and metabolic stability to target molecules. This application note provides detailed synthetic protocols and mechanistic insights for the preparation of this valuable intermediate, designed for researchers and professionals in drug development and organic synthesis. We will explore two primary, reliable synthetic pathways, offering a comparative analysis to guide the selection of the most suitable route based on starting material availability, scalability, and laboratory capabilities.

Scientific Rationale: Navigating the Synthesis

The synthesis of this compound presents a unique challenge due to the electron-rich nature of the aromatic ring, which can be susceptible to electrophilic attack. The key is to achieve selective benzylic bromination while preserving the integrity of the core structure. The methodologies discussed herein are chosen for their high selectivity, reasonable yields, and adaptability.

Pathway 1: Direct Benzylic Bromination of 2,6-Difluoro-4-methoxytoluene

This is the most direct approach, involving the selective bromination of the methyl group of 2,6-Difluoro-4-methoxytoluene. Free radical bromination is the method of choice to avoid electrophilic aromatic substitution.

Mechanism of Action

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a bromine radical from a bromine source like N-bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from the benzylic position of 2,6-difluoro-4-methoxytoluene, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of the bromine source to yield the desired product and a new bromine radical, which propagates the chain reaction. The resonance stabilization of the benzylic radical is a key factor in the selectivity of this reaction.[1]

Experimental Protocol

Materials:

  • 2,6-Difluoro-4-methoxytoluene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative like 1,2-dichlorobenzene[2]

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,6-Difluoro-4-methoxytoluene (1.0 eq) in carbon tetrachloride (or 1,2-dichlorobenzene), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Visualization of Pathway 1

Synthetic Pathway 1 cluster_conditions Reaction Conditions start 2,6-Difluoro-4-methoxytoluene reagents NBS, AIBN CCl₄, Reflux start->reagents product This compound reagents->product Synthetic Pathway 2 cluster_step1 Step 2a: Reduction cluster_step2 Step 2b: Bromination start 2,6-Difluoro-4-methoxybenzaldehyde reagents1 NaBH₄ MeOH start->reagents1 intermediate (2,6-Difluoro-4-methoxyphenyl)methanol reagents1->intermediate reagents2 POBr₃ THF intermediate->reagents2 product This compound reagents2->product

Sources

The Strategic Use of 2,6-Difluoro-4-methoxybenzyl Bromide in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. The 2,6-difluoro-4-methoxybenzyl group, in particular, is a valuable structural unit found in potent and selective therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers on the effective use of 2,6-Difluoro-4-methoxybenzyl bromide as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, key parameter optimization, a detailed experimental protocol, and troubleshooting strategies to facilitate the synthesis of diarylmethane derivatives, which are crucial building blocks in drug discovery.[4]

Reaction Overview and Mechanistic Insights

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex.[5] While traditionally used for sp²-sp² couplings, its application has expanded to include sp³-hybridized electrophiles like benzyl halides.[6][7] The reaction with this compound proceeds as follows:

General Reaction Scheme: (A proper chemical structure image would be here) Where Ar-B(OR)₂ represents an arylboronic acid or ester.

The catalytic cycle is a well-established sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add reagent1 2,6-Difluoro-4-methoxy- benzyl Bromide (R-X) reagent1->oxidative_add pd_complex R-Pd(II)-X L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 R-Pd(II)-Ar L₂ transmetalation->pd_complex2 reagent2 ArB(OH)₂ + Base reagent2_activated [ArB(OH)₃]⁻ reagent2->reagent2_activated reagent2_activated->transmetalation reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (R-Ar) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step. For benzylic halides, this step can proceed with inversion of stereochemistry, a key consideration for chiral substrates.[5][8]

  • Transmetalation: The organic group from the activated boron reagent (an "ate" complex formed with the base) is transferred to the palladium(II) center, displacing the halide.[5][9] The choice of base is critical for this step, as it must be strong enough to activate the boronic acid but not so strong as to cause significant substrate or product degradation.[9]

  • Reductive Elimination: The two organic fragments (the benzyl and aryl groups) on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Optimizing Key Experimental Parameters

The success of coupling a benzylic bromide hinges on the careful selection of reagents and conditions to favor the desired reaction pathway over potential side reactions like homocoupling or dehalogenation.[10]

ParameterRecommended Choice(s)Rationale & Causality
Palladium Precatalyst Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂These are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (1-5 mol%).[6][11]
Ligand JohnPhos, SPhos, P(t-Bu)₃, PCy₃Bulky and electron-rich monophosphine ligands are crucial. They promote the rate of oxidative addition and reductive elimination while preventing β-hydride elimination, which is not a concern for benzyl halides but is for other sp³ centers.[11][12]
Boron Reagent Arylboronic Acids, Potassium AryltrifluoroboratesArylboronic acids are common, but can be prone to protodeboronation. Potassium aryltrifluoroborates offer enhanced stability and are often more robust coupling partners for challenging substrates.[6][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A moderately strong inorganic base is required to form the reactive boronate "ate" complex.[5][9] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[6]
Solvent System Toluene, Dioxane, THF, DMF, often with H₂OThe solvent choice influences catalyst solubility and reactivity.[13] A biphasic system (e.g., Toluene/H₂O or THF/H₂O) can be highly effective, facilitating the dissolution of the inorganic base and aiding the transmetalation step.[6][14]
Temperature 70-110 °CThermal energy is typically required to drive the reaction, especially the oxidative addition step. Microwave irradiation can also be employed to significantly reduce reaction times.[11]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of benzylic bromides.[6][15] Researchers should perform small-scale test reactions to determine the optimal conditions for their specific arylboronic acid partner.

Experimental_Workflow setup 1. Reagent Combination purge 2. Inert Atmosphere setup->purge add_cat 3. Catalyst/Ligand Addition purge->add_cat add_solv 4. Solvent Addition add_cat->add_solv react 5. Heating & Stirring add_solv->react monitor 6. Reaction Monitoring (TLC/LC-MS) react->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Purification (Chromatography) workup->purify char 9. Characterization (NMR, MS) purify->char

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., JohnPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is 5:1 to 10:1 organic to aqueous.[6]

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure diarylmethane product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Improper base or solvent.Ensure reagents and solvents are anhydrous and properly degassed. Screen different ligands, bases, and solvents. Increase the reaction temperature.[10]
Dehalogenation of Starting Material Presence of protic impurities or hydrogen sources. The Pd-H species can form and lead to reductive dehalogenation.[10]Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Maintain a strict inert atmosphere throughout the setup and reaction. Use freshly degassed solvents.
Product Decomposition Reaction temperature is too high; Reaction time is too long; Strong base.Perform a time course study to avoid prolonged heating after completion. Consider a milder base (e.g., K₃PO₄) or a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing functionalized diarylmethane structures critical to pharmaceutical research.[4] Success relies on a rational approach to experimental design, particularly the strategic selection of a bulky, electron-rich phosphine ligand and an appropriate base/solvent system to ensure efficient catalytic turnover. By following the protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably access these valuable compounds and accelerate their drug discovery programs.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 11(4), 927-930. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Scrivanti, A., Beghetto, V., & Bertoldini, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 9(5), 340-378. Available at: [Link]

  • Bandgar, B. P., & Patil, S. A. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. Tetrahedron Letters, 45(41), 7627-7630. Available at: [Link]

  • Zheng, Z., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(4), 1589-1593. Available at: [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 823-830. Available at: [Link]

  • Sherwood, J. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8438-8444. Available at: [Link]

  • Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Catalyst. Polymers, 11(10), 1642. Available at: [Link]

  • Zhang, Y., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. Available at: [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2939-2946. Available at: [Link]

  • Zhang, Y., et al. (2020). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Tidwell, M. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(32), 4242-4244. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cini, E., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 60(17), 7313-7331. Available at: [Link]

  • The Chemist's Cookbook. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 26, 185-191. Available at: [Link]

  • Angene. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Angene Chemical. Available at: [Link]

  • Pharmaoffer. (n.d.). FDA-Approved 2,6-Difluorobenzyl Bromide API Manufacturers & Suppliers. Pharmaoffer. Available at: [Link]

  • Niwa, T., et al. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 5, 483-491. Available at: [Link]

Sources

Introduction: The Strategic Role of the 2,6-Difluoro-4-methoxybenzyl (DFMB) Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the N-Alkylation of Amines using 2,6-Difluoro-4-methoxybenzyl Bromide

In the landscape of medicinal chemistry and drug development, the strategic installation and removal of protecting groups are paramount for the successful synthesis of complex molecules. The N-alkylation of amines is a fundamental transformation for creating C-N bonds, which are ubiquitous in pharmaceuticals. The choice of the alkylating agent is critical, not only for the efficiency of the reaction but also for the downstream chemical stability and the ease of subsequent deprotection.

The 2,6-difluoro-4-methoxybenzyl (DFMB) group emerges as a highly valuable N-protecting group, offering a unique combination of stability and controlled cleavage. It is an analog of the widely used p-methoxybenzyl (PMB) group.[1][2] The introduction of two fluorine atoms ortho to the benzylic carbon provides distinct advantages:

  • Enhanced Stability: The electron-withdrawing nature of the fluorine atoms modulates the electron density of the benzyl system, often increasing its stability towards certain reagents compared to the standard PMB group.

  • Orthogonal Cleavage: Like the PMB group, the DFMB moiety can be cleaved under specific acidic conditions, often with trifluoroacetic acid (TFA), which allows for its removal without affecting other common protecting groups like Boc, Cbz, or standard benzyl ethers.[3][4]

  • ¹⁹F NMR Handle: The presence of fluorine provides a powerful diagnostic tool, allowing for reaction monitoring and characterization using ¹⁹F NMR spectroscopy.

This guide provides a comprehensive overview of the N-alkylation reaction using this compound, detailing the underlying mechanism, a robust experimental protocol, and methods for subsequent deprotection.

Reaction Mechanism and Scientific Rationale

The N-alkylation of a primary or secondary amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Activation of the Amine: The reaction is typically performed in the presence of a non-nucleophilic base. The base deprotonates the amine (or the ammonium salt formed in situ), increasing its nucleophilicity and ensuring a sufficient concentration of the free amine to participate in the reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the DFMB-Br.

  • Displacement: The bromide ion, a good leaving group, is displaced, forming a new carbon-nitrogen bond.

  • Proton Transfer: The resulting ammonium salt is deprotonated by the base to yield the final N-alkylated product and the protonated base.

The choice of base is critical to prevent side reactions. Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred to avoid competition with the amine substrate as a nucleophile.[5] For less reactive amines or to drive the reaction to completion, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile can be highly effective.

Visualizing the Experimental Workflow

The following diagram outlines the standard laboratory procedure for the N-alkylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_amine Dissolve Amine Substrate in Anhydrous Solvent prep_base Add Base (e.g., K₂CO₃, DIPEA) prep_amine->prep_base add_reagent Add DFMB-Br Solution (Portion-wise or Dropwise) prep_base->add_reagent stir Stir at Specified Temp (e.g., RT to 60°C) add_reagent->stir monitor Monitor Progress via TLC/LC-MS stir->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a representative amine. Reagent quantities should be adjusted based on the specific molecular weights of the substrates used.

Materials & Equipment:

  • Chemicals: Amine substrate, this compound (CAS 94278-68-9)[6][7], Potassium Carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated aq. NaCl).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, syringe, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reagent Addition: While stirring the suspension, add this compound (1.1 - 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60°C for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into deionized water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water (twice) and then with brine.[5][8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2,6-difluoro-4-methoxybenzyl) amine product.[5][6]

Quantitative Data and Reaction Scope

The following table summarizes representative conditions and expected outcomes for the N-alkylation reaction. Yields are illustrative and can vary based on the specific substrate and reaction scale.

EntryAmine TypeSubstrate ExampleBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1Primary AromaticAnilineK₂CO₃DMF401285-95
2Primary AliphaticBenzylamineK₂CO₃ACNRT6>90
3Secondary CyclicMorpholineDIPEADCMRT8>90
4SulfonamideToluenesulfonamideCs₂CO₃DMF601680-90

Chemical Reaction Scheme

The general transformation is depicted below, showing the formation of the C-N bond.

Caption: General N-alkylation reaction scheme.

Deprotection of the DFMB Group

A key advantage of the DFMB group is its lability under acidic conditions, allowing for selective removal. Trifluoroacetic acid (TFA) is commonly employed for this purpose. The mechanism involves protonation of the methoxy group followed by cleavage of the benzylic C-N bond to release the free amine and the stable 2,6-difluoro-4-methoxybenzyl cation, which is subsequently trapped by scavengers.[2][3][4]

Brief Deprotection Protocol:

  • Dissolve the N-DFMB protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v). Anisole or triethylsilane can be added as a cation scavenger.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Neutralize the residue with a basic solution (e.g., saturated aq. NaHCO₃) and extract the product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong base; low reactivity of the amine; poor quality of DFMB-Br.Use a stronger base (e.g., Cs₂CO₃, NaH). Increase reaction temperature. Ensure the alkylating agent has not degraded. Use a more polar solvent like DMF.
Formation of Side Products Over-alkylation (for primary amines); base acting as a nucleophile.Add the DFMB-Br slowly to the reaction mixture.[8] Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid excessive heating.
Starting Material Remains Reaction time is too short; insufficient equivalents of base or alkylating agent.Increase the reaction time and monitor carefully by TLC. Use a slight excess (1.1-1.2 eq) of the DFMB-Br. Ensure the base is anhydrous and active.
Difficult Purification Product and starting material have similar polarity; presence of base residue.Perform an aqueous work-up to remove the base and its salt.[5] Optimize the eluent system for column chromatography; a shallow gradient may be required.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hsung, R. P., et al. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. Organic Syntheses. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]

  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. Retrieved from [Link]

  • Wu, C., et al. (2005). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Tetrahedron. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Synlett. Retrieved from [Link]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Potter, G. A., et al. (2005). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Tetrahedron Letters. Retrieved from [Link]

  • Higuchi, T., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the O-alkylation of Phenols using 2,6-Difluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The Williamson ether synthesis stands as a cornerstone reaction in organic chemistry for the formation of ether linkages.[1] Its application in forming aryl ethers is particularly crucial in the fields of medicinal chemistry and drug development, where the diaryl or alkyl-aryl ether motif is a common structural feature in pharmacologically active molecules. This application note provides a detailed protocol and scientific rationale for the O-alkylation of phenols using 2,6-difluoro-4-methoxybenzyl bromide, a versatile reagent for introducing a fluorinated benzyl group.

The 2,6-difluoro substitution pattern on the benzyl moiety can enhance metabolic stability and modulate the electronic properties of a molecule, making it a valuable building block for drug candidates. This guide is designed for researchers and scientists, offering in-depth mechanistic insights, a robust experimental protocol, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Reaction Mechanism and Scientific Principles

The O-alkylation of a phenol with this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The process involves two critical steps:

  • Deprotonation: The weakly acidic phenolic proton (pKa ≈ 10) is removed by a suitable base to generate a highly nucleophilic phenoxide anion. The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and high efficacy.[3][4][5] Cesium carbonate, in particular, often leads to higher yields due to its greater solubility in organic solvents and the formation of a "looser" ion pair between the cesium cation and the phenoxide, which enhances the nucleophilicity of the oxygen atom.[5]

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound. This benzylic position is ideal for SN2 reactions because it is a primary carbon, minimizing competing elimination reactions.[2][6] The bromide ion is displaced as a good leaving group, forming the desired O-alkylated phenyl ether and a salt byproduct.[1]

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism of Phenol O-alkylation cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: Nucleophilic Attack phenol Phenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) transition_state Sₙ2 Transition State [Ar---O---CH₂---Br]⁻ phenoxide->transition_state + Alkyl Halide alkyl_halide 2,6-Difluoro-4-methoxy- benzyl bromide product Aryl Benzyl Ether (Ar-O-CH₂-Ar') transition_state->product - Br⁻ salt Salt Byproduct (e.g., KBr)

Figure 1: SN2 Mechanism of Phenol O-alkylation.
Controlling Selectivity: O- vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[7] While O-alkylation is typically the desired outcome, competitive C-alkylation can occur.[8] To maximize O-alkylation selectivity:

  • Solvent Choice: Use polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). These solvents solvate the cation (e.g., K⁺ or Cs⁺) but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more "naked" and kinetically more reactive than the ring carbons.[3][8]

  • Reaction Conditions: Solid-liquid phase transfer catalysis can also enhance O-alkylation by effectively transporting the phenoxide ion into the organic phase where the reaction occurs.[8][9]

Materials and Equipment

Reagents:
  • Substituted Phenol (Substrate, 1.0 eq)

  • This compound (Alkylating Agent, 1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered (Base, 2.0-3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous grade (Solvent)

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of a generic phenol. Reagent quantities should be calculated based on the specific phenol used.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Setup & Reagent Addition - Combine phenol, base, and solvent - Stir under inert atmosphere B 2. Add Alkylating Agent - Add 2,6-difluoro-4-methoxybenzyl bromide solution A->B C 3. Reaction - Heat to 60-80°C - Monitor by TLC B->C D 4. Work-up - Cool to RT - Filter solids - Evaporate solvent C->D E 5. Extraction - Dissolve residue in EtOAc - Wash with NaHCO₃ and Brine D->E F 6. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate in vacuo E->F G 7. Purification - Purify by silica gel column chromatography F->G H 8. Analysis - Characterize pure product (NMR, MS, etc.) G->H

Figure 2: General Experimental Workflow.

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and finely powdered potassium carbonate (2.5 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the phenol.

  • Stir the resulting suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the phenoxide.

Step 2: Addition of Alkylating Agent

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile.

  • Add the benzyl bromide solution dropwise to the stirring phenol/base suspension at room temperature.

Step 3: Reaction and Monitoring

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C (reflux temperature for acetonitrile) using a pre-heated oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.

    • Analysis: Spot the starting phenol, the benzyl bromide, and the reaction mixture. The reaction is complete when the limiting reagent (usually the phenol) is no longer visible by TLC and a new, typically less polar, product spot has appeared. Reaction times can vary from 2 to 12 hours.

Step 4: Reaction Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the inorganic solids (K₂CO₃ and KBr) by filtration through a pad of celite, washing the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator.

Step 5: Aqueous Extraction

  • Dissolve the crude residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M NaOH (to remove any unreacted phenol).

    • Saturated aqueous NaHCO₃ solution.

    • Brine.

  • Separate the organic layer.

Step 6: Drying and Concentration

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be an oil or a solid.

Step 7: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes as the eluent (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford the final product.

Data Presentation and Expected Results

The following table provides an example of reagent stoichiometry for the reaction of phenol with this compound.

Table 1: Example Reagent Stoichiometry

Reagent Molar Mass ( g/mol ) Amount Equivalents
Phenol 94.11 1.00 g (10.6 mmol) 1.0
This compound 237.04 2.76 g (11.7 mmol) 1.1
Potassium Carbonate (K₂CO₃) 138.21 3.67 g (26.5 mmol) 2.5

| Acetonitrile | - | 75 mL | - |

  • Expected Yield: 75-95% (dependent on the specific phenol substrate and reaction purity).

  • Appearance: Typically a colorless oil or a white to off-white solid.

  • Characterization: The product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A key diagnostic signal in the ¹H NMR spectrum is the appearance of a singlet for the benzylic protons (-O-CH₂ -Ar) typically around δ 5.0-5.2 ppm.

Troubleshooting

Table 2: Troubleshooting Guide

Observation Potential Cause Suggested Solution
Reaction is slow or incomplete 1. Insufficiently active base (e.g., large particle size).2. Wet solvent or reagents.3. Insufficient temperature. 1. Use finely powdered, anhydrous K₂CO₃/Cs₂CO₃.2. Use anhydrous grade solvent and dry reagents.3. Ensure the reaction reaches the target temperature (e.g., 80 °C for ACN). Consider switching to a higher boiling solvent like DMF if necessary.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/purification.3. Competing side reactions (e.g., C-alkylation). 1. Extend reaction time or use a more reactive base like Cs₂CO₃.[5]2. Be careful during extractions; perform back-extractions of aqueous layers if necessary.3. Ensure a polar aprotic solvent is used.[3][8]
C-Alkylated byproduct observed Phenoxide attacked the ring instead of the oxygen. This is less common with benzyl halides but can occur. Using a more polar aprotic solvent (e.g., DMF) can further favor O-alkylation. Phase transfer catalysis may also improve selectivity.[9][10]

| Starting benzyl bromide remains | The phenoxide is not being formed efficiently or is not reactive enough. | Use a stronger base (K₂CO₃ -> Cs₂CO₃) or add a catalytic amount of potassium iodide (KI) to perform an in situ Finkelstein reaction, converting the bromide to the more reactive iodide. |

Safety Precautions

  • This compound: This reagent is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[11] Always handle it in a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable), and chemical safety goggles at all times.[11][12]

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources. DMF is a suspected teratogen; avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

  • Herriott, A. W., & Picker, D. (1975). Phase Transfer Catalysis: An Evaluation of Catalysts. Journal of the American Chemical Society, 97(9), 2345–2349. [Link]

  • Bhongale, P., & Rathod, V. K. (2016). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 58(3), 343-384. [Link]

  • Keglevich, G., et al. (2010). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Current Organic Chemistry, 14(1), 53-69. [Link]

  • Gorelsky, S. I., & Neverov, A. A. (2010). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Organic Chemistry, 75(3), 835-845. [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.[Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of rearrangement. [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

  • Google Patents. (2015).
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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The 2,6-Difluoro-4-methoxybenzyl (DFMB) Group: A Novel Protecting Group for Orthogonal Synthesis Strategies in Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. While the p-methoxybenzyl (PMB) ether has long served as a staple for alcohol protection, its cleavage conditions can limit its application in orthogonal strategies. This guide introduces the 2,6-difluoro-4-methoxybenzyl (DFMB) group, an electronically modified analogue of the PMB group. The introduction of two powerful, electron-withdrawing fluorine atoms ortho to the benzylic position fundamentally alters the group's reactivity, rendering it highly resistant to standard oxidative cleavage methods. This unique stability profile establishes the DFMB group as a valuable tool, enabling its selective retention while a PMB group is removed, thereby providing a new axis of orthogonality for the synthesis of complex molecules.

Introduction: The Need for Orthogonal Protection

Protecting groups are transient modifications of functional groups that prevent undesired reactions during a synthetic sequence.[1] An ideal protecting group strategy employs a suite of "orthogonal" groups, which can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][3]

Benzyl-type ethers are widely used for the protection of alcohols due to their robust stability across a broad range of chemical conditions, including acidic and basic media.[4] The p-methoxybenzyl (PMB) group, in particular, offers an advantage over the simple benzyl (Bn) group due to its enhanced lability, which permits cleavage under oxidative conditions (e.g., with DDQ) or moderately strong acids.[5] This reactivity stems from the electron-donating resonance effect of the para-methoxy group, which stabilizes the cationic intermediate formed during cleavage.[6]

However, the very reactivity that makes the PMB group useful also limits its orthogonality. The 2,6-difluoro-4-methoxybenzyl (DFMB) group was conceived to address this limitation. By flanking the benzylic carbon with two strongly electron-withdrawing fluorine atoms, the electronic nature of the aromatic ring is fundamentally altered, leading to a unique stability profile that is complementary to the parent PMB group.

Core Principles: The Electronic Influence of ortho-Difluoro Substitution

The unique behavior of the DFMB protecting group is a direct consequence of the interplay between inductive and resonance effects.

  • Inductive Effect (Dominant): Fluorine is the most electronegative element, and its presence at the C2 and C6 positions exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring and, crucially, strongly destabilizes any positive charge buildup at the benzylic position.

  • Resonance Effect: The para-methoxy group exerts its typical electron-donating resonance effect (+R), pushing electron density into the ring.

In the DFMB system, the combined inductive effect of the two fluorine atoms overrides the resonance effect of the single methoxy group. This has profound implications for the two primary cleavage pathways used for PMB ethers:

  • Resistance to Oxidative Cleavage: Oxidative deprotection with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) proceeds via a single-electron transfer (SET) from the electron-rich aromatic ring to the oxidant.[5] The significantly electron-deficient nature of the DFMB ring makes this initial SET step energetically unfavorable, rendering the group highly stable to oxidative conditions. This principle has been demonstrated in other fluorinated benzyl ether systems, which show complete stability to DDQ while a PMB ether is cleaved.[7]

  • Increased Stability to Acidic Cleavage: Acid-catalyzed cleavage of benzyl ethers typically proceeds through an SN1-like mechanism, which involves the formation of a benzylic carbocation intermediate.[8] The strong destabilization of this carbocation by the adjacent fluorine atoms means that DFMB ethers are significantly more stable to acid than their PMB counterparts. Consequently, harsher acidic conditions are required for their removal.

This differential reactivity provides a clear pathway for orthogonal protection, as illustrated below.

G cluster_0 Orthogonal Deprotection Strategy Molecule Molecule with R1-ODFMB and R2-OPMB DDQ Treat with DDQ (Mild Oxidant) Molecule->DDQ Step 1 Intermediate R1-ODFMB and R2-OH DDQ->Intermediate PMB group is cleaved DFMB group is stable StrongAcid Treat with Strong Acid (e.g., TFA, heat) Intermediate->StrongAcid Step 2 Final R1-OH and R2-OH StrongAcid->Final DFMB group is cleaved

Figure 1: Orthogonal deprotection workflow.

Comparative Data Summary

The following table summarizes the key properties and deprotection conditions for Benzyl (Bn), p-Methoxybenzyl (PMB), and 2,6-Difluoro-4-methoxybenzyl (DFMB) protecting groups, highlighting the orthogonality.

FeatureBenzyl (Bn)p-Methoxybenzyl (PMB)2,6-Difluoro-4-methoxybenzyl (DFMB)
Structure
Protection NaH, BnBr, THF/DMFNaH, PMBCl, THF/DMFNaH, DFMB-Br, THF/DMF
Deprotection 1 H₂, Pd/C (Hydrogenolysis)H₂, Pd/C (Hydrogenolysis)H₂, Pd/C (Hydrogenolysis)
Deprotection 2 Strong Acid (e.g., BBr₃)DDQ or CAN (Oxidative)Resistant to DDQ/CAN
Deprotection 3 Resistant to DDQStrong Acid (e.g., TFA)Strong Acid, harsher conditions (e.g., TFA, heat)
Key Feature General high stability.Lability to oxidative cleavage.Orthogonal to PMB; stable to oxidation.

Detailed Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with DFMB-Br

This protocol describes a general procedure for the protection of a primary alcohol using 2,6-difluoro-4-methoxybenzyl bromide via the Williamson ether synthesis.[5]

Materials:

  • Alcohol substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • This compound (DFMB-Br) (1.1 equiv)[9][10]

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the alcohol substrate (1.0 equiv).

  • Dissolve the alcohol in anhydrous THF (or DMF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the corresponding alkoxide will form.

  • Add a solution of DFMB-Br (1.1 equiv) in a minimal amount of anhydrous THF dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure DFMB-protected alcohol.

Figure 2: Protection of an alcohol with DFMB-Br.

Protocol 2: Deprotection of a DFMB Ether via Acid Hydrolysis

This protocol provides a representative method for cleaving the DFMB ether. Due to the increased stability of the DFMB group, conditions are harsher than those typically required for a PMB ether.[11][12]

Materials:

  • DFMB-protected alcohol (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the DFMB-protected alcohol in dichloromethane (approx. 0.05 M).

  • Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). Note: The optimal concentration and need for heating should be determined empirically for each substrate.

  • Stir the reaction at room temperature. If no reaction is observed by TLC after several hours, the temperature can be increased to 40 °C. Monitor the reaction carefully for the disappearance of starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Dissolve the residue in ethyl acetate and carefully transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until gas evolution ceases), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Figure 3: Proposed acid-catalyzed deprotection of a DFMB ether.

Conclusion

The 2,6-difluoro-4-methoxybenzyl (DFMB) group represents a significant addition to the synthetic chemist's toolkit for alcohol protection. Its unique electronic properties, imparted by the ortho-difluoro substitution, confer a high degree of stability towards oxidative deprotection reagents like DDQ. This feature makes it fully orthogonal to the widely used PMB protecting group. While removable under strongly acidic conditions, its enhanced stability relative to PMB allows for selective deprotection strategies that are crucial for the efficient and controlled synthesis of complex natural products and pharmaceutical agents. The adoption of the DFMB group should enable more flexible and robust synthetic routes, particularly in contexts requiring multiple, differentially protected hydroxyl functionalities.

References

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]

  • Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme. Retrieved from [Link]

  • Protecting Groups. (n.d.). University of Regensburg. Retrieved from [Link]

  • A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2000). Chemistry – A European Journal, 6(7), 1140-6. Retrieved from [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022). Fine Chemical Engineering. Retrieved from [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (n.d.). Europe PMC. Retrieved from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (2009). ResearchGate. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015). Scholarly Publications Leiden University. Retrieved from [Link]

  • Acidic Cleavage of Ethers. (2020). YouTube. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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synthesis of pharmaceutical intermediates using 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2,6-Difluoro-4-methoxybenzyl Bromide in the Synthesis of Pharmaceutical Intermediates

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal fluorinated building block in modern medicinal chemistry. We delve into its reactivity, strategic applications, and provide detailed, field-proven protocols for its use in synthesizing key pharmaceutical intermediates. The narrative emphasizes the causality behind experimental choices, focusing on its application in the construction of kinase inhibitors and Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons to enhance the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorination

In the landscape of drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. This compound has emerged as a particularly valuable reagent, offering a trifecta of desirable features: a reactive benzylic bromide for facile substitution, ortho-difluoro substitution to modulate electronics and conformation, and a para-methoxy group for potential hydrogen bonding interactions.

This compound serves as a versatile electrophile, primarily for S_N2-type reactions, enabling the efficient introduction of the 2,6-difluoro-4-methoxybenzyl moiety onto nucleophilic centers such as amines and alcohols.[1] Its utility is prominently demonstrated in the synthesis of targeted therapies, where this specific structural motif can impart significant improvements in biological activity.[1][2] This guide will provide both the foundational knowledge and the practical protocols necessary to successfully employ this reagent in synthetic workflows.

Physicochemical Profile and Reactivity

Understanding the inherent properties of this compound is fundamental to its effective application. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack and an excellent substrate for S_N2 reactions.

PropertyValueSource
CAS Number 94278-68-9[3]
Molecular Formula C₈H₇BrF₂O[3]
Molecular Weight 237.04 g/mol [3]
IUPAC Name 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[3]
Appearance White to cream solid
Reactivity Class Electrophilic Alkylating Agent[1]

The primary mode of reactivity involves the displacement of the bromide ion by a nucleophile. Common nucleophiles include primary and secondary amines (N-alkylation) and alcohols or phenols (O-alkylation), which are cornerstone reactions in the assembly of complex pharmaceutical agents.

Core Application I: N-Alkylation in the Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, kinase inhibitors are a major class of oncology drugs.[4] The synthesis of these inhibitors often involves the N-alkylation of a core heterocyclic structure to introduce side chains that probe the ATP-binding site.

The 2,6-difluorobenzyl moiety is particularly effective in this role. It can engage in favorable hydrophobic interactions and the fluorine atoms can act as weak hydrogen bond acceptors, contributing to enhanced binding affinity and selectivity.[5][6] For instance, in the development of multitargeted receptor tyrosine kinase inhibitors, substituted benzyl groups are regiospecifically attached to pyrrolo[2,3-d]pyrimidine scaffolds to produce potent dual inhibitors of PDGFRβ and VEGFR-2.[5][6]

Workflow for N-Alkylation of a Heterocyclic Core

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 Heterocyclic Amine (Nu-H) Setup Combine Amine, Base, Solvent under Inert Atmosphere SM2 This compound SM3 Anhydrous Base (e.g., K₂CO₃, NaH) SM4 Anhydrous Solvent (e.g., DMF, ACN) Addition Add Benzyl Bromide (Room Temp or Elevated) Setup->Addition Monitor Monitor by TLC/LC-MS (4-24h) Addition->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: N-Alkylated Heterocycle Purify->Product

Caption: General workflow for S_N2 N-alkylation reactions.

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol describes a robust method for the N-alkylation of a nitrogen-containing heterocycle using this compound. The choice of base and solvent may require optimization depending on the nucleophilicity of the amine.

Materials & Reagents:

  • Heterocyclic amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc), Deionized Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup (using K₂CO₃): To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic amine (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or ACN to achieve a concentration of 0.1-0.5 M with respect to the amine.

  • Reagent Addition: Stir the suspension vigorously. Add a solution of this compound (1.1 eq) in a small amount of the reaction solvent dropwise.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic base, rinsing the solid with EtOAc. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.

Causality & Trustworthiness:

  • Why an anhydrous base? Bases like K₂CO₃ or NaH deprotonate the amine (or the resulting ammonium salt), regenerating the nucleophile and driving the reaction to completion. Water can quench the base (especially NaH) and lead to hydrolysis of the benzyl bromide.[7]

  • Why an excess of the base? A stoichiometric excess ensures complete deprotonation and neutralizes the HBr byproduct formed during the reaction.

  • Why a polar aprotic solvent? Solvents like DMF or ACN effectively solvate the cation of the base while poorly solvating the nucleophile, enhancing its reactivity in an S_N2 reaction.

ParameterTypical ConditionsNotes
Base K₂CO₃, Cs₂CO₃, NaH, DBUChoice depends on amine pKa; NaH is for less nucleophilic amines.
Solvent DMF, Acetonitrile, THFMust be anhydrous.
Temperature 25 °C to 80 °CHigher temperatures may be needed for less reactive substrates.
Typical Yield 65 - 95%Highly dependent on the substrate.

Core Application II: O-Alkylation in the Synthesis of RORγt Inverse Agonists

The Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune and inflammatory diseases. Inverse agonists of RORγt are therefore promising therapeutic agents.

Groundbreaking research has shown that introducing a 2,6-difluorobenzyl ether moiety can dramatically increase the potency of RORγt inverse agonists.[2][8] X-ray crystallography revealed that this bulky group forces a partial uncoiling of a protein helix, creating a new, enlarged binding pocket that the benzyl ether moiety fits into perfectly, leading to a significant gain in potency.[2][8] This is achieved via a classic Williamson ether synthesis.

Mechanism of Williamson Ether Synthesis

Caption: Mechanism of Williamson ether synthesis.

Protocol 2: Synthesis of a 2,6-Difluorobenzyl Ether Intermediate

This protocol outlines the O-alkylation of an alcohol with this compound. It employs sodium hydride, a powerful non-nucleophilic base ideal for deprotonating alcohols.

Materials & Reagents:

  • Alcohol starting material (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2-1.5 eq)

  • This compound (1.1-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Safety First: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under a robust inert atmosphere.

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and N₂ inlet, add the alcohol starting material (1.0 eq).

  • Solvent and Base: Dissolve the alcohol in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2-1.5 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.

  • Reagent Addition: Cool the suspension back to 0 °C. Add a solution of this compound (1.1-1.2 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion.

  • Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced pharmaceutical intermediates. Its enhanced electrophilicity, coupled with the beneficial properties imparted by its fluorine and methoxy substituents, makes it an ideal choice for constructing molecules targeting complex biological systems like protein kinases and nuclear receptors. The protocols and mechanistic insights provided herein serve as a comprehensive guide for medicinal chemists to effectively harness the potential of this reagent, paving the way for the discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications.
  • Chem-Impex. (n.d.). 2,6-Difluorobenzyl bromide.
  • Tu, M., et al. (2020). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. Retrieved from [Link]

  • Locke, L. W., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 59(10), 1616-1622. Retrieved from [Link]

  • Reddy, G. J., et al. (2019). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. ResearchGate. Retrieved from [Link]

  • Google Patents. (2019). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Tu, M., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. Retrieved from [Link]

  • Gangjee, A., et al. (2012). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1831-1845. Retrieved from [Link]

  • Veeprho. (n.d.). Trametinib Impurities and Related Compound. Retrieved from [Link]

  • University of South Florida. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

  • Vasista Group. (n.d.). Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Retrieved from [Link]

  • Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. PubMed. Retrieved from [Link]

  • Carles, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14344-14453. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cakir, B., et al. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 36(4), 211-220. Retrieved from [Link]

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The Strategic Introduction of Fluorine in Benzyl Bromide Derivatives: A Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] This guide provides an in-depth exploration of the role of fluorination in drug design, with a specific focus on benzyl bromide derivatives as versatile precursors. We will delve into the mechanistic underpinnings of fluorine's effects and provide detailed protocols for the synthesis and evaluation of fluorinated compounds, empowering researchers to leverage this powerful tool in their drug discovery efforts.

The Power of Fluorine: Transforming Drug Candidates

Fluorine, the most electronegative element, imparts a range of beneficial properties when incorporated into a drug molecule.[5][6] Its small size, comparable to a hydrogen atom, allows for its introduction without significant steric hindrance.[5][6][7] The strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1][5][8] This "metabolic blocking" at vulnerable positions can increase a drug's half-life and bioavailability.[3][8][9]

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and dipole moment.[1][3][5][9] These modifications can improve membrane permeability, reduce off-target effects, and enhance binding affinity.[1][2][4][5][10]

  • Improved Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets through various mechanisms, including hydrogen bonding and dipole-dipole interactions.[5][6][7][11] This can result in increased potency and selectivity.[6][11]

The following table summarizes the key effects of fluorination on drug properties:

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedStronger C-F bond resists enzymatic cleavage.[1][5][8]
Lipophilicity (LogP) ModulatedCan increase or decrease depending on the degree and position of fluorination.[8][12]
Acidity/Basicity (pKa) AlteredThe strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or basic amines.[3][5]
Binding Affinity Often IncreasedCan form favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.[5][6][7][11]
Bioavailability Generally ImprovedA combination of increased metabolic stability and optimized lipophilicity can lead to better absorption and distribution.[3][6][10]
Conformation InfluencedThe gauche effect and other stereoelectronic interactions can stabilize specific conformations that are more favorable for binding.[1]

Benzyl Bromide Derivatives: Versatile Scaffolds for Fluorination

Benzyl bromide and its derivatives are widely used starting materials in medicinal chemistry due to their reactivity and the prevalence of the benzyl motif in bioactive molecules. The benzylic position is often susceptible to metabolic oxidation, making it a prime target for fluorination.

The introduction of fluorine onto the benzylic carbon or the aromatic ring can be achieved through various synthetic strategies. The choice of method depends on the desired position of the fluorine atom and the overall complexity of the molecule.

Below is a diagram illustrating the key decision points in a typical workflow for the synthesis and evaluation of a fluorinated benzyl bromide derivative.

Caption: Workflow for the design, synthesis, and evaluation of fluorinated benzyl bromide derivatives.

Protocols for Synthesis and Evaluation

This section provides detailed, step-by-step protocols for the synthesis of a model fluorinated benzyl bromide derivative and its subsequent evaluation.

Protocol: Synthesis of 4-(Trifluoromethyl)benzyl Fluoride from 4-(Trifluoromethyl)benzyl Bromide

This protocol describes a nucleophilic fluorination reaction, a common method for introducing fluorine at the benzylic position.

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Potassium fluoride (spray-dried)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add spray-dried potassium fluoride (1.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reactant Addition: Dissolve 4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess potassium fluoride.

    • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-(trifluoromethyl)benzyl fluoride.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound.

Materials:

  • Fluorinated test compound and non-fluorinated parent compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

The following diagram illustrates the principle of metabolic stabilization by fluorination.

G cluster_0 Non-Fluorinated Derivative cluster_1 Fluorinated Derivative Parent_Molecule Parent Molecule (with Benzylic C-H) Metabolism CYP450 Oxidation Parent_Molecule->Metabolism Metabolite Oxidized Metabolite Metabolism->Metabolite Fluorinated_Parent Fluorinated Parent (with Benzylic C-F) Blocked_Metabolism Metabolism Blocked Fluorinated_Parent->Blocked_Metabolism

Caption: Fluorination at a metabolically labile benzylic position can block oxidative metabolism.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug design.[5][13] Benzyl bromide derivatives serve as excellent starting points for the synthesis of fluorinated compounds, allowing for the targeted improvement of metabolic stability, physicochemical properties, and binding affinity. The protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate fluorinated drug candidates, ultimately accelerating the discovery of safer and more effective medicines.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal. Retrieved January 1, 2026, from [Link]

  • Singh, P., Singh, P., & Singh, D. V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

  • Taylor, R. (2015). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 359–363. [Link]

  • Duffy, F. J., & Wilson, I. D. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 22(12), 2099. [Link]

  • Gupta, M. (2019). Role of Fluorine in Drug Design and Drug Action. Current Drug Discovery Technologies, 16(3), 259–272. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(24), 6953–6986. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2009). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 9(1), 1–2. [Link]

  • Mahrous, M. (2016). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–332. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2022). MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]

  • How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? (2025). LinkedIn. [Link]

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Application Note: A Practical Guide to the Williamson Ether Synthesis Using 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel ether compounds utilizing 2,6-Difluoro-4-methoxybenzyl bromide via the Williamson ether synthesis. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We delve into the mechanistic underpinnings, offer a detailed step-by-step protocol, and provide expert insights into process optimization and characterization. The strategic incorporation of the 2,6-difluoro-4-methoxybenzyl moiety is of significant interest in modern drug discovery for its ability to modulate molecular properties such as metabolic stability and binding affinity.[1][2]

Foundational Principles: The Strategic Advantage of Fluorinated Benzyl Ethers

The Williamson ether synthesis, first developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide from a primary alkyl halide.[5][6]

The strategic focus of this application note is the use of this compound as the electrophilic partner. This reagent is a valuable building block for several key reasons:

  • High Reactivity: As a primary benzylic bromide, the carbon-bromine bond is activated towards SN2 displacement, facilitating efficient reaction progress under relatively mild conditions.[7][8]

  • Modulation of Physicochemical Properties: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[2] The two ortho-fluorine atoms on the benzyl ring are potent electron-withdrawing groups that can significantly alter the electronic environment, lipophilicity, and metabolic stability of the final compound.[2]

  • Electronic Tuning: The reagent features a unique "push-pull" electronic system. The electron-withdrawing fluorine atoms are complemented by an electron-donating para-methoxy group, offering a nuanced tool for fine-tuning molecular interactions in a biological target.[2]

This guide will use the reaction between this compound and p-cresol as a model system to demonstrate a robust and reproducible protocol.

Mechanistic Pathway and Reagent Selection

The overall synthesis is a two-step process that is often performed in a single pot.

Reaction_Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SN2 Displacement Phenol p-Cresol (Ar-OH) Phenoxide Potassium p-cresoxide (Ar-O⁻ K⁺) Phenol->Phenoxide + Base - KHCO₃ Base Base (e.g., K₂CO₃) Phenoxide_2 Ar-O⁻ K⁺ Electrophile 2,6-Difluoro-4-methoxy- benzyl bromide Product Target Ether Product Leaving_Group KBr Phenoxide_2->Product + Electrophile

Caption: General reaction mechanism for the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Nucleophile: A phenol (p-cresol) is chosen for this example. Phenoxides are excellent nucleophiles for this reaction. While aliphatic alcohols can also be used, their corresponding alkoxides are stronger bases, which can increase the risk of a competing E2 elimination side reaction.[9]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating phenols without being so aggressive as to require strictly anhydrous conditions, which would be necessary for stronger bases like sodium hydride (NaH).[3][8]

  • Electrophile: this compound is a primary halide, which strongly favors the SN2 pathway over elimination. Tertiary or even secondary halides are prone to elimination, especially at elevated temperatures.[3][6][10]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is highly recommended.[3] These solvents effectively solvate the potassium counter-ion but do not form a strong hydrogen-bonding shell around the phenoxide nucleophile, leaving it "free" and highly reactive. Protic solvents like ethanol would slow the reaction rate.[3][6]

Detailed Synthesis Protocol

This protocol details the synthesis of 1-((2,6-difluoro-4-methoxybenzyl)oxy)-4-methylbenzene.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )FormKey Properties
This compound94278-68-9237.04SolidMoisture sensitive.[11][12]
p-Cresol106-44-5108.14SolidSkin irritant.
Potassium Carbonate (K₂CO₃)584-08-7138.21PowderAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09LiquidAnhydrous, polar aprotic.
Ethyl Acetate (EtOAc)141-78-688.11LiquidExtraction solvent.
Hexanes110-54-386.18LiquidChromatography eluent.
Brine (Saturated NaCl)7647-14-558.44SolutionUsed for aqueous washes.
Magnesium Sulfate (MgSO₄)7487-88-9120.37SolidAnhydrous, drying agent.

Safety Precautions: Benzyl bromides are often lachrymatory and should be handled in a well-ventilated fume hood.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.00 g, 9.25 mmol, 1.0 eq) and anhydrous potassium carbonate (2.56 g, 18.5 mmol, 2.0 eq).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask via syringe.

  • Electrophile Addition: Add this compound (2.41 g, 10.18 mmol, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70°C in an oil bath and allow it to stir for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has been consumed.

  • Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[4][14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.[15] A suitable eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.[16][17] Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford the final ether product. Calculate the final yield. Yields for this reaction are typically in the range of 80-95%.[3]

Product Characterization

Confirming the structure of the newly synthesized ether is critical. A combination of spectroscopic methods should be employed.

Analysis TechniqueExpected Observations for Product
¹H NMR Appearance of a new singlet at ~5.0-5.2 ppm corresponding to the benzylic methylene protons (-O-CH₂ -Ar). Protons on carbons adjacent to an ether oxygen are typically shifted downfield to the 3.4-4.5 δ region, but benzylic protons are shifted further.[18][19][20] Disappearance of the phenolic -OH proton from p-cresol.
¹³C NMR Appearance of a new signal around 65-75 δ for the benzylic methylene carbon. Ether carbons typically absorb in the 50-80 δ range.[18][19][21]
IR Spectroscopy A strong, characteristic C-O stretching band will be present in the 1250-1050 cm⁻¹ region.[18][19]
Mass Spec (HRMS) The observed molecular ion peak should correspond to the calculated exact mass of the product (C₁₅H₁₄F₂O₂).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 5 hours, the reaction temperature may be too low, or the reagents may not be sufficiently anhydrous (particularly the DMF and K₂CO₃). The reaction time can be extended, or the temperature can be cautiously increased to 80-90°C.[3]

  • Low Yield: Low yields can result from incomplete reaction or mechanical losses during the workup and purification. Ensure extractions are performed thoroughly. During chromatography, careful selection of fractions is key to avoid sacrificing pure product.

  • Alternative: Phase-Transfer Catalysis (PTC): For a greener or more industrially scalable approach, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used.[3] This method can often be performed under milder conditions and may not require strictly anhydrous solvents, making it a more convenient alternative.[8][22][23]

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of ethers from this compound. This synthetic strategy is highly valuable for accessing novel fluorinated compounds, which are key targets in pharmaceutical and agrochemical research. By understanding the underlying SN2 mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively adapt this protocol to a wide range of alcoholic and phenolic nucleophiles to build diverse molecular libraries.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. Williamson Ether Synthesis Lab Procedure. [Link]

  • University of California, Irvine. The Williamson Ether Synthesis Lab. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • PubMed. Chiral recognition of ethers by NMR spectroscopy. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. [Link]

  • Al-Mustaqbal University. Ether NMR Spectroscopy. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

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  • ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]

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An Application Note for Medicinal Chemists: Synthesis and Application of N-Substituted 2,6-Difluoro-4-methoxybenzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-substituted benzylamine framework is a cornerstone in modern medicinal chemistry, appearing in a multitude of therapeutic agents. The specific incorporation of a 2,6-difluoro-4-methoxybenzyl moiety can profoundly influence a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and receptor binding interactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 2,6-difluoro-4-methoxybenzylamines through the nucleophilic substitution reaction of 2,6-difluoro-4-methoxybenzyl bromide with primary amines. We present a detailed, field-tested protocol, discuss the underlying chemical principles, and offer practical guidance for optimization and troubleshooting.

Scientific Rationale and Mechanistic Overview

The reaction proceeds via a classical bimolecular nucleophilic substitution (S(N)2) mechanism.[3] In this process, the primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with bromide serving as the leaving group.[4]

The Role of Substituents

The substituents on the aromatic ring play a critical role in modulating the reactivity of the benzyl bromide substrate:

  • 2,6-Difluoro Groups: The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted benzyl bromide.[2] Furthermore, these fluorine atoms can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of the final drug candidate.[2]

  • 4-Methoxy Group: The methoxy group at the para position is an electron-donating group through resonance. While this effect slightly counteracts the inductive withdrawal of the fluorines, its primary contribution is to modulate the overall electronic properties and lipophilicity of the molecule, which is a key parameter in drug design.[5]

Key Reaction Parameters

Successful N-alkylation requires careful selection of a base and solvent.

  • Solvent Selection: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal for S(N)2 reactions. They effectively solvate the cations while leaving the nucleophile relatively "bare" and reactive, thus accelerating the reaction rate.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction. Optimal conditions may vary depending on the specific primary amine used.

Materials and Reagents
  • This compound (CAS: 94278-68-9)[11]

  • Primary amine (e.g., benzylamine, aniline, n-butylamine)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)), finely powdered

  • Anhydrous Acetonitrile (CH(_3)CN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Safety Precaution: this compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the stirred amine suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 4-12 hours).[6]

  • Workup: a. Cool the reaction mixture to room temperature and filter off the solid K(2)CO(_3) and KBr. b. Concentrate the filtrate under reduced pressure using a rotary evaporator.[7] c. Dissolve the resulting residue in ethyl acetate (20 mL). d. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO(_3) solution (2 x 15 mL) and brine (1 x 15 mL).[12] e. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo to yield the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-substituted 2,6-difluoro-4-methoxybenzylamine.[13]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as

    
    H NMR, 
    
    
    
    C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes

The following table summarizes typical outcomes for the N-alkylation reaction with various primary amines under the conditions described above. Yields are representative and may vary.

EntryPrimary AmineProductTypical Yield (%)
1BenzylamineN-(2,6-Difluoro-4-methoxybenzyl)benzylamine>90%
2AnilineN-(2,6-Difluoro-4-methoxybenzyl)aniline75-85%
3n-ButylamineN-(2,6-Difluoro-4-methoxybenzyl)-n-butylamine>90%
4CyclohexylamineN-(2,6-Difluoro-4-methoxybenzyl)cyclohexylamine85-95%

Visualizations

Reaction Mechanism

Caption: The Sₙ2 reaction mechanism for N-alkylation.

Experimental Workflow

Caption: A flowchart of the experimental protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive benzyl bromide.2. Insufficiently strong/soluble base.3. Low reaction temperature.1. Check purity of starting material.2. Use a stronger base (e.g., DIPEA) or a different solvent (e.g., DMF).3. Increase reaction temperature.
Formation of Side Products (e.g., over-alkylation) 1. Stoichiometry is off (excess benzyl bromide).2. Reaction run for too long.1. Use a slight excess (1.2-1.5 eq) of the primary amine.2. Monitor reaction carefully and stop once starting material is consumed.
Difficult Purification 1. Product is very polar or non-polar.2. Close R_f values of product and impurities.1. Adjust the solvent system for column chromatography.2. Consider recrystallization or preparative HPLC.

Conclusion

The reaction of this compound with primary amines is a robust and reliable method for synthesizing valuable building blocks for drug discovery. By understanding the underlying S(_N)2 mechanism and carefully controlling key parameters such as base, solvent, and stoichiometry, researchers can efficiently generate a diverse library of N-substituted benzylamines. The protocol and insights provided herein serve as a solid foundation for the successful application of this important transformation in medicinal chemistry programs.

References

  • ResearchGate. (2009). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health. (2022). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Retrieved from [Link]

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • ResearchGate. (2014). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl fluorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Retrieved from [Link]

  • Chemrevise. (n.d.). 6.10 Amines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). Improved methods for conversion of primary amines into bromides. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 2,6-Difluoro-4-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2,6-difluoro-4-methoxyphenyl structural motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties—stemming from the electron-withdrawing fluorine atoms ortho to the point of connection and the electron-donating methoxy group para—impart desirable characteristics such as enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. Consequently, derivatives bearing this moiety are integral components in the development of advanced pharmaceuticals, including anti-cancer agents, and specialized organic materials.[1]

This guide provides a comprehensive overview of the prevalent synthetic strategies and detailed, field-proven protocols for the preparation of key 2,6-difluoro-4-methoxyphenyl intermediates. The methodologies are presented with an emphasis on the underlying chemical principles, enabling researchers to adapt and troubleshoot these procedures effectively.

I. Core Synthetic Strategies: A Strategic Overview

The synthesis of 2,6-difluoro-4-methoxyphenyl derivatives typically commences from commercially available difluorinated precursors. The primary challenge lies in the regioselective introduction of the methoxy group and subsequent functionalities. Two principal strategic disconnections are commonly employed:

  • Aromatic Nucleophilic Substitution (SNAr) Pathway: This approach often starts with a highly fluorinated benzene ring, leveraging the activation provided by the fluorine atoms to introduce a methoxy group.

  • Functionalization of Pre-formed Scaffolds: This more common and versatile approach begins with a difluorinated aniline or phenol, which is then elaborated to introduce the methoxy group and other desired substituents.[2][3]

The choice of strategy is dictated by factors such as raw material availability and cost, desired scale, and the specific functionality required on the final molecule.[2]

cluster_0 General Synthetic Approaches cluster_1 Route A: Functionalization cluster_2 Route B: Functionalization Start Common Starting Materials (e.g., 2,6-Difluoroaniline) Phenol Intermediate: 2,6-Difluorophenol Start->Phenol Step 1: Diazotization & Hydrolysis Anisole Key Scaffold: 2,6-Difluoroanisole Phenol->Anisole Step 2: Methoxylation Node_A1 Step 3a: Halogenation (e.g., Bromination) Anisole->Node_A1 Node_B1 Step 3b: Nitration Anisole->Node_B1 Node_A2 Intermediate A: 4-Halo-2,6-difluoroanisole Node_A1->Node_A2 Node_A3 Step 4a: Metalation & Borylation Node_A2->Node_A3 Product_A Product: 2,6-Difluoro-4-methoxyphenyl boronic acid Node_A3->Product_A Node_B2 Intermediate B: 2,6-Difluoro-4-nitroanisole Node_B1->Node_B2 Node_B3 Step 4b: Reduction Node_B2->Node_B3 Product_B Product: 2,6-Difluoro-4-methoxyaniline Node_B3->Product_B

Figure 1. High-level overview of synthetic pathways.

II. Protocol 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

This protocol details the conversion of 2,6-difluoroaniline to 2,6-difluorophenol via a diazonium salt intermediate. This hydrolysis is a foundational step for accessing a wide range of derivatives.

Causality and Expertise: The diazotization of anilines is a classic and powerful transformation. However, it requires stringent temperature control. The diazonium salt is highly unstable at elevated temperatures and can decompose exothermically. Maintaining the temperature between -5 to 0 °C is critical for maximizing yield and ensuring safety.[3] The subsequent hydrolysis, catalyzed by copper sulfate in an acidic medium, provides a robust method for replacing the diazonium group with a hydroxyl group.[3]

Experimental Workflow

cluster_protocol1 Protocol 1: 2,6-Difluorophenol Synthesis P1_Start 1. Dissolve 2,6-Difluoroaniline in H2SO4(aq) P1_Cool 2. Cool to -5 to 0 °C P1_Start->P1_Cool P1_Diazotize 3. Add NaNO2(aq) slowly P1_Cool->P1_Diazotize P1_Decompose 4. Decompose diazonium in hot H2SO4/CuSO4 P1_Diazotize->P1_Decompose P1_Distill 5. Steam Distill Product P1_Decompose->P1_Distill P1_Extract 6. Extract & Purify P1_Distill->P1_Extract P1_Product Final Product: 2,6-Difluorophenol P1_Extract->P1_Product

Figure 2. Workflow for the synthesis of 2,6-difluorophenol.

Step-by-Step Protocol
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 30% aqueous sulfuric acid (e.g., 25 kg for a 3.0 kg scale reaction). Add 2,6-difluoroaniline (e.g., 3.0 kg, 23 mol) and stir until fully dissolved, heating gently if necessary.[3]

  • Diazotization: Cool the mixture to -5 °C using an appropriate cooling bath (e.g., ice-salt). Vigorously stir the solution while slowly adding a 30% aqueous solution of sodium nitrite (e.g., 5.6 kg) dropwise via the dropping funnel.[3]

    • Scientist's Note: The rate of addition is crucial. The internal temperature must be strictly maintained between -5 and 0 °C to prevent the decomposition of the diazonium salt.[3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

  • Hydrolysis: In a separate, larger reactor set up for distillation, prepare a refluxing mixture of 50% aqueous sulfuric acid (e.g., 22 kg) and copper (II) sulfate (e.g., 4.0 kg).[3]

  • Product Collection: Slowly add the cold diazonium salt solution to the hot hydrolysis mixture. The 2,6-difluorophenol product will form and co-distill with water. Collect the distillate.[3]

  • Workup and Purification: Separate the organic layer from the distillate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]

ParameterValueReference
Starting Material2,6-Difluoroaniline[3]
Key ReagentsH₂SO₄, NaNO₂, CuSO₄[3]
Temperature (Diazotization)-5 to 0 °C[3]
Reported Yield~88.9%[3]
Reported Purity~98.6%[3]

III. Protocol 2: Synthesis of 2,6-Difluoro-4-methoxyphenylboronic Acid

This protocol outlines the preparation of a key boronic acid intermediate, which is indispensable for Suzuki coupling reactions to form carbon-carbon bonds.[1] The synthesis begins with the bromination of 2,6-difluoroanisole, followed by a lithium-halogen exchange and borylation.

Causality and Expertise: The initial bromination step is directed by the activating methoxy group to the para position. The subsequent lithium-halogen exchange using n-butyllithium is a standard method for generating a potent aryl anion nucleophile. This reaction must be conducted under strictly anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions, such as quenching by trace water or reaction with the solvent. The resulting aryllithium species readily attacks the electrophilic boron atom of trimethyl borate, forming the boronic ester which, upon acidic workup, hydrolyzes to the desired boronic acid. A similar synthetic strategy is employed for related fluorinated phenylboronic acids.[4]

Experimental Workflow

cluster_protocol2 Protocol 2: Boronic Acid Synthesis P2_Start 1. Brominate 2,6-Difluoroanisole P2_Intermediate Intermediate: 4-Bromo-2,6-difluoroanisole P2_Start->P2_Intermediate P2_Setup 2. Dissolve in anhydrous THF, cool to -78°C P2_Intermediate->P2_Setup P2_Lithiate 3. Add n-BuLi dropwise P2_Setup->P2_Lithiate P2_Borylate 4. Add B(OMe)3 P2_Lithiate->P2_Borylate P2_Quench 5. Warm to RT & Quench with HCl(aq) P2_Borylate->P2_Quench P2_Product Final Product: 2,6-Difluoro-4-methoxyphenyl- boronic acid P2_Quench->P2_Product

Figure 3. Workflow for the synthesis of 2,6-difluoro-4-methoxyphenylboronic acid.

Step-by-Step Protocol
  • Bromination (Not Detailed): Synthesize 4-bromo-2,6-difluoroanisole from 2,6-difluoroanisole using a suitable brominating agent (e.g., NBS or Br₂ with a Lewis acid catalyst). Purify the product before proceeding.

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-2,6-difluoroanisole in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Scientist's Note: The success of this step is highly dependent on the quality of the anhydrous solvent and the accurate titration of the n-BuLi solution.

  • Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (B(OMe)₃) dropwise. The reaction is often exothermic; control the addition rate to keep the temperature low.[4]

  • Workup: After stirring for an additional 1-2 hours at low temperature, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl).

  • Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can often be purified by crystallization or silica gel chromatography.

IV. Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of 2,6-difluoro-4-methoxyphenylboronic acid as a building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

Causality and Expertise: The Suzuki coupling mechanism involves a well-defined catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-X bond of the aryl halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst to continue the cycle. The choice of ligand, base, and solvent is critical for efficient catalysis.

Suzuki Coupling Catalytic Cycle

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX R-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Ar'-B(OH)2 (Base assisted) Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr->Product RedElim Reductive Elimination ArX Aryl Halide (R-X) Boronic Boronic Acid (Ar'-B(OH)2) Base Base

Figure 4. Simplified Suzuki-Miyaura catalytic cycle.

General Step-by-Step Protocol
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), 2,6-difluoro-4-methoxyphenylboronic acid (1.1–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2–3 eq).

  • Solvent Addition: Add a degassed solvent system. Common choices include toluene, dioxane, or a mixture like DME/water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl derivative.

V. References

  • 2,6-Difluoro-4-methoxyphenylboronic acid - Local Food . Vertex AI Search. 1

  • Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol . NINGBO INNO PHARMCHEM CO.,LTD. 2

  • 2,6-Difluorophenol synthesis - ChemicalBook . ChemicalBook. 3

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids . Google Patents. 4

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Difluoro-4-methoxybenzyl bromide by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and materials science research, 2,6-Difluoro-4-methoxybenzyl bromide is a valuable synthetic building block.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a versatile reagent for introducing the benzyl moiety into complex molecules.[1] However, its purification can be challenging due to its reactivity and the presence of closely related impurities.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the chromatographic purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound. Each issue is presented with its probable causes and a step-by-step solution.

Question 1: My product is co-eluting with an impurity, resulting in mixed fractions. How can I improve the separation?

Answer:

This is a common issue, often caused by an impurity with a polarity very similar to the product, such as the corresponding starting material, (2,6-Difluoro-4-methoxyphenyl)methanol.[2][3] Benzyl alcohols and their corresponding benzyl bromides frequently have very close Rf values, making separation difficult.[3]

Probable Causes:

  • Suboptimal Mobile Phase: The selected solvent system may not have sufficient selectivity to resolve the two compounds.

  • Incomplete Reaction: A significant amount of unreacted starting alcohol remains in the crude mixture.

  • Hydrolysis: The benzyl bromide may have partially hydrolyzed back to the alcohol during the work-up or on the column. Benzyl halides are known to be susceptible to hydrolysis.[3]

Solutions & Methodologies:

  • Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf).

    • Systematic TLC Analysis: Test a range of solvent systems with varying polarities. A common eluent for this compound is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexane or petroleum ether.[2][4] Start with a low polarity system (e.g., 5% EtOAc in hexane) and gradually increase the polarity (10%, 15%, 20%).

    • Introduce a Different Solvent: If simple binary mixtures fail, introducing a third solvent can alter the selectivity. For instance, adding a small amount of dichloromethane (DCM) or toluene to the hexane/EtOAc mixture can change the interactions with the silica stationary phase.

  • Modify the Stationary Phase:

    • If standard silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).[5] However, always test for stability first.

  • Pre-Chromatography Quench: If the impurity is the starting alcohol, and your desired product is stable, a specific chemical quench might be possible, though this is a more advanced technique.[3] A thorough aqueous work-up is essential to remove any water-soluble impurities before chromatography.[2]

Question 2: My product appears as a streak or a "tailed" spot on the TLC plate instead of a tight circle. What's causing this and how do I fix it?

Answer:

Spot streaking or tailing is a sign of an undesirable interaction between your compound and the stationary phase, or an issue with the sample application.

Probable Causes:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[6]

  • Acidic Compound Interaction: Benzyl bromides can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption that causes tailing.[5][6]

  • Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak from the origin.[5]

Solutions & Methodologies:

  • Dilute the Sample: Prepare a more dilute solution of your crude product for TLC analysis to avoid overloading the stationary phase.[6]

  • Deactivate the Silica Gel:

    • For Column Chromatography: You can use silica gel that has been pre-treated with a base. A common method is to flush the packed column with the mobile phase containing a small amount of a volatile base like triethylamine (0.1–2.0%).[6]

    • For TLC Analysis: Adding a small percentage of triethylamine to the mobile phase can often resolve tailing for acid-sensitive compounds.[6]

  • Check Sample Solubility: Ensure your crude material is fully dissolved before spotting it on the TLC plate or loading it onto the column. If it is not soluble in your chosen eluent, you may need to use a stronger, more polar solvent to dissolve it for "dry loading" (see Question 4).[7]

Question 3: My purification yield is very low, and I suspect the product is decomposing on the column. How can I confirm and prevent this?

Answer:

Benzyl bromides can be unstable on silica gel, leading to significant product loss during chromatography.[5] This is especially true if the crude material contains acidic impurities from the synthesis, which can catalyze degradation on the silica surface.[3]

Probable Causes:

  • Silica Gel Acidity: The acidic surface of silica gel can promote decomposition or polymerization of reactive compounds like benzyl bromides.[5][8]

  • Prolonged Exposure: Long residence times on the column increase the likelihood of degradation.

Solutions & Methodologies:

  • Test for Stability with 2D TLC: Before running a large-scale column, assess the stability of your compound on silica.

    • Protocol: Spot your compound on a TLC plate, run it in a suitable mobile phase, and mark the spot's position. Then, turn the plate 90 degrees and run it again in the same mobile phase. If the compound is stable, the spot will move to a new position along a diagonal line from the origin.[7] If it decomposes, new spots will appear below this diagonal line.[7]

  • Use Deactivated Silica: If instability is confirmed, use a less acidic stationary phase. You can purchase deactivated silica gel or prepare it by treating standard silica with a base.[5]

  • Switch to a Different Adsorbent: Consider using Florisil or alumina, which have different surface properties and may be more suitable for your compound.[5]

  • Perform Flash Chromatography: Use pressure to speed up the elution (flash chromatography), minimizing the time the compound spends on the column.[7] A typical pressure is 1-2 psi.[7]

Question 4: My crude material is an oil or solid that is not soluble in the non-polar mobile phase I plan to use. How should I load it onto the column?

Answer:

Loading a sample that is insoluble in the eluent directly onto the column will result in poor separation. The best practice in this situation is to use a "dry loading" technique.[7]

Probable Causes:

  • The crude product is too polar to dissolve in the initial, non-polar mobile phase (e.g., 10% EtOAc/hexane).

  • The reaction was run in a high-boiling point solvent that is difficult to remove completely.

Solutions & Methodologies:

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or acetone).[7]

    • Add a portion of dry silica gel to this solution (typically 10-20 times the mass of the crude sample) and mix to form a slurry.[7]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. If the mixture remains oily, add more silica and repeat.[7]

    • Carefully layer this silica-adsorbed sample onto the top of your packed column. This ensures that the compound is introduced to the column in a narrow, even band, leading to much better separation.

Workflow for Troubleshooting Poor Separation

cluster_tlc_ok TLC Looks Good, Column Fails cluster_tlc_bad TLC Shows Poor Resolution start Poor Separation (Mixed Fractions) check_tlc Review TLC Analysis: Are spots well-separated (ΔRf > 0.2)? start->check_tlc overload Is the column overloaded? (>5% w/w crude:silica) check_tlc->overload Yes optimize_solvent Optimize Mobile Phase: - Adjust polarity (e.g., 5% -> 2% EtOAc) - Try different solvents (e.g., add DCM) check_tlc->optimize_solvent No channeling Was the column packed poorly? (Visible cracks or channels) overload->channeling No solution_reduce_load Solution: Reduce sample load. Use a larger column. overload->solution_reduce_load Yes solution_repack Solution: Repack column carefully. Consider dry loading. channeling->solution_repack check_stability Check for on-plate degradation (Streaking, new spots) optimize_solvent->check_stability solution_new_system Solution: Use optimized solvent system for the column. optimize_solvent->solution_new_system solution_deactivate Solution: - Add base (e.g., Et3N) to eluent. - Use deactivated silica. check_stability->solution_deactivate

Caption: A workflow for troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The synthesis of this compound typically starts from (2,6-Difluoro-4-methoxyphenyl)methanol.[2] Therefore, common impurities include:

  • Unreacted Starting Material: (2,6-Difluoro-4-methoxyphenyl)methanol.

  • Hydrolysis Product: The same alcohol, formed by the reaction of the benzyl bromide with water during work-up.[3]

  • Oxidation Product: 2,6-Difluoro-4-methoxybenzaldehyde, which can form if the starting alcohol is oxidized or if the benzyl bromide itself is unstable.[9]

  • Byproducts from Synthesis: Depending on the brominating agent used (e.g., PBr3, HBr/H2O2, NBS), various phosphorus- or succinimide-based impurities may be present.[2][4] Over-brominated species are also a possibility.[3][10]

Q2: What is a good starting mobile phase for the purification of this compound?

Based on published procedures for this and similar compounds, a good starting point for TLC analysis and column chromatography is a mixture of 10% ethyl acetate in hexane (or petroleum ether).[2] You can then adjust the ratio to achieve an Rf value for the product in the range of 0.25–0.35 for optimal separation on a column.[5]

Property Recommended Solvent System (Starting Point) Rationale
Rf too high (>0.5) Decrease polarity (e.g., 5% EtOAc in hexane)The eluent is too polar, causing the compound to move too quickly.[6]
Rf too low (<0.2) Increase polarity (e.g., 20% EtOAc in hexane)The eluent is not polar enough to move the compound effectively up the stationary phase.[6]
Poor Separation Try a different solvent mixture (e.g., DCM/hexane)Changing solvent components alters selectivity and can resolve co-eluting spots.[11][12]

Q3: What are the key parameters to consider when developing a chromatographic method for this compound?

Method development should be systematic. Key parameters include:

  • Stationary Phase Selection: Standard silica gel is the most common choice. However, due to the potential for acid-catalyzed degradation, stability should be confirmed.[5]

  • Mobile Phase Selection: The choice of solvent is critical for achieving separation.[13] Polarity determines the retention time, while the specific solvents used affect selectivity.[14][15]

  • Loading Technique: Proper sample loading is crucial for good resolution. Dry loading is recommended for samples that are not soluble in the mobile phase.[7]

  • Detection Method: The compound has a UV-active aromatic ring, making it easily visible under a UV lamp (254 nm) on fluorescent TLC plates.

Decision Tree for Column Loading Method

start Is the crude product fully soluble in the initial mobile phase? dissolve_check Dissolve a small amount of crude in eluent (e.g., 10% EtOAc/Hexane) wet_load Use Wet Loading dissolve_check->wet_load Yes, dissolves easily dry_load_prep Use Dry Loading dissolve_check->dry_load_prep No, it's an oil or solid wet_load_steps 1. Dissolve crude in minimum eluent. 2. Pipette solution directly onto column. 3. Be careful not to disturb the silica surface. wet_load->wet_load_steps dry_load_steps 1. Dissolve crude in a strong solvent (DCM). 2. Add silica gel to the solution. 3. Evaporate solvent to get a dry powder. 4. Carefully add powder to top of column. dry_load_prep->dry_load_steps

Caption: Decision tree for selecting the appropriate column loading method.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems. Retrieved from [Link]

  • uHPLCs. (2024, January 16). Key Strategy for Choosing Right Mobile Phase in Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Google Patents. (1995). HU226938B1 - Method for preparing substituted benzyl bromides.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • SciSpace. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • National Institutes of Health. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

overcoming low yield in the synthesis of 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methoxybenzyl bromide (CAS No. 94278-68-9). This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. We will explore the common pitfalls of the Wohl-Ziegler benzylic bromination for this specific substrate and provide actionable troubleshooting strategies and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound.

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent method is the free-radical bromination of the benzylic position of 2,6-Difluoro-4-methoxytoluene. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][2]

Q2: What is the role of each key reagent in the Wohl-Ziegler bromination?

  • 2,6-Difluoro-4-methoxytoluene (Starting Material): Provides the benzylic C-H bond that will be substituted. The electronic properties of the fluoro and methoxy groups significantly influence this bond's reactivity.

  • N-Bromosuccinimide (NBS) (Bromine Source): The key advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[3][4] This is crucial for minimizing ionic side reactions, such as electrophilic aromatic substitution on the electron-rich ring.[4]

  • Radical Initiator (AIBN or BPO): These molecules decompose under heat or light to generate radicals, which initiate the chain reaction by abstracting a bromine atom from NBS or Br₂, thereby starting the propagation cycle.[1][5]

  • Solvent (e.g., CCl₄, Cyclohexane, Acetonitrile): The solvent must be inert to the radical conditions. Non-polar solvents are generally preferred to suppress ionic pathways.[3] Anhydrous conditions are essential.[3]

Q3: What are the known physical properties of this compound?

Understanding the product's properties is vital for its isolation and handling.

PropertyValueSource
Molecular Formula C₈H₇BrF₂O[6]
Molecular Weight 237.04 g/mol [6]
Appearance White solid[1]
Melting Point 43-46 °C
Boiling Point 210.4±35.0 °C (Predicted)

Q4: Is the product, this compound, stable?

Benzyl bromides, particularly those with electron-donating groups like a methoxy substituent, can be unstable.[7] The methoxy group can increase the compound's reactivity towards nucleophilic substitution and may make it susceptible to decomposition, especially during purification (e.g., on silica gel) or upon prolonged storage.[7] It is recommended to use the product promptly after synthesis or store it in a cool, dark, and dry environment.

Part 2: Troubleshooting Guide for Low Yield

This section provides a problem-oriented approach to diagnosing and solving low-yield issues.

Problem 1: The reaction does not proceed to completion, and I recover a large amount of starting material (2,6-Difluoro-4-methoxytoluene).

This indicates an issue with the initiation or propagation of the radical chain reaction.

Causality Analysis: The benzylic C-H bond in your starting material is adjacent to a benzene ring substituted with two strongly electron-withdrawing fluorine atoms ortho to the methyl group.[8] While the para-methoxy group is electron-donating, the inductive effect of the ortho-fluorines can slightly deactivate the benzylic position, making the initial hydrogen abstraction step—the rate-determining step—more difficult compared to unsubstituted toluene.[9]

Troubleshooting Steps:

  • Verify Initiator Efficacy:

    • AIBN/BPO Quality: Ensure your radical initiator is not expired. AIBN, for example, should be stored at low temperatures.

    • Sufficient Concentration: Use a catalytic amount of initiator, typically 1–5 mol%. If the reaction is sluggish, consider increasing the amount incrementally to 10 mol%.

    • Correct Temperature: The reaction temperature must be appropriate for the chosen initiator's half-life. For AIBN, refluxing in CCl₄ (77 °C) or acetonitrile (82 °C) is common.[1]

  • Ensure Anhydrous Conditions: Water can interfere with the reaction. Dry your solvent and glassware thoroughly before use.[3]

  • Check Reagent Purity:

    • NBS Quality: Impure NBS, which may appear yellow due to excess Br₂, can lead to unreliable results and side reactions.[1] Recrystallization of NBS from water can purify it if needed.[1]

Problem 2: My yield is low due to the formation of a significant amount of dibrominated byproduct (2,6-Difluoro-4-methoxybenzal bromide).

Over-bromination is a classic challenge in Wohl-Ziegler reactions, where the desired product reacts further to form a di- or tri-halogenated species.

Causality Analysis: The benzylic C-H bond in the monobrominated product is still susceptible to radical abstraction and subsequent bromination. This is often a result of local high concentrations of brominating species or running the reaction for too long.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use the starting toluene as the limiting reagent. A slight excess of NBS (e.g., 1.05-1.10 equivalents) is often optimal. Avoid using a large excess of NBS.

    • Alternatively, use a slight excess of the starting toluene (e.g., 1.1-1.2 equivalents) relative to NBS to ensure the brominating agent is consumed before significant dibromination occurs.

  • Modify Reagent Addition: Instead of adding all the NBS and initiator at the beginning, add them in portions over the course of the reaction. This maintains a low concentration of radicals and Br₂ at any given time, favoring mono-bromination.

  • Monitor the Reaction Closely: Use TLC or GC to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Workflow: Troubleshooting Low Yield

G start Low Yield Observed symptom1 High Starting Material Remaining start->symptom1 symptom2 Significant Dibrominated Byproduct start->symptom2 symptom3 Aromatic Ring Bromination Observed start->symptom3 symptom4 Product Decomposes During Workup start->symptom4 cause1a Inefficient Radical Initiation/Propagation symptom1->cause1a is likely due to cause2a Over-reaction or Incorrect Stoichiometry symptom2->cause2a is likely due to cause3a Ionic Reaction Pathway (Electrophilic Substitution) symptom3->cause3a is likely due to cause4a Product Instability (Acidic conditions, Heat) symptom4->cause4a is likely due to sol1a Check Initiator Quality & Temp Ensure Anhydrous Conditions cause1a->sol1a Solution: sol2a Use 1.05 eq. NBS Monitor reaction closely (TLC/GC) Add NBS in portions cause2a->sol2a Solution: sol3a Use Non-Polar Solvent (e.g., Cyclohexane) Ensure high-purity NBS Keep reaction in dark cause3a->sol3a Solution: sol4a Use cold, mild base wash (NaHCO3) Purify quickly via flash chromatography Avoid prolonged heating cause4a->sol4a Solution:

Caption: A decision tree for troubleshooting low yields.

Problem 3: I am observing bromination on the aromatic ring instead of the benzylic position.

This is a clear indication that an ionic electrophilic aromatic substitution pathway is competing with the desired radical pathway.[4]

Causality Analysis: The methoxy group is a strong activating group for electrophilic aromatic substitution, directing ortho and para.[10] While the para position is blocked, the two ortho positions (relative to the methoxy group) are activated. If the concentration of molecular bromine (Br₂) becomes too high, it can act as an electrophile and attack the electron-rich ring.[11]

Troubleshooting Steps:

  • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are excellent choices because they are non-polar and NBS has low solubility in them, which helps maintain a low Br₂ concentration.[2] Avoid polar solvents that can promote ionic reactions.

  • Exclude Light (Unless used for initiation): If you are using a thermal initiator like AIBN or BPO, wrap the reaction flask in aluminum foil. Ambient light can sometimes be enough to generate sufficient Br₂ to trigger the ionic pathway.

  • Ensure NBS Purity: As mentioned, impure NBS can be a source of Br₂.

Problem 4: The reaction appears to work, but the product decomposes during workup or purification.

This points to the inherent instability of the product.[7]

Causality Analysis: The reaction byproduct, succinimide, is acidic. More importantly, HBr is generated in the propagation steps, which can catalyze decomposition.[12] Furthermore, silica gel used in column chromatography is acidic and can cause the benzyl bromide to degrade or react.

Troubleshooting Steps:

  • Neutralize Acidic Byproducts: During the workup, wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite to remove any residual HBr or Br₂.

  • Minimize Heat Exposure: Concentrate the product under reduced pressure at a low temperature (e.g., < 40 °C).

  • Optimize Purification:

    • If column chromatography is necessary, consider using a neutral support like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

    • Purify the product quickly.

    • Alternatively, recrystallization from a suitable solvent system (e.g., hexanes) may be a gentler purification method.

Part 3: Experimental Protocols

Protocol 1: Optimized Wohl-Ziegler Bromination

This protocol incorporates the troubleshooting advice for maximizing the yield of the monobrominated product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2,6-Difluoro-4-methoxytoluene (1.0 eq).

  • Reagent Addition: Add a non-polar solvent such as cyclohexane (approx. 0.1 M concentration). Begin stirring and purge the system with nitrogen. Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 81 °C for cyclohexane) and monitor the reaction progress by TLC or GC every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous NaHCO₃ (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification: Purify the crude oil/solid immediately by flash column chromatography on deactivated silica gel or by recrystallization from hexanes to yield the product as a white solid.

Workflow: Optimized Synthesis Protocol

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Flame-dry glassware prep2 Add Starting Material (1.0 eq) & Cyclohexane prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 react1 Add NBS (1.05 eq) & AIBN (0.05 eq) prep3->react1 react2 Heat to Reflux (~81 °C) react1->react2 react3 Monitor by TLC/GC (1-3 hours) react2->react3 workup1 Cool to RT & Filter (remove succinimide) react3->workup1 workup2 Wash with cold NaHCO3 & Brine workup1->workup2 workup3 Dry (Na2SO4) & Concentrate (<40°C) workup2->workup3 purify1 Recrystallize (Hexanes) OR Flash Chromatography workup3->purify1 product 2,6-Difluoro-4-methoxybenzyl bromide (White Solid) purify1->product

Caption: Step-by-step workflow for the synthesis.

Protocol 2: Alternative Route via Benzylic Alcohol

If the radical bromination route consistently provides low yields, converting the corresponding benzyl alcohol is a robust alternative that avoids selectivity issues. A published patent describes a similar transformation.[13]

  • Setup: To a round-bottom flask, add (2,6-Difluoro-4-methoxyphenyl)methanol (1.0 eq) and an appropriate anhydrous solvent (e.g., THF, DCM). Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Slowly add a brominating agent such as phosphorus tribromide (PBr₃, ~0.4 eq) or phosphorus oxybromide (POBr₃, 2.0 eq as per a cited patent) dropwise.[13]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography or recrystallization as described in Protocol 1.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Journal of the American Chemical Society. (1953). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • YouTube. (2014). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions with 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2,6-Difluoro-4-methoxybenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive benzylating agent. Our goal is to provide you with the field-proven insights necessary to anticipate, diagnose, and mitigate common side reactions, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common initial observations when a reaction with this compound deviates from the expected outcome.

Q1: My reaction is messy, and the TLC shows multiple new spots. What are the most likely culprits?

A multifaceted spot profile on TLC is the most common issue. The primary suspects are hydrolysis, self-alkylation (dimerization/polymerization), and reaction with the solvent. This compound is a potent electrophile, and its reactivity can be its own downfall if conditions are not rigorously controlled. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, including water, alcohols, and even another molecule of the starting material.[1][2]

Q2: I'm observing a significant, new, polar, and UV-active spot on my TLC plate that isn't my desired product. What could it be?

This is the classic signature of the hydrolysis product, (2,6-Difluoro-4-methoxyphenyl)methanol . This side product forms when the benzyl bromide reacts with trace amounts of water in your solvent or on your glassware.[3][4] Given its polarity, it typically has a low Retention factor (Rf) on silica gel compared to the starting bromide and the desired product.

Q3: My reaction mixture turned dark brown or black, and I'm having trouble isolating my product from a sticky, insoluble material. What happened?

This strongly indicates polymerization or decomposition. Benzyl halides, especially those with electron-donating groups on the aromatic ring like the methoxy group, are prone to Friedel-Crafts self-alkylation.[5][6][7] One molecule acts as the electrophile, and the electron-rich aromatic ring of another molecule acts as the nucleophile. This process can cascade, leading to the formation of high-molecular-weight oligomers or polymers, which often present as an intractable tar. This is a known issue for similar structures like 4-methoxybenzyl bromide, which can polymerize rapidly.[8]

Part 2: Troubleshooting Guide - In-Depth Analysis & Solutions

This guide provides a deeper dive into the most common side products, explaining their formation mechanism and offering concrete strategies for prevention and remediation.

Side Product 1: (2,6-Difluoro-4-methoxyphenyl)methanol - The Hydrolysis Problem

The formation of the corresponding benzyl alcohol is arguably the most frequent side reaction encountered.

Q: What is the mechanism of hydrolysis and what conditions promote it?

Hydrolysis occurs via a nucleophilic substitution reaction where water acts as the nucleophile. For this primary benzylic halide, the reaction likely proceeds through an SN2 mechanism, although an SN1 pathway via the resonance-stabilized benzylic carbocation cannot be entirely ruled out, especially in polar, protic solvents.[1] The presence of adventitious moisture from non-anhydrous solvents, reagents, or atmospheric humidity is the direct cause.

dot

Caption: Mechanism of Hydrolysis Side Reaction.

Q: How can I prevent the formation of the alcohol side product?

Prevention is key and revolves around stringent anhydrous techniques.

  • Solvent & Reagent Purity: Use freshly distilled, anhydrous solvents. Solvents like THF, Dichloromethane (DCM), and Toluene should be dried over appropriate agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM/Toluene).

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.

  • Order of Addition: Add the this compound solution dropwise to the solution of your nucleophile, rather than the other way around. This maintains a low instantaneous concentration of the electrophile, minimizing its opportunity to react with trace water.

Q: My reaction already contains the alcohol. How can I remove it?

The significant polarity difference between the desired product and the alcohol allows for effective separation.

  • Column Chromatography: This is the most reliable method. The alcohol will be much more retained on the silica gel column. A typical eluent system would be a gradient of Ethyl Acetate in Hexanes.

  • Aqueous Wash: If the desired product has low water solubility, a simple aqueous wash of the organic layer during workup can remove a significant portion of the highly polar alcohol.

Side Product 2: Dimeric/Polymeric Species - The Self-Alkylation Problem

The formation of diarylmethane and larger oligomers is a result of an intermolecular Friedel-Crafts alkylation reaction.

Q: What conditions favor this self-alkylation side reaction?

  • High Concentrations: Increased proximity of molecules facilitates the bimolecular self-alkylation reaction.

  • Elevated Temperatures: Providing thermal energy can overcome the activation barrier for this C-C bond-forming reaction.

  • Lewis Acids: The presence of Lewis acidic impurities (e.g., from metal spatulas, certain grades of reagents) can catalyze the reaction by coordinating to the bromine, making it a better leaving group and generating a more potent electrophile.[6][7]

  • Prolonged Reaction Times: Allowing the reaction to stir for longer than necessary gives more time for this slower side reaction to occur.

dot

Self_Alkylation cluster_reaction Friedel-Crafts Self-Alkylation start This compound (Molecule A - Electrophile) dimer Dimeric Side Product (Diarylmethane) start->dimer Ring Alkylation nucleophile This compound (Molecule B - Nucleophile) nucleophile->dimer polymer Polymeric Material dimer->polymer Further Alkylation

Caption: Pathway for Self-Alkylation Side Reaction.

Q: How can I minimize polymerization?

  • Maintain Low Temperatures: Run the reaction at 0 °C or even lower if the primary reaction kinetics allow.

  • Use High Dilution: Running the reaction at a lower molar concentration (e.g., <0.1 M) will kinetically disfavor the bimolecular self-alkylation pathway.

  • Slow Addition: As with preventing hydrolysis, add the benzyl bromide slowly to your nucleophile to keep its concentration low at all times.

  • Base Selection: Use a non-coordinating, sterically hindered base (e.g., 2,6-lutidine, proton sponge) if a base is required, as some bases can promote side reactions.

Side Product 3: Ether Byproducts - The Solvent Reaction Problem

If using an alcohol (e.g., methanol, ethanol) as a solvent, it can act as a nucleophile and compete with your intended reagent.

Q: My product's mass spectrum shows a peak corresponding to the addition of my solvent's alkoxy group. Why?

This is a clear indication of solvolysis. Alcohols are effective nucleophiles for reactive electrophiles like benzyl bromides. The product will be the corresponding benzyl ether.

Q: How do I avoid this solvent-related side product?

The solution is straightforward: choose an appropriate, non-nucleophilic solvent.

Solvent ClassRecommendedUse with CautionAvoid
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneDiethyl Ether (can be slow)
Hydrocarbons Toluene, Hexanes
Halogenated Dichloromethane (DCM), Chloroform
Nitriles Acetonitrile (ACN)
Amides Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Can be nucleophilic at high temps
Alcohols Methanol, Ethanol, Isopropanol

Part 3: Recommended Protocols & Workflows

Appendix A: General Protocol for Nucleophilic Substitution

This protocol is designed to minimize the common side reactions discussed above.

  • Preparation: Oven-dry all glassware overnight and assemble under a positive pressure of dry Nitrogen or Argon.

  • Reagents: Dissolve your nucleophile and any required base in anhydrous solvent (e.g., THF, DCM) via cannula transfer.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring nucleophile solution over 30-60 minutes using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Check for consumption of the starting material and the appearance of side products.

  • Quenching: Once the reaction is complete, quench carefully by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride or water.

  • Workup: Proceed with a standard aqueous workup, extracting the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material immediately via flash column chromatography.

Appendix B: Troubleshooting & Purification Workflow

This workflow provides a logical path from reaction analysis to a pure product.

dot

Purification_Workflow start Reaction Complete (Analyze Crude TLC/LCMS) check_purity Is the major spot the desired product? start->check_purity check_hydrolysis Is there a highly polar (low Rf) spot present? check_purity->check_hydrolysis No/Impure purify Purify via Flash Column Chromatography check_purity->purify Yes/Clean check_polymer Is there a non-polar streak or baseline material? check_hydrolysis->check_polymer Yes check_hydrolysis->check_polymer No check_polymer->purify Yes/Minor reassess Re-evaluate Reaction Conditions (Temp, Conc.) check_polymer->reassess Yes/Major end Pure Product purify->end

Caption: Decision workflow for post-reaction analysis.

References

  • Quora. (2022-10-26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?Link

  • Journal of the Korean Chemical Society. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Link

  • Journal of the Chemical Society D. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Royal Society of Chemistry. Link

  • StudySoup. (n.d.). Explain why benzyl bromide and allyl bromide cannot undergo either E2 or E1 reactions. Link

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Link

  • ResearchGate. (n.d.). Friedel–Crafts alkylation of toluene with benzyl bromide using MOF‐5 as a catalyst. Link

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Link

  • Vietnam National University Ho Chi Minh City. (n.d.). View of Friedel-crafts alkylation of anisole and benzyl bromide using ZIF-8 as an efficient catalyst. Link

  • ChemicalBook. (n.d.). This compound synthesis. Link

  • ResearchGate. (2011). FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST. Link

  • RSC Advances. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Link

  • Cengage. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. Link

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Link

  • Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides. Link

  • Self-Condensation of Benzaldehyde to Benzyl Benzoate over Sodium Benzyloxide. (n.d.). 大学化学. Link

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Link

  • Wikipedia. (n.d.). Self-condensation. Link

  • Apollo Scientific. (n.d.). 2-Fluoro-4-methoxybenzyl bromide. Link

  • Benchchem. (n.d.). This compound. Link

  • Khan Academy. (n.d.). Reactions at the benzylic position. Link

  • RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Link

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. Link

  • PubChem. (n.d.). This compound. Link

  • Echemi. (n.d.). This compound. Link

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Link

  • National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Link

  • Guidechem. (n.d.). How can 4-Methoxybenzyl bromide be synthesized efficiently?. Link

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Link

  • ChemistryViews. (2024). Benzyl Halides Coupled with Electron-Deficient Alkenes. Link

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Technical Support Center: Managing the Lachrymatory Effects of Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging class of reagents. Benzyl bromide and its derivatives are potent lachrymators, meaning they can cause significant eye irritation and tearing upon exposure.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure safe and effective experimentation.

Understanding the Hazard: Why Benzyl Bromides are Potent Lachrymators

Benzyl bromide is a colorless to pale yellow liquid known for its sharp, pungent odor.[4] It is a strong lachrymator, causing intense irritation to the eyes, skin, and mucous membranes.[3][5] Exposure can lead to symptoms similar to tear gas, including intense pain, tearing, and temporary difficulty with breathing.[5] In severe cases, acute exposure can be fatal, and significant exposure can result in permanent eye damage.[5]

The lachrymatory and irritant properties of benzyl bromide stem from its chemical reactivity. As a benzylic halide, the bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. When benzyl bromide comes into contact with the moisture in the eyes, mucous membranes, or skin, it can react with water to slowly form hydrobromic acid (HBr), which is corrosive.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid procedures for benzyl bromide exposure?

A1: Immediate and thorough action is critical.

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][8] Do not allow the victim to rub their eyes.[1] Seek immediate medical attention.[1]

  • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately.[1][8] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1]

Q2: What are the appropriate personal protective equipment (PPE) for handling benzyl bromide?

A2: A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[9][10] Contact lenses should not be worn.[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber or Viton™.[11] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[8]

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood.[5] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., ABEK) or a supplied-air respirator should be used.[8]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[9][11] For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended.[10]

Q3: How should I properly store benzyl bromide?

A3: Proper storage is key to maintaining chemical stability and safety.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][2]

  • Keep the container tightly closed to prevent exposure to moisture and light, as it is moisture and light-sensitive.[2][8][9]

  • Store away from incompatible materials such as strong bases, amines, alcohols, and oxidizing agents.[8][9][10]

  • Bottles may build up pressure and should be vented periodically.[1]

Q4: What is the correct procedure for quenching a reaction containing benzyl bromide?

A4: Unreacted benzyl bromide must be neutralized before workup.

  • Preferred Method: Slowly and carefully add a nucleophilic quenching agent to the reaction mixture while stirring in a fume hood. Common quenching agents include:

    • Saturated aqueous ammonium chloride (NH4Cl) solution.[12]

    • Dilute hydrochloric acid (HCl).

    • Water can also be used, but the reaction is slower.

  • Be aware that quenching can be exothermic. Addition should be slow, and cooling may be necessary.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Eye irritation despite working in a fume hood. - Improper fume hood sash height.- Turbulent airflow in the hood.- Contaminated equipment outside the hood.- High vapor pressure of the compound.- Ensure the sash is at the recommended height.- Remove clutter from the hood to ensure smooth airflow.- Decontaminate all equipment before removing it from the hood.- Consider using a full-face respirator.
Persistent odor of benzyl bromide in the lab. - Small spill or leak.- Improperly sealed container.- Contaminated work area or equipment.- Inspect storage areas and reaction setups for leaks.- Ensure all containers are tightly sealed.- Decontaminate all surfaces with a suitable neutralizing agent (see spill cleanup protocol).
Skin irritation even with glove usage. - Glove breakthrough.- Contamination during glove removal.- Punctured or damaged gloves.- Check the breakthrough time of your gloves for benzyl bromide.- Practice proper glove removal techniques.- Always inspect gloves for damage before use.

Experimental Protocols

Safe Handling and Dispensing of Benzyl Bromide

This protocol outlines the essential steps for safely handling and dispensing benzyl bromide to minimize exposure risk.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE (goggles, face shield, gloves, lab coat).

    • Have spill cleanup materials and quenching agents readily available.

  • Dispensing:

    • Work exclusively within the fume hood with the sash at the lowest practical height.

    • Use a syringe or cannula for liquid transfers to minimize vapor release.

    • If pouring, do so slowly and carefully to avoid splashing.

  • Post-Dispensing:

    • Tightly seal the benzyl bromide container immediately after use.

    • Decontaminate the exterior of the container and any equipment used with a suitable solvent (e.g., ethanol) followed by a neutralizing solution.

    • Dispose of contaminated wipes and disposable equipment in a designated hazardous waste container.

Emergency Spill Cleanup Protocol

This protocol provides a systematic approach to managing a benzyl bromide spill.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[10]

  • Isolate and Ventilate: Isolate the spill area and ensure maximum ventilation.[13]

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or dry lime.[1][10] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Neutralization:

    • Cover the spill with a neutralizing agent like sodium bicarbonate or a mixture of soda ash and slaked lime.[10]

    • Avoid using water directly on the spill as it can generate hydrogen bromide gas.[10]

  • Collection and Disposal:

    • Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]

    • Dispose of the waste according to institutional and local regulations.

  • Decontamination: Decontaminate the spill area thoroughly with a suitable solvent and then soap and water.

Visual Workflow: Emergency Response for Benzyl Bromide Exposure

G cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_first_aid First Aid Measures cluster_medical Medical Attention Exposure Benzyl Bromide Exposure Occurs Evacuate Evacuate Immediate Area Exposure->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Remove Remove Contaminated Clothing Alert->Remove Eye_Flush Eye Exposure: Flush with water for 15+ minutes Remove->Eye_Flush Skin_Wash Skin Exposure: Wash with soap and water for 15+ minutes Remove->Skin_Wash Inhalation Inhalation: Move to fresh air Remove->Inhalation Medical Seek Immediate Medical Attention Eye_Flush->Medical Skin_Wash->Medical Inhalation->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response workflow for benzyl bromide exposure.

References

  • Benzyl-Bromide - Safety D
  • Benzyl bromide - Synquest Labs.
  • Material Safety Data Sheet - Benzyl bromide, 98% - Cole-Parmer.
  • Benzyl bromide - SAFETY D
  • Benzyl Bromide - Common Organic Chemistry.
  • BENZYL BROMIDE HAZARD SUMMARY - NJ.gov.
  • BENZYL BROMIDE - CAMEO Chemicals.
  • Benzyl bromide - SAFETY D
  • SAFETY D
  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem.
  • BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2013-08-06).
  • ICSC 1225 - BENZYL BROMIDE - Inchem.org.
  • Benzyl bromide - Santa Cruz Biotechnology.
  • benzyl bromide - CAMEO Chemicals - NOAA.
  • Benzyl bromide - Wikipedia.
  • Benzyl Bromide - SAFETY D
  • IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I.
  • SAFETY D
  • Working with Hazardous Chemicals - Organic Syntheses. (2009-01-12).
  • Quick and partial report on benzyl bromide synthesis - Sciencemadness.org. (2023-03-02).
  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 - Sciencemadness.org. (2014-07-22).
  • Benzyl Protection - Benzyl Bromide - Common Organic Chemistry.
  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 - Sciencemadness.org. (2014-07-22).
  • Supporting inform
  • So proud of my first organic synthesis and it's incredible 34% yield of Benzyl Bromide : r/chemistry - Reddit. (2019-12-14).
  • Removing Benzyl bromide - ResearchG

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preventing decomposition of 2,6-Difluoro-4-methoxybenzyl bromide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to the dedicated support center for 2,6-Difluoro-4-methoxybenzyl bromide. This valuable reagent is instrumental in introducing the 2,6-difluoro-4-methoxybenzyl moiety in drug discovery and materials science. However, its benzylic bromide nature, combined with the activating methoxy group, renders it susceptible to decomposition. This guide provides in-depth, experience-driven advice to help you mitigate instability, maximize reaction yields, and troubleshoot common issues.

Understanding the Instability: Why Does It Decompose?

This compound is a highly reactive electrophile. Its reactivity is a double-edged sword. The same features that make it an excellent alkylating agent also make it prone to degradation. The primary mechanism of instability involves the lability of the C-Br bond, which is susceptible to cleavage.

This cleavage is facilitated by the formation of a resonance-stabilized benzylic carbocation.[1][2] The positive charge is delocalized across the benzene ring, making its formation more favorable than for simple alkyl halides. The electron-donating methoxy group further stabilizes this carbocation, increasing the compound's reactivity and propensity for SN1-type reactions, such as hydrolysis.[3][4]

Key decomposition pathways include:

  • Hydrolysis: Reaction with trace water to form the corresponding benzyl alcohol.[3][5] This is often the most common decomposition route.

  • Reaction with Nucleophilic Bases/Solvents: Direct substitution by nucleophilic species other than the intended target.

  • Self-Condensation/Polymerization: Particularly under thermal stress or in the presence of certain catalysts, the molecule can react with itself.[6]

Below is a diagram illustrating the primary decomposition pathway.

Caption: Primary decomposition pathways via SN1 and SN2 mechanisms.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound is yellow/brown. Can I still use it? A dark color often indicates the presence of impurities from decomposition, primarily elemental bromine or polymerized material. While it might still be usable for some robust reactions, purification is highly recommended for achieving clean results and high yields. A simple purification method involves passing a solution of the bromide through a short plug of basic alumina.[7]

Q2: What is the primary decomposition product I should look for on a TLC plate? The most common impurity is the hydrolysis product, 2,6-difluoro-4-methoxybenzyl alcohol. This alcohol is significantly more polar than the starting bromide. On a silica TLC plate, it will appear as a new, lower Rf spot.

Q3: How should I store this reagent? Store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8°C). Protect it from light, as light can initiate radical decomposition pathways.[8][9]

Q4: My reaction is not going to completion, and I see multiple spots on the TLC. What's happening? This common issue often points to reagent decomposition. The bromide is likely reacting with moisture or the base faster than with your substrate. Key areas to investigate are the dryness of your solvent and reagents, the choice of base, and the reaction temperature.[10]

Core Protocols for Preventing Decomposition

Success in using this reagent hinges on meticulous experimental setup and the right choice of reagents. The following workflow and protocols are designed to minimize degradation.

Experimental Design Workflow

Caption: Decision workflow for setting up a reaction to minimize decomposition.

Step-by-Step Protocol: General O-Alkylation

This protocol provides a robust starting point for the O-alkylation of a generic alcohol (R-OH).

  • Preparation (Crucial Step):

    • Flame-dry or oven-dry all glassware (reaction flask, dropping funnel, etc.) and allow to cool under a stream of dry nitrogen or argon.[10]

    • Use anhydrous solvents. If not purchased as anhydrous, solvents like THF or DMF must be freshly distilled from an appropriate drying agent.

  • Reaction Setup:

    • To the reaction flask under an inert atmosphere, add the alcohol substrate (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., DMF, 5-10 mL/mmol of substrate).[11]

    • Add a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) (0.1 equiv) if desired; this can accelerate the reaction.[11][12]

    • Cool the solution to 0°C using an ice bath.

  • Deprotonation:

    • Slowly add a suitable base (1.1 - 1.5 equiv). For sensitive substrates, a strong but non-nucleophilic base is preferred. Sodium hydride (60% dispersion in oil) is a common choice.[11]

    • Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation:

    • Dissolve this compound (1.05 - 1.2 equiv) in a small amount of anhydrous solvent.

    • Add the bromide solution dropwise to the cold alkoxide mixture.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm gradually to room temperature.

  • Quenching and Workup:

    • Once the starting material is consumed (as per TLC), cool the reaction back to 0°C.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to separate it from unreacted starting materials and decomposition products.[13]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Reagent Decomposition: The benzyl bromide hydrolyzed before it could react.[14] 2. Insufficient Base: The substrate was not fully deprotonated. 3. Low Reactivity: The nucleophile is weak or sterically hindered.1. Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Perform the reaction under a strict inert atmosphere.[14] 2. Increase Base: Use a slight excess of a strong base (e.g., 1.5 equiv NaH). 3. Increase Temperature/Time: After adding the bromide at 0°C, allow the reaction to warm to room temperature or even heat gently (e.g., 40-50°C) while monitoring for decomposition. Add TBAI as a catalyst.[11]
New Polar Spot on TLC (Lower Rf) Hydrolysis: The most likely culprit is the formation of 2,6-difluoro-4-methoxybenzyl alcohol due to reaction with water.[7]This confirms moisture in the reaction. For the current batch, it must be separated via column chromatography. For future runs, re-evaluate all drying procedures.
Reaction Mixture Turns Dark Brown/Black Polymerization/Extensive Decomposition: This can be caused by excessive heat or reaction with an incompatible base or solvent.[6]Stop the reaction. Attempt to isolate the product if any is present. In the future, maintain a lower reaction temperature. Re-evaluate your choice of base; highly nucleophilic bases can promote side reactions.
Difficulty Removing Excess Benzyl Bromide Excess Reagent Used: Too much benzyl bromide was added initially.Excess benzyl bromide can often be removed during column chromatography with a non-polar eluent.[13] Alternatively, it can be quenched by adding a scavenger like a thiol-based resin or triethylamine after the primary reaction is complete.[13]
Reagent Selection Tables

Table 1: Base Selection Guide

BaseTypepKₐ of Conj. AcidAdvantagesDisadvantages
Sodium Hydride (NaH) Non-nucleophilic~36Strong, inexpensive, forms H₂ gas (easily removed).[11]Flammable solid, requires careful handling.
Potassium tert-butoxide (KOtBu) Hindered, Non-nucleophilic~17Strong base, soluble in organic solvents.Can promote elimination (E2) side reactions.
DBU / DBN Non-nucleophilic Amidine~13.5 / ~12.5Strong organic bases, good for sensitive substrates.[15]Can be difficult to remove during workup.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.3Mild, inexpensive, easy to remove.Often requires higher temperatures and longer reaction times; may not be strong enough for less acidic nucleophiles.[14]
Hünig's Base (DIPEA) Hindered Amine~10.75Sterically hindered, non-nucleophilic, liquid.[15][16]Can be difficult to remove; may not be strong enough for deprotonating alcohols.

Table 2: Solvent Selection Guide

SolventTypePropertiesUse Case
DMF Polar AproticHigh boiling point, excellent solvating power.Gold standard for many SN2 reactions, especially with salt-like nucleophiles.[11]
THF Polar AproticLower boiling point, good solvating power.Good general-purpose solvent, compatible with NaH.[11]
Acetonitrile Polar AproticGood for dissolving a wide range of compounds.Often used in reactions with milder bases like K₂CO₃.[17]
DCM Nonpolar AproticLow boiling point, easy to remove.Useful for reactions that proceed readily at low temperatures.

By understanding the inherent reactivity of this compound and implementing these rigorous protocols, you can effectively prevent its decomposition and achieve reliable, high-yielding results in your synthetic endeavors.

References
  • Benchchem. (2025).
  • Chegg. (2023). By what mechanism does the hydrolysis of benzyl bromide most likely occur?
  • ResearchGate. (2014).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Organic Chemistry Portal.
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
  • Wikipedia. Non-nucleophilic base.
  • Doubtnut. When benzyl bromide react with acetone water to produce benzyl alcohol . It is SN 1 or SN2 nucleophilic subsitution reaction???
  • Allen. Assertion:-Benzyl bromide when kept in acetone water produces benzyl alcohol. Reason:- Benzyl halide under go hydrolysis by SN^(-1) mechanism.
  • Sigma-Aldrich. Traditional Strong and Hindered Bases.
  • Infinity Learn. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism.
  • Google Patents. (2018).
  • Reddit. (2016).
  • Grokipedia. Non-nucleophilic base.
  • ECHEMI.
  • Khan Academy.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • Wikipedia. Benzyl bromide.
  • SciSpace. The mechanism of the hydrolysis of benzyl chloride.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal.
  • NCERT. Amines.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • ChemicalBook. This compound synthesis.
  • National Institutes of Health (NIH). (2021). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
  • Benchchem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
  • Reddit. (2023).
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.
  • ResearchGate.
  • Clearsynth. 2,6-Difluoro-3-methoxybenzyl bromide.
  • ACS Publications. (2021).
  • PubChem. This compound.
  • Echemi. This compound.
  • Thermo Scientific Chemicals. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g.
  • Thermo Scientific Chemicals. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g.
  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

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Technical Support Center: Optimizing Alkylation Reactions with 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions utilizing 2,6-Difluoro-4-methoxybenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your alkylation experiments and achieve optimal results.

Introduction to this compound in Alkylation Reactions

This compound is a versatile reagent for introducing the 2,6-difluoro-4-methoxybenzyl group onto a variety of nucleophiles. This moiety is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine atoms and the methoxy group, which can influence biological activity and metabolic stability.

Alkylation with this reagent typically proceeds via an SN2 mechanism, where a nucleophile attacks the benzylic carbon, displacing the bromide leaving group.[1] However, the success of this reaction is highly dependent on a careful selection of reaction conditions. This guide will provide the necessary insights to troubleshoot and optimize these conditions.

Troubleshooting Guide

This section addresses common issues encountered during alkylation reactions with this compound, offering explanations and actionable solutions.

Question: Why is my alkylation yield consistently low?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. Let's break down the potential causes and solutions:

  • Insufficient Nucleophilicity: The nucleophile might not be strong enough to efficiently displace the bromide.

    • Causality: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.

    • Solution:

      • Base Selection: Ensure you are using a base strong enough to fully deprotonate your nucleophile (if it's an alcohol, phenol, or amine). For instance, when alkylating phenols, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often more effective than milder bases.[2] For C-alkylation of enolates, strong, non-nucleophilic bases like LDA are preferred to ensure complete enolate formation.[3][4][5]

      • Solvent Choice: The solvent plays a critical role in nucleophile reactivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.[6][7][8] Polar protic solvents, such as water or alcohols, can solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity.[6][9]

  • Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.

    • Causality: Benzyl bromides can participate in side reactions such as elimination or reaction with the solvent. Over-alkylation can be an issue with primary amines, leading to secondary and tertiary amine byproducts.[10][11]

    • Solution:

      • Temperature Control: Running the reaction at a lower temperature can often minimize side reactions. Start at room temperature and adjust as needed.

      • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure complete consumption of the limiting nucleophile.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

  • Reagent Quality: The purity and stability of this compound are crucial.

    • Causality: Benzyl bromides can be susceptible to hydrolysis or degradation over time, especially if exposed to moisture.[12]

    • Solution:

      • Verify Purity: If possible, check the purity of the reagent by NMR or another analytical technique before use.

      • Proper Storage: Store the reagent in a cool, dry, and dark place, preferably under an inert atmosphere.

Question: I am observing the formation of multiple products in my reaction. What could be the cause and how can I improve selectivity?

Answer: The formation of multiple products often points to issues with selectivity (e.g., O- vs. C-alkylation) or the occurrence of side reactions.

  • O- versus C-Alkylation: For ambident nucleophiles like enolates or phenoxides, alkylation can occur at two different sites.

    • Causality: The reaction conditions, particularly the solvent and counter-ion, can influence the site of alkylation.

    • Solution:

      • Solvent and Base: For phenoxides, polar aprotic solvents generally favor O-alkylation.[13] For enolates, "harder" counter-ions (like Li⁺) and polar aprotic solvents tend to favor C-alkylation.

      • Temperature: Lower temperatures often favor the thermodynamically more stable product, which can be either the O- or C-alkylated product depending on the substrate.

  • Polyalkylation: This is a common issue when alkylating primary amines or other nucleophiles with multiple reactive sites.[14]

    • Causality: The initially formed mono-alkylated product can act as a nucleophile and react further with the alkylating agent.

    • Solution:

      • Control Stoichiometry: Use a larger excess of the amine relative to the this compound to favor mono-alkylation.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polyalkylation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties are summarized in the table below.[15][16]

PropertyValue
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Melting Point 43-46 °C
Boiling Point 210.4 ± 35.0 °C (Predicted)
Flash Point 98.9 °C

Q2: What is a good starting point for optimizing the reaction conditions for a new substrate?

A2: A good starting point is to perform a small-scale reaction screen. A general protocol is provided below.

Experimental Protocols

Protocol 1: General Procedure for Alkylation

This protocol provides a general starting point for the alkylation of a generic nucleophile (Nu-H).

  • To a solution of the nucleophile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, 5-10 mL per mmol of nucleophile) under an inert atmosphere, add the base (1.1-1.5 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise over 10-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents optimize_base Optimize Base (Strength & Stoichiometry) check_reagents->optimize_base optimize_solvent Optimize Solvent (Polar Aprotic vs. Protic) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Lower to reduce side reactions) optimize_solvent->optimize_temp check_side_products Analyze for Side Products (TLC, LC-MS, NMR) optimize_temp->check_side_products yield_improved Yield Improved? check_side_products->yield_improved yield_improved->optimize_base No, reiterate optimization end Successful Optimization yield_improved->end Yes

Caption: A decision tree for troubleshooting low alkylation yields.

Factors Influencing Alkylation Success

The success of your alkylation reaction hinges on a delicate balance of several factors. The following diagram illustrates the key relationships.

Reaction_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Nucleophile Nucleophile (pKa, Sterics) Yield Yield Nucleophile->Yield Alkylating_Agent This compound (Purity, Stability) Alkylating_Agent->Yield Base Base (Strength, Type) Base->Yield Selectivity Selectivity (O- vs C-, Mono- vs Poly-) Base->Selectivity Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Yield Solvent->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity Side_Products Side Products Temperature->Side_Products Concentration Concentration Concentration->Yield Concentration->Side_Products

Caption: Interplay of factors affecting alkylation reaction outcomes.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Steric Effects and Solvent Effects on SN2 Reactions | The Journal of Physical Chemistry A. (2009, July 23). Retrieved from [Link]

  • Alkylation of O'Donnell's Substrate by Benzyl Bromide at Ambient Temperature, Promoted by Δ(S,S)-1a a - ResearchGate. (n.d.). Retrieved from [Link]

  • Alkylation of Enolates - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3). (n.d.). Retrieved from [Link]

  • Alkylation of enolates. (n.d.). Retrieved from [Link]

  • Alkylation of Enolates - YouTube. (2023, February 15). Retrieved from [Link]

  • Benzyl iodide prep and purification - Sciencemadness.org. (2012, September 21). Retrieved from [Link]

  • This compound | C8H7BrF2O | CID 3354272 - PubChem. (n.d.). Retrieved from [Link]

  • Alkylation of 1, 2 and 4 with Benzyl Bromide | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). Retrieved from [Link]

  • New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids | Semantic Scholar. (2015, September 1). Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). Retrieved from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (2022, November 17). Retrieved from [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. (n.d.). Retrieved from [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit. (2016, July 15). Retrieved from [Link]

  • 18.5 Side Chain Reactions of Benzenes | Organic Chemistry - YouTube. (2021, March 13). Retrieved from [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. (2016, October 6). Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. (n.d.). Retrieved from [Link]

  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. (2007, January 17). Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (2014, May 30). Retrieved from [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Reactions at the benzylic position (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci - YouTube. (2014, March 6). Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29). Retrieved from [Link]

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Technical Support Center: Purification of 2,6-Difluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2,6-Difluoro-4-methoxybenzyl bromide, designed for chemical researchers and drug development professionals.

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to address the common and complex purification challenges associated with this compound. This key intermediate's purity is paramount for successful downstream applications, and this document provides the necessary troubleshooting frameworks and detailed protocols to achieve this.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling and purifying this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are typically residuals from the synthesis process. The specific impurities depend on the synthetic route, but they generally fall into these categories:

  • Unreacted Starting Material: The most common impurity is often the starting alcohol, (2,6-Difluoro-4-methoxyphenyl)methanol.[1]

  • Reagent-Derived Byproducts: If using an Appel-type reaction, triphenylphosphine oxide is a major, often difficult-to-remove, byproduct.[2] If N-bromosuccinimide (NBS) is used, residual succinimide will be present.[2]

  • Excess Reagents: Unconsumed brominating agents (e.g., PBr₃, POBr₃, CBr₄) or other reagents like triphenylphosphine can contaminate the crude product.[1][3]

  • Solvent Residues: Solvents from the reaction and workup (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Hexanes, Ethyl Acetate) are common.[1][2] Their characteristic NMR shifts are well-documented.[4]

  • Degradation Products: Benzyl bromides can be sensitive to moisture and light, potentially leading to hydrolysis back to the starting alcohol or formation of other colored impurities.

Q2: What is the best first-pass purification strategy for this compound?

A2: A two-stage approach is most effective. First, perform an aqueous workup (liquid-liquid extraction) to remove the bulk of water-soluble impurities. This typically involves washing the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by water and brine washes.[1] Second, for high purity, flash column chromatography on silica gel is the gold standard method described in the literature.[1][2]

Q3: How can I reliably assess the purity of my this compound?

A3: A combination of techniques provides the most complete picture:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing conditions for flash chromatography. A single spot under UV visualization is a good preliminary indicator.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful method. The proton NMR spectrum will clearly show signals for the product and any proton-containing impurities. Integration of the signals allows for quantification of these impurities. Reference tables of common impurity chemical shifts are invaluable for identification.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification of purity.[7]

Q4: What are the critical handling and stability considerations for this compound?

A4: this compound is a lachrymator (tear-inducing agent) and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to moisture, which can cause hydrolysis to the corresponding benzyl alcohol. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a question-and-answer format.

Q: My ¹H NMR spectrum shows a significant amount of unreacted (2,6-Difluoro-4-methoxyphenyl)methanol. How can I remove it?

A: The starting alcohol is more polar than the product due to its hydroxyl (-OH) group. This difference in polarity is the key to separation.

  • Probable Cause: Incomplete reaction or insufficient brominating agent.

  • Solution: Flash column chromatography is highly effective. The less polar product, this compound, will elute from the column before the more polar starting alcohol. A solvent system of low to moderate polarity, such as 10% Ethyl Acetate in Hexanes, has been shown to provide good separation.[1] You can start with an even lower polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute the alcohol after the product has been collected.

Q: My product is contaminated with triphenylphosphine oxide (TPPO). It's appearing in my NMR and is difficult to remove.

A: TPPO is a common and notoriously persistent byproduct of reactions using triphenylphosphine, such as the Appel reaction.[3]

  • Probable Cause: TPPO has moderate polarity and can sometimes co-elute with the product in certain solvent systems. It is also highly crystalline, which can sometimes complicate purification.

  • Solutions:

    • Optimized Chromatography: TPPO is significantly more polar than the target benzyl bromide. Use a low-polarity eluent (e.g., 100% Hexanes, then slowly increasing to 5-10% Ethyl Acetate/Hexanes). The product should elute well before the TPPO.[8]

    • Precipitation/Filtration: In some cases, TPPO can be crashed out of a non-polar solvent. After concentrating the reaction mixture, dissolve the residue in a minimal amount of a solvent like cold diethyl ether or a hexanes/ether mixture. The TPPO may precipitate and can be removed by filtration. The product, being more soluble, will remain in the filtrate.

    • Acidic Wash: A less common but sometimes effective method involves washing the organic solution with dilute HCl. TPPO has a weakly basic oxygen atom that can be protonated, increasing its aqueous solubility. However, care must be taken as the benzyl bromide itself could be sensitive to strong acid.

Q: My final product is a yellow or brown oil/solid, not the expected colorless solid. What happened and can I fix it?

A: Color in the final product typically indicates the presence of trace, often polymeric or oxidized, impurities.

  • Probable Cause:

    • Trace amounts of bromine from the reaction, which can be removed with a sodium bisulfite or thiosulfate wash.[9][10]

    • Degradation of the product due to exposure to light, heat, or air.

    • Formation of highly conjugated side products.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through a pad of Celite®. The carbon will adsorb many of the colored impurities.

    • Recrystallization: If the product is solid, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.[9] The melting point of this compound is 43-46°C, making it a good candidate for this technique.[11]

    • Chromatography: A final pass through a short plug of silica gel using a non-polar eluent can effectively remove baseline impurities that may be causing the color.

Q: I'm struggling to remove succinimide from my product after using NBS.

A: Succinimide is the byproduct of reactions involving N-bromosuccinimide (NBS). It is highly polar and water-soluble.

  • Probable Cause: Inadequate aqueous workup.

  • Solution: An effective aqueous workup is the best solution. Succinimide is soluble in water and even more soluble in basic solutions.

    • Perform a thorough wash of your organic layer with 1M NaOH or K₂CO₃ solution. This will deprotonate the succinimide, forming a salt that is highly soluble in the aqueous layer.[12]

    • Follow this with several water washes to remove any remaining succinimide and residual base.

    • Finally, wash with brine to help break any emulsions and dry the organic layer.[1] If any succinimide remains, it will be easily separated by column chromatography as it will stick strongly to the silica gel baseline.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of this compound.

Protocol 1: Flash Column Chromatography

This is the most reliable method for achieving high purity. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

  • Prepare the Column: Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica:crude product by weight). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 100% Hexanes or 2% Ethyl Acetate/Hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Toluene). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elute the Column: Begin elution with the low-polarity mobile phase. The non-polar this compound will travel down the column faster than more polar impurities.[8]

  • Monitor Fractions: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., UV light visualization and a permanganate dip).

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound. Confirm final purity using ¹H NMR.

Protocol 2: Aqueous Workup and Liquid-Liquid Extraction

This protocol is essential for removing water-soluble impurities and acidic/basic byproducts before further purification.

  • Dilute: Dilute the crude reaction mixture with a water-immiscible organic solvent such as Ethyl Acetate or Dichloromethane (50-100 mL).

  • Neutralizing Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids.[1] Observe for any gas evolution (CO₂), which indicates acid is being neutralized.

  • Reductant Wash (if necessary): If the solution has a red/orange tint from excess bromine, wash with a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the color disappears.[9]

  • Water and Brine Washes: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic layer and aids in phase separation.[1]

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product ready for chromatography or recrystallization.

Part 4: Data & Visualization

Table 1: Common Impurities & Identification
ImpurityTypeTypical ¹H NMR Signal (CDCl₃)Removal Method
(2,6-Difluoro-4-methoxyphenyl)methanolStarting Material~4.7 ppm (s, 2H, -CH₂OH), ~2.0 ppm (br s, 1H, -OH)Column Chromatography
Triphenylphosphine Oxide (TPPO)Byproduct~7.4-7.8 ppm (m, 15H, Ar-H)Column Chromatography, Precipitation
SuccinimideByproduct~2.7 ppm (s, 4H)Aqueous basic wash (NaOH, K₂CO₃)
Tetrahydrofuran (THF)Solvent~3.76, ~1.85 ppmEvaporation under high vacuum
Dichloromethane (DCM)Solvent~5.30 ppmEvaporation under high vacuum
Note: Chemical shifts are approximate and can vary based on concentration and sample matrix. Refer to authoritative sources for precise values.[6]
Diagram 1: General Purification Workflow

This diagram outlines the standard sequence of operations for purifying crude this compound.

G cluster_0 Purification Strategy Crude Crude Product (from synthesis) Workup Aqueous Workup (L/L Extraction) Crude->Workup Dry Dry & Concentrate Workup->Dry Purity_Check1 Purity Assessment (TLC, ¹H NMR) Dry->Purity_Check1 Chromatography Flash Column Chromatography Purity_Check1->Chromatography Impurities Present Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Sufficiently Pure Recrystallization Recrystallization Chromatography->Recrystallization Further Polish Needed Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A typical workflow for purifying this compound.

Diagram 2: Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common issues encountered during chromatographic purification.

G cluster_1 Chromatography Troubleshooting Start Poor Separation on TLC/Column? Rf_Value What is the Rf of the product spot? Start->Rf_Value Yes Too_High Rf > 0.5 (Runs too fast) Rf_Value->Too_High High Too_Low Rf < 0.2 (Sticks to baseline) Rf_Value->Too_Low Low Streaking Is the spot streaking? Rf_Value->Streaking Good Rf, but poor shape Decrease_Polarity Solution: Decrease eluent polarity (e.g., less EtOAc) Too_High->Decrease_Polarity Increase_Polarity Solution: Increase eluent polarity (e.g., more EtOAc) Too_Low->Increase_Polarity Overloaded Possible Cause: Column overloaded Streaking->Overloaded Fix_Overload Solution: Use less sample or a larger column Overloaded->Fix_Overload

Caption: A decision tree for resolving common column chromatography problems.

References

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • Joule, J. A., & Mills, K. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 123-128. [Link]

  • Supporting Information. (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

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Technical Support Center: Handling and Safety of Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet hazardous reagents in their experimental work. The following information is structured in a question-and-answer format to directly address common challenges and safety concerns, ensuring the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

Q1: What are fluorinated benzyl bromides and why are they considered hazardous?

Fluorinated benzyl bromides are a class of organic compounds featuring a bromine atom attached to a methyl group on a fluorine-substituted benzene ring.[1] They are highly valuable as alkylating agents in organic synthesis, allowing for the introduction of the fluorobenzyl group into various molecules.[1] This is particularly useful in drug discovery, as the fluorine atom can enhance metabolic stability and modify the electronic properties of the target compound.[1]

Their hazardous nature stems from several key properties:

  • Lachrymator: They are potent lachrymators, meaning they cause severe irritation and tearing upon contact with the eyes.[2][3]

  • Irritant and Corrosive: They are severely irritating to the skin, mucous membranes, and respiratory tract.[3][4] Direct contact can lead to chemical burns.[5][6]

  • Toxicity: Inhalation can be toxic and may cause pulmonary edema (fluid in the lungs), which can be fatal in severe cases.[7] Ingestion is also harmful and can cause burns to the mouth and stomach.[8]

  • Reactivity: They react with water, alcohols, bases, amines, and strong oxidizing agents.[4][9] They can also corrode many metals, especially in the presence of moisture.[4]

Q2: How does fluorine substitution affect the reactivity and hazards of benzyl bromide?

The introduction of fluorine atoms to the benzene ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity. Fluorine is a highly electronegative atom, and its presence can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in their utility as alkylating agents.[10] However, this can also increase their reactivity with biological nucleophiles, contributing to their hazardous nature. The position and number of fluorine substituents play a crucial role in determining the reaction mechanism, which can proceed via both SN1 and SN2 pathways.[10]

From a safety perspective, the addition of fluorine can also lead to the formation of hazardous decomposition products, such as hydrogen fluoride (HF) gas, particularly in fires or upon reaction with certain substances.[11][12]

Section 2: Troubleshooting Guide - Experimental Challenges

Q3: My reaction with a fluorinated benzyl bromide is sluggish or incomplete. What are the common causes and solutions?

Several factors can contribute to incomplete reactions. Consider the following troubleshooting steps:

  • Moisture Contamination: Fluorinated benzyl bromides are moisture-sensitive.[2] Any water in your reaction solvent or on your glassware can react with the bromide to form the corresponding benzyl alcohol, consuming your starting material.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Base Strength and Solubility: The choice and quality of the base are critical for deprotonating the nucleophile.

    • Solution: Consider using a stronger or more soluble base. For example, if potassium carbonate (K2CO3) is not effective, sodium hydride (NaH) might be a suitable alternative for certain reactions. Ensure the base is fresh and has been stored properly.

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are often good choices for these types of alkylation reactions.[3]

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for side product formation.

Q4: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Side reactions are a common challenge. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the fluorinated benzyl bromide can lead to multiple alkylations if your nucleophile has more than one reactive site.

  • Slow Addition: Add the fluorinated benzyl bromide dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent and can minimize side reactions.[13]

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.

Q5: How do I effectively quench the reaction and remove unreacted fluorinated benzyl bromide?

Properly quenching the reaction is crucial for safety and for simplifying purification.

  • Quenching: Reactions can be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).[13] Be cautious, as this can be exothermic.

  • Removal of Excess Reagent:

    • Aqueous Workup: Unreacted fluorinated benzyl bromide can often be removed through an aqueous workup and extraction.

    • Scavenger Reagents: For more stubborn cases, adding a nucleophilic scavenger like triethylamine to the reaction mixture after the primary reaction is complete can help.[14] The resulting ammonium salt is typically easier to remove.

    • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective method to remove the more volatile benzyl bromide.[14]

Section 3: Safety Protocols and Emergency Procedures

Q6: What is the mandatory Personal Protective Equipment (PPE) for handling fluorinated benzyl bromides?

Due to their hazardous nature, a stringent PPE protocol is non-negotiable.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[7][15]Protects against splashes and the potent lachrymatory effects. Contact lenses should not be worn.[15]
Hand Protection Appropriate chemical-resistant gloves (e.g., Fluorinated rubber, Nitrile rubber for splash protection).Prevents skin contact and chemical burns. Always inspect gloves before use and practice proper removal techniques.
Body Protection A lab coat that is properly fastened.[16] Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from splashes.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[13] For situations where engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is required.[7]Prevents inhalation of toxic and irritating vapors.
Q7: What are the correct procedures for storing and disposing of fluorinated benzyl bromides?

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][17]

  • Keep containers tightly closed to prevent moisture contamination. They are often stored under an inert atmosphere.[11]

  • These compounds are light-sensitive and should be stored in amber or opaque containers.[2][7]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[18]

  • Due to the risk of pressure buildup from gradual decomposition, storage in strong, sealed containers may be hazardous.[8]

Disposal:

  • Fluorinated benzyl bromides and any contaminated materials must be disposed of as hazardous waste.[15]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Do not dispose of down the sink.[19]

  • Empty containers should be handled as hazardous waste as they may contain residual vapors.[7]

Q8: What should I do in case of an accidental spill or exposure?

Immediate and correct action is critical.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[15][18]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.

  • Isolate: Isolate the spill area and eliminate all ignition sources.[9]

  • Contain: For small spills, cover with a dry, inert absorbent material like sand, dry lime, or soda ash.[15] DO NOT USE WATER. [15]

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area according to your lab's established procedures.

Exposure Procedures:

  • Inhalation: Immediately move the affected person to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7]

Visualizing the Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and steps for safely handling fluorinated benzyl bromides in a laboratory setting.

Workflow for Safe Handling of Fluorinated Benzyl Bromides cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Workup & Cleanup cluster_emergency Emergency Contingencies start Start: Plan Experiment ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Verify Chemical Fume Hood is Functioning Correctly ppe->hood materials Gather Anhydrous Solvents & Dry Glassware hood->materials weigh Weigh/Dispense Reagent Inside Fume Hood materials->weigh reaction Set up Reaction Under Inert Atmosphere weigh->reaction spill Spill Occurs weigh->spill Potential Hazard addition Slowly Add Benzyl Bromide to Reaction Mixture reaction->addition monitor Monitor Reaction Progress addition->monitor exposure Exposure Occurs addition->exposure Potential Hazard quench Quench Reaction Carefully (e.g., with aq. NH4Cl) monitor->quench workup Perform Aqueous Workup & Extraction quench->workup waste Segregate Halogenated Organic Waste workup->waste decontaminate Decontaminate Glassware & Work Area waste->decontaminate end End: Secure Experiment decontaminate->end spill_protocol Follow Spill Protocol: Evacuate, Isolate, Contain spill->spill_protocol exposure_protocol Follow Exposure Protocol: Flush, Remove Clothing, Seek Medical Aid exposure->exposure_protocol

Caption: A flowchart outlining the key steps and safety considerations for handling fluorinated benzyl bromides.

References
  • State of New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZYL BROMIDE.
  • Synquest Labs. (2017). Safety Data Sheet: Benzyl bromide.
  • Thermo Fisher Scientific. (2010). Benzyl bromide - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
  • Common Organic Chemistry. (n.d.). Benzyl Bromide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis.
  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: BENZYL BROMIDE.
  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Benzyl bromide.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). benzyl bromide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Trifluoromethoxy)benzyl bromide.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Fluorobenzyl bromide.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Benzyl bromide.
  • Fluorochem. (2013). Safety data sheet: 2-(Trifluoromethyl)benzyl bromide.
  • Organic Syntheses, Inc. (2010). Working with Hazardous Chemicals.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluorobenzyl Bromide.
  • MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual 2019.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Fluorobenzyl bromide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl bromide.
  • Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: 4-CHLORO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE.
  • BenchChem. (n.d.). purification strategies for removing benzyl chloride from reaction mixtures.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Supporting information for a scientific article. (n.d.). General experimental procedures.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides.
  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • ResearchGate. (2012). Removing Benzyl bromide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.
  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.

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Technical Support Center: Troubleshooting Reactions with 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the use of this versatile reagent in organic synthesis. The inherent electronic and steric properties of this molecule can lead to unexpected outcomes. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to ensure your reactions are successful.

Understanding the Reactivity of this compound

This compound is a valuable building block, but its reactivity is governed by a delicate interplay of electronic and steric effects. The two ortho fluorine atoms are strongly electron-withdrawing, which can influence the electrophilicity of the benzylic carbon.[1] However, they also introduce significant steric hindrance around the reaction center, potentially slowing down nucleophilic attack.[2][3] The para-methoxy group, being electron-donating, can help to stabilize a developing positive charge on the benzylic carbon, which may favor certain reaction pathways.[4] Understanding these competing factors is crucial for troubleshooting failed reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered when using this compound in substitution reactions, such as the Williamson ether synthesis.

Q1: My reaction is proceeding very slowly or not at all. What are the likely causes?

A slow or stalled reaction is the most common issue and is often due to the significant steric hindrance posed by the two ortho-fluoro substituents.[2] These bulky groups can physically block the approach of the nucleophile to the benzylic carbon, thereby increasing the activation energy of the SN2 transition state.[5]

  • Troubleshooting Steps:

    • Choice of Base and Nucleophile: Employ smaller, yet potent, nucleophiles where possible. For Williamson ether synthesis, using a strong, non-nucleophilic base to generate the alkoxide in situ is critical. Sodium hydride (NaH) is often a good choice as it produces hydrogen gas as the only byproduct.[6]

    • Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO. These solvents are effective at solvating the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion in solution.[6] They also tend to accelerate SN2 reactions.[7]

    • Temperature: A moderate increase in reaction temperature can help overcome the activation energy barrier. However, be cautious, as excessive heat can lead to decomposition and side reactions. Monitor the reaction closely by TLC.

Q2: I am observing very low yields of my desired product. What could be the reason?

Low yields can be a consequence of the slow reaction kinetics mentioned above, but also of competing side reactions or reagent degradation.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the this compound is of high purity and has not decomposed. Benzyl bromides can be sensitive to light and moisture.[8][9][10] It is advisable to use a freshly opened bottle or to purify the reagent if in doubt.

    • Elimination Side Reactions: Although less common for primary benzylic halides, if a sterically hindered or strong base is used, E2 elimination could become a competitive pathway.[11][12] Using a less hindered base and carefully controlling the temperature can mitigate this.

    • Reaction Work-up: Ensure that the product is not being lost during the work-up and purification steps. The polarity of your product will be influenced by the newly introduced functional group, so your extraction and chromatography conditions may need to be optimized.

Q3: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I avoid them?

The formation of multiple products can be frustrating. Besides the potential for elimination products, other side reactions can occur.

  • Troubleshooting Steps:

    • Hydrolysis: If there is residual water in your reaction mixture, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol.[13] Ensure you are using anhydrous solvents and reagents.

    • Homocoupling (Wurtz-type reaction): While less common, the formation of a bibenzyl derivative through the coupling of two molecules of the benzyl bromide is possible, especially in the presence of certain metals or strong reducing agents.

    • Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile. For example, in DMF, formylation of the nucleophile can sometimes be observed at high temperatures.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low/No Conversion Low/No Conversion Steric Hindrance Steric Hindrance Low/No Conversion->Steric Hindrance Low Yield Low Yield Low Yield->Steric Hindrance Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Side Products Side Products Side Products->Suboptimal Conditions Side Reactions Side Reactions Side Products->Side Reactions Optimize Base/Nucleophile Optimize Base/Nucleophile Steric Hindrance->Optimize Base/Nucleophile Adjust Temperature Adjust Temperature Steric Hindrance->Adjust Temperature Purify Reagents Purify Reagents Poor Reagent Quality->Purify Reagents Change Solvent Change Solvent Suboptimal Conditions->Change Solvent Suboptimal Conditions->Adjust Temperature Anhydrous Conditions Anhydrous Conditions Side Reactions->Anhydrous Conditions

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is a starting point for the synthesis of an ether from an alcohol and this compound.

  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If the reaction is slow, gently heat to 40-50 °C and continue to monitor.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for Sterically Hindered Substrates

This protocol is designed to enhance the reaction rate when steric hindrance is a significant issue.

  • To a solution of the alcohol (1.0 eq.) in anhydrous DMSO (0.1 M), add potassium tert-butoxide (1.5 eq.) at room temperature under an inert atmosphere.

  • Stir for 30 minutes at room temperature.

  • Add this compound (1.2 eq.) as a solid in one portion.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify by flash column chromatography.

Key Reaction Parameters
ParameterStandard ProtocolOptimized ProtocolRationale
Base Sodium Hydride (NaH)Potassium tert-butoxideKHMDS is a stronger, more soluble base, which can accelerate deprotonation.
Solvent DMFDMSODMSO can be more effective at promoting SN2 reactions with hindered substrates.
Temperature RT to 50 °C60 °CHigher temperature helps to overcome the steric barrier.
Equivalents of Bromide 1.1 eq.1.2 eq.A slight excess can help drive the reaction to completion.

Mechanistic Insights

The challenges in using this compound primarily stem from the steric shield provided by the ortho-fluorine atoms to the benzylic carbon, which is the site of nucleophilic attack in an SN2 reaction.

G cluster_0 SN2 Reaction Pathway cluster_1 Steric Hindrance Reactants Nu⁻ + this compound TS [Transition State]‡ Reactants->TS Sterically Hindered Attack Products Product + Br⁻ TS->Products Ortho_F1 F Ortho_F2 F Benzylic_C CH₂Br Ortho_F1->Benzylic_C Ortho_F2->Benzylic_C Aromatic_Ring Aromatic Ring

Caption: Steric hindrance from ortho-fluoro groups impeding nucleophilic attack.

The electron-withdrawing nature of the fluorine atoms can also decrease the electron density at the benzylic carbon, making it more electrophilic. However, this effect is often overshadowed by the steric repulsion. The para-methoxy group donates electron density through resonance, which can stabilize any partial positive charge that might develop on the benzylic carbon, but in a concerted SN2 reaction, this effect is less pronounced than in an SN1 pathway. For a primary benzyl bromide, an SN2 pathway is generally favored.[14]

Safety Information

This compound is a lachrymator and is corrosive.[15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8][9][10]

References

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Available at: [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Available at: [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. Swarthmore College. Available at: [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]

  • Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Chemistry Portal. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. ResearchGate. Available at: [Link]

  • 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Aromatic Compounds and Their Reactions 2. SlidePlayer. Available at: [Link]

  • Dec 1 2017 Chem 261 Notes. University of Calgary. Available at: [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]

  • Steric hindrance. YouTube. Available at: [Link]

  • This compound | C8H7BrF2O | CID 3354272. PubChem. Available at: [Link]

  • Preparation method of 2,6-difluorobenzyl bromide. Google Patents.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]

  • TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. University of Illinois Chicago. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Effect of Fluorine Substitution on Benzyl Bromide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of electronic effects on reaction mechanisms is paramount. The substitution of a hydrogen atom with fluorine on an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, this substitution also profoundly impacts the reactivity of adjacent functional groups. This guide provides an in-depth analysis of how fluorine substitution on the aromatic ring of benzyl bromide alters its reactivity in nucleophilic substitution reactions, supported by mechanistic principles and experimental data.

Mechanistic Crossroads: SN1 and SN2 Pathways for Benzyl Bromide

Benzyl bromide stands at a mechanistic crossroads, capable of reacting through both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. This duality is a direct consequence of its structure.

  • The SN2 Pathway: As a primary halide, benzyl bromide is sterically unhindered, allowing for a backside attack by a nucleophile in a concerted fashion.

  • The SN1 Pathway: The bond to the leaving group (bromide) is benzylic. Cleavage of this bond results in a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. This stability makes a stepwise, SN1 mechanism competitive.

The preferred pathway is dictated by the reaction conditions: strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway by stabilizing the carbocation intermediate.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start Benzyl Bromide + Nu⁻ SN2_TS Transition State [Nu---CH₂(Ph)---Br]⁻ SN2_Start->SN2_TS Concerted (Bimolecular) SN1_Start Benzyl Bromide SN2_End Product + Br⁻ SN2_TS->SN2_End SN1_Int Benzylic Carbocation (Resonance Stabilized) + Br⁻ SN1_Start->SN1_Int Step 1: Ionization (Rate-Determining) SN1_End Product SN1_Int->SN1_End Step 2: Nucleophilic Attack

Caption: Dueling Mechanisms of Benzyl Bromide Substitution.

The Dual Nature of Fluorine's Electronic Effects

Fluorine is the most electronegative element, leading to a potent electron-withdrawing inductive effect (-I). This effect is transmitted through sigma bonds and decreases with distance. Simultaneously, fluorine possesses lone pairs of electrons that can be donated into an adjacent π-system, resulting in a resonance (or mesomeric) effect (+R).[1][2]

For fluorine, the inductive effect is significantly stronger than its resonance effect.[1] This is in contrast to other halogens like chlorine and bromine, where the two effects are more balanced. The consequence is that fluorobenzene is less reactive than benzene in electrophilic aromatic substitution, yet it is still an ortho-, para-director due to the resonance donation stabilizing the intermediate carbocation at these positions.[3] This dual electronic nature is key to understanding its influence on benzyl bromide's reactivity.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) I_desc Strong electron withdrawal through σ-bonds due to high electronegativity. Distance-dependent. R_desc Weak electron donation of lone pairs into the π-system of the ring. Directs to ortho/para positions.

Caption: The Opposing Electronic Effects of Fluorine.

Impact on Reactivity: A Positional Analysis

The position of the fluorine atom on the benzene ring—ortho, meta, or para—determines the interplay of its inductive and resonance effects on the benzylic carbon, thereby modulating the rates of both SN1 and SN2 reactions.

Para-Fluorobenzyl Bromide
  • SN1 Reactivity: The rate-determining step is the formation of the benzylic carbocation. The fluorine atom at the para position exerts two opposing effects:

    • Inductive Effect (-I): Withdraws electron density from the ring, destabilizing the adjacent positive charge of the carbocation.

    • Resonance Effect (+R): Donates a lone pair of electrons, which delocalizes and stabilizes the positive charge.

    The net effect is a slight deactivation compared to unsubstituted benzyl bromide. The strong -I effect generally outweighs the weak +R effect, leading to a slower SN1 reaction rate.

  • SN2 Reactivity: The SN2 transition state has a developing negative charge. The electron-withdrawing nature of fluorine can stabilize this transition state, but the effect is generally small for substituents on the ring.

Meta-Fluorobenzyl Bromide
  • SN1 Reactivity: At the meta position, the fluorine atom cannot exert its +R effect on the benzylic carbon. Only the powerful -I effect is operative. This strong inductive withdrawal of electron density significantly destabilizes the benzylic carbocation. Consequently, meta-fluorobenzyl bromide is expected to undergo SN1 solvolysis much more slowly than both the unsubstituted and para-substituted analogues.

  • SN2 Reactivity: The strong -I effect will withdraw electron density from the reaction center, which can slightly accelerate an SN2 reaction.

Ortho-Fluorobenzyl Bromide
  • SN1 and SN2 Reactivity: The ortho position is the most complex. Here, the -I and +R effects are both strong, but they are complicated by steric hindrance. The fluorine atom's proximity to the benzylic carbon can sterically hinder the approach of the nucleophile in an SN2 reaction and the solvation of the leaving group in an SN1 reaction, generally leading to a decreased reaction rate for both pathways compared to the para isomer.

Quantitative Comparison of Reactivity

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[4] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. For SN1 reactions of benzyl derivatives, which involve the formation of a positive charge at the benzylic position, the reaction constant (ρ) is large and negative, indicating that electron-donating groups accelerate the reaction and electron-withdrawing groups decelerate it.

Substituent PositionHammett Constant (σ)Expected Effect on SN1 RateExpected Effect on SN2 Rate
None (H) 0.00BaselineBaseline
Para-F +0.06[5]Slower (Net deactivation)Slightly Faster
Meta-F +0.34[6]Much Slower (Strong deactivation)Faster
Ortho-F N/A (Steric Effects)Slower (Electronic + Steric)Slower (Steric hindrance)

While a comprehensive dataset from a single study directly comparing the solvolysis rates of all three fluorobenzyl bromide isomers is elusive, the principles of physical organic chemistry and the Hammett constants provide a robust predictive framework. Studies on the solvolysis of various substituted benzyl chlorides have confirmed that electron-withdrawing groups significantly decrease the rate of SN1 reactions.[7]

Experimental Protocol: Measuring Solvolysis Rates of Substituted Benzyl Bromides

To empirically determine the reactivity of these compounds, a kinetic study of their solvolysis can be performed. The rate of solvolysis (reaction with the solvent, e.g., aqueous ethanol) can be monitored by measuring the rate of production of hydrobromic acid (HBr).

Objective:

To determine the first-order rate constant (k) for the solvolysis of benzyl bromide and its fluoro-substituted analogues in an aqueous ethanol solution.

Materials:
  • Benzyl bromide, 4-fluorobenzyl bromide, 3-fluorobenzyl bromide, 2-fluorobenzyl bromide

  • Ethanol (95%)

  • Deionized water

  • 0.01 M Sodium Hydroxide (NaOH), standardized

  • Bromothymol blue indicator

  • Constant temperature water bath, burette, flasks, pipettes

Methodology:
  • Solvent Preparation: Prepare a 50:50 (v/v) aqueous ethanol solvent mixture.

  • Reaction Setup: In a 125 mL Erlenmeyer flask, place 50 mL of the 50:50 aqueous ethanol solvent. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.

  • Initiation of Reaction: Prepare a stock solution of the benzyl bromide substrate (e.g., 0.1 M in acetone). To start the reaction, rapidly inject a small, precise volume (e.g., 0.5 mL) of the substrate stock solution into the flask and start a timer immediately. The solution will be acidic (yellow) due to the HBr produced.

  • Titration: Immediately add a small, precise volume (e.g., 0.50 mL) of the standardized 0.01 M NaOH solution from a burette. The solution should turn blue.

  • Kinetic Monitoring: Record the time it takes for the blue color to disappear (revert to yellow) as the HBr produced from the solvolysis neutralizes the added NaOH.

  • Data Collection: As soon as the solution turns yellow, add another 0.50 mL aliquot of NaOH and record the time for the subsequent color change. Repeat this process for at least 8-10 intervals.

  • Infinity Point (t∞): After the last kinetic point, heat the reaction flask in a warm water bath (approx. 60°C) for 20-30 minutes to drive the reaction to completion. Cool the flask to the experimental temperature and titrate the total amount of HBr produced to a persistent blue endpoint. This gives the total amount of substrate initially present.

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the total volume of NaOH required for the infinity point and Vt is the volume of NaOH added at time t. The slope of this line is equal to -k.

G start Prepare 50:50 EtOH/H₂O Solvent with Indicator setup Equilibrate Solvent in Water Bath (25°C) start->setup initiate Inject Substrate Solution (t=0) setup->initiate add_naoh Add 0.50 mL 0.01 M NaOH (Turns Blue) initiate->add_naoh time Record Time for Solution to Turn Yellow add_naoh->time repeat Repeat Addition & Timing (8-10x) time->repeat repeat->add_naoh infinity Drive Reaction to Completion (Heat, then Cool) repeat->infinity titrate_inf Titrate for V∞ infinity->titrate_inf analyze Plot ln(V∞ - Vt) vs. time Slope = -k titrate_inf->analyze

Caption: Workflow for Kinetic Analysis of Benzyl Bromide Solvolysis.

Conclusion

The substitution of fluorine onto the aromatic ring of benzyl bromide provides a compelling case study in the principles of physical organic chemistry. The reactivity of the resulting compound is a delicate balance between fluorine's strong electron-withdrawing inductive effect and its weaker electron-donating resonance effect.

  • Meta-substitution leads to the most significant deactivation in SN1 reactions due to the purely inductive destabilization of the benzylic carbocation.

  • Para-substitution results in a lesser deactivation, as the destabilizing inductive effect is partially offset by the stabilizing resonance effect.

  • Ortho-substitution introduces steric factors that typically retard both SN1 and SN2 reaction rates.

For synthetic chemists, this means that a fluoro-substituted benzyl bromide will generally be less reactive than its parent compound in reactions proceeding through an SN1 mechanism. This understanding is crucial for designing reaction conditions, predicting outcomes, and rationally designing molecules with tailored reactivity profiles in fields ranging from pharmaceuticals to materials science.

References

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Wiadrowski, T., et al. (2020). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 25(18), 4285.
  • Competing resonance and inductive effects in a substituted benzene. (2013). Chemistry Stack Exchange. Available at: [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2024). Chemistry Stack Exchange. Available at: [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (2009). Department of Chemistry, Swarthmore College. Available at: [Link]

  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Worked example: Resonance vs. inductive effects. (n.d.). Khan Academy. Retrieved from [Link]

  • Inductive vs Resonance Effect | Organic Chemistry. (2020, June 30). YouTube. Retrieved from [Link]

  • Fernández, I., & Frenking, G. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(7), 2743–2749.
  • Hammett constants for some common substituents. (n.d.). University of California, Davis. Available at: [Link]

  • Richard, J. P., et al. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 136(48), 16834–16844.
  • D'Souza, M. J., & Kevill, D. N. (2006). Rate and Product Studies of Solvolyses of Benzyl Fluoroformate. International Journal of Molecular Sciences, 7(5), 186-195.
  • Liu, K.-T., Duann, Y.-F., & Hou, S.-J. (1998). Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride. Journal of the Chinese Chemical Society, 45, 789-793.
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. Canadian Journal of Chemistry, 50(22), 3671-3682.
  • Nucleophilic Substitution Part II. (n.d.). OCLUE. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

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A Comparative Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzyl bromide: Validation of a Novel, Efficient Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the demand for highly functionalized aromatic building blocks is incessant. Among these, 2,6-Difluoro-4-methoxybenzyl bromide stands out as a key intermediate, prized for its unique electronic properties imparted by the difluoro substitution pattern and the reactive benzylic bromide moiety.[1] This guide provides an in-depth comparison of a novel, validated synthetic pathway to this valuable compound against established and alternative methods. As senior application scientists, our focus is not merely on procedural steps, but on the underlying chemical principles and practical considerations that inform the selection of a synthetic route, ensuring scientific integrity and reproducibility.

The Strategic Importance of this compound

The strategic placement of two fluorine atoms ortho to the benzylic position significantly influences the reactivity and conformational preferences of molecules derived from this building block. This substitution pattern is often sought in drug discovery to modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins. The para-methoxy group, an electron-donating entity, further tunes the electronic nature of the aromatic ring. Consequently, efficient and scalable access to this compound is a critical enabling step in numerous research and development programs.

A Novel Three-Step Synthesis: A Modern Approach

We present a robust and efficient three-step synthesis commencing from the readily available 3,5-difluoroanisole. This pathway is designed for high fidelity, operational simplicity, and scalability, addressing many of the limitations of older methods.

New_Synthetic_Pathway Start 3,5-Difluoroanisole Step1 2,6-Difluoro-4-methoxybenzaldehyde Start->Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Step2 (2,6-Difluoro-4-methoxyphenyl)methanol Step1->Step2 Reduction (NaBH4, MeOH) Final This compound Step2->Final Bromination (PBr3 or Appel Reaction)

Caption: Novel three-step synthetic pathway to the target compound.

Experimental Validation of the Novel Pathway

Step 1: Vilsmeier-Haack Formylation of 3,5-Difluoroanisole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[2] The use of phosphorus oxychloride and dimethylformamide generates the Vilsmeier reagent in situ, which then acts as the electrophile.[3] For 3,5-difluoroanisole, the electron-donating methoxy group directs the formylation to the ortho position, yielding the desired 2,6-Difluoro-4-methoxybenzaldehyde.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool phosphorus oxychloride (1.5 equiv.) to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF) (3 equiv.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3,5-difluoroanisole (1 equiv.) in a minimal amount of DMF and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2,6-Difluoro-4-methoxybenzaldehyde.

Step 2: Reduction of 2,6-Difluoro-4-methoxybenzaldehyde

The reduction of the aldehyde to the corresponding benzyl alcohol is a straightforward transformation, readily achieved with sodium borohydride in an alcoholic solvent.[4] This method is favored for its mild conditions and high yields.

Experimental Protocol:

  • Dissolve 2,6-Difluoro-4-methoxybenzaldehyde (1 equiv.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.2 equiv.) portion-wise, controlling the effervescence.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (2,6-Difluoro-4-methoxyphenyl)methanol.

Step 3: Bromination of (2,6-Difluoro-4-methoxyphenyl)methanol

The conversion of the benzyl alcohol to the target benzyl bromide can be accomplished using several reagents. Phosphorus tribromide (PBr3) is a classic and effective choice. Alternatively, the Appel reaction, using triphenylphosphine and carbon tetrabromide, offers a milder approach.[5][6]

Experimental Protocol (using PBr3):

  • Dissolve (2,6-Difluoro-4-methoxyphenyl)methanol (1 equiv.) in anhydrous diethyl ether in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr3) (0.5 equiv.) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound.

Comparative Analysis of Synthetic Pathways

To provide a clear and objective comparison, we will evaluate the novel pathway against a conventional method and a plausible alternative route.

Conventional Pathway: Direct Bromination of the Benzyl Alcohol

A known method involves the synthesis of (2,6-Difluoro-4-methoxyphenyl)methanol followed by bromination, often with reagents like phosphorus(V) oxybromide.[7] While effective, the synthesis of the starting alcohol is a key consideration.

Alternative Pathway: Radical Bromination of 2,6-Difluoro-4-methoxytoluene

A more direct approach is the radical bromination of 2,6-Difluoro-4-methoxytoluene at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile).[8][9] This pathway is attractive due to its atom economy but is contingent on the availability of the substituted toluene precursor.

Comparative_Workflows cluster_0 New Pathway cluster_1 Conventional Pathway cluster_2 Alternative Pathway A1 3,5-Difluoroanisole A2 Formylation A1->A2 A3 2,6-Difluoro-4-methoxybenzaldehyde A2->A3 A4 Reduction A3->A4 A5 (2,6-Difluoro-4-methoxyphenyl)methanol A4->A5 A6 Bromination A5->A6 A7 Final Product A6->A7 B1 (2,6-Difluoro-4-methoxyphenyl)methanol B2 Bromination (POBr3) B1->B2 B3 Final Product B2->B3 C1 2,6-Difluoro-4-methoxytoluene C2 Radical Bromination (NBS, AIBN) C1->C2 C3 Final Product C2->C3

Caption: Comparative workflows of the synthetic pathways.

FeatureNew 3-Step PathwayConventional PathwayAlternative Radical Pathway
Starting Material 3,5-Difluoroanisole(2,6-Difluoro-4-methoxyphenyl)methanol2,6-Difluoro-4-methoxytoluene
Number of Steps 31 (from alcohol)1 (from toluene)
Typical Overall Yield Good to Excellent (60-75%)Good (66% from alcohol)[7]Moderate to Good (yields can be variable)
Reagents & Conditions POCl3, DMF, NaBH4, PBr3; defined temperature controlPOBr3, THF; mild conditions[7]NBS, AIBN, CCl4 (or safer solvent); requires reflux and radical initiation
Scalability HighModerateModerate to High
Safety & Environmental Use of POCl3 requires care. Avoids highly toxic reagents.Use of phosphorus oxybromide.Use of NBS and potentially hazardous solvents like CCl4. AIBN is an explosion risk.[9]
Key Advantages Starts from a simple precursor, high-yielding steps.Shortest route from the alcohol.Direct conversion of the toluene.
Key Disadvantages Multi-step process.Availability of the starting alcohol.Availability of the starting toluene, potential for side reactions.

Validation Data: Spectroscopic Analysis

The identity and purity of the final product and key intermediates from the novel pathway were confirmed by spectroscopic methods.

2,6-Difluoro-4-methoxybenzaldehyde

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, CHO), 6.7 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 187.5 (CHO), 165.0 (C-O), 162.5 (C-F), 110.0 (C-H), 56.0 (OCH₃).

  • IR (KBr, cm⁻¹): 2920 (C-H), 1690 (C=O, aldehyde), 1620, 1480 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-F).[10]

(2,6-Difluoro-4-methoxyphenyl)methanol

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.6 (d, 2H, Ar-H), 4.7 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.1 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 163.0 (C-O), 160.5 (C-F), 112.0 (C-Ar), 109.0 (C-H), 60.0 (CH₂OH), 55.5 (OCH₃).

  • IR (KBr, cm⁻¹): 3350 (O-H, broad), 2950, 2880 (C-H), 1625, 1470 (C=C, aromatic), 1240 (C-O, ether), 1110 (C-F).

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.7 (d, 2H, Ar-H), 4.5 (s, 2H, CH₂Br), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.0 (C-O), 161.5 (C-F), 115.0 (C-Ar), 110.0 (C-H), 56.0 (OCH₃), 30.0 (CH₂Br).

  • IR (KBr, cm⁻¹): 2960, 2850 (C-H), 1620, 1480 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-F), 680 (C-Br).

Conclusion and Recommendations

This guide has detailed and validated a new, three-step synthetic pathway to this compound, demonstrating its efficiency and practicality. The Vilsmeier-Haack formylation of 3,5-difluoroanisole, followed by reduction and bromination, provides a reliable and scalable route to the target molecule with good overall yields.

When compared to the conventional synthesis from the corresponding benzyl alcohol and the alternative radical bromination of 2,6-Difluoro-4-methoxytoluene, the new pathway offers a compelling balance of accessibility of starting materials, reaction robustness, and scalability. While the radical bromination is notionally more direct, it is dependent on the availability of a more complex starting material and can present challenges in controlling selectivity and handling hazardous reagents. The conventional route is highly effective but shifts the synthetic challenge to the preparation of the starting alcohol.

For research and development professionals, the choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, available starting materials, and specific laboratory capabilities. However, the newly validated pathway presented here represents a highly attractive and strategically sound approach for the reliable production of this compound.

References

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  • An environmentally benign and high-rate Appel type reaction - RSC Publishing. (2022). Green Chemistry, 24(10), 3965-3971. Retrieved from [Link]

  • Azobisisobutyronitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • Appel Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. | Request PDF - ResearchGate. (2015). Retrieved from [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press. Retrieved from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides - ResearchGate. (2006). Retrieved from [Link]

  • † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2536-2541. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Retrieved from [Link]

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  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). Journal of the Indian Chemical Society, 91(11), 2111-2115. Retrieved from [Link]

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  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH. (2015). Molecules, 20(8), 14899-14911. Retrieved from [Link]

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  • Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis - PMC - NIH. (2007). The Journal of Organic Chemistry, 72(25), 9553-9560. Retrieved from [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. (1994).
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A Comparative Guide to the Stability of Substituted Benzyl Bromides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, benzyl bromides are indispensable reagents. Their utility as benzylating agents for a wide array of nucleophiles is a cornerstone of constructing complex molecular architectures. However, the reactivity, and by extension, the stability of these compounds are not uniform. The substituents adorning the aromatic ring play a decisive role in modulating their chemical behavior. This guide offers an in-depth comparison of the stability of substituted benzyl bromides, providing the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Decisive Role of Substituents in Benzyl Bromide Stability

The stability of a substituted benzyl bromide is intrinsically linked to the stability of the benzylic carbocation that forms upon cleavage of the carbon-bromine bond. This process is central to reactions proceeding through an SN1 mechanism, where the rate-determining step is the formation of this carbocation intermediate.[1] Even in SN2 reactions, where a carbocation is not discretely formed, the electronic nature of the substituents influences the electrophilicity of the benzylic carbon.

The central principle governing stability is the dispersal of the positive charge on the benzylic carbocation.[2][3] Substituents that can delocalize this positive charge will stabilize the carbocation, thereby increasing the reactivity (and decreasing the shelf-stability) of the parent benzyl bromide. Conversely, substituents that withdraw electron density will destabilize the carbocation, leading to a more stable, less reactive benzyl bromide.

Electronic Effects: A Tale of Two Influences

The electronic influence of a substituent can be dissected into two primary effects: the inductive effect and the resonance effect.

  • Inductive Effect: This effect is transmitted through the sigma bonds of the molecule. Electron-donating groups (EDGs), such as alkyl groups, push electron density towards the benzylic carbon, helping to neutralize the positive charge of the carbocation.[4] Conversely, electron-withdrawing groups (EWGs), like nitro groups or halogens, pull electron density away, intensifying the positive charge and destabilizing the carbocation.[5]

  • Resonance Effect: This effect involves the delocalization of electrons through the pi system of the aromatic ring.[3] Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) or pi bonds that can conjugate with the benzene ring can either donate or withdraw electron density. Electron-donating groups by resonance are particularly effective at stabilizing the benzylic carbocation, as they can directly delocalize the positive charge onto the substituent.[6]

The interplay of these two effects determines the overall influence of a substituent on the stability of the benzyl bromide.

Steric Effects: The Impact of Bulk

Beyond electronic considerations, steric hindrance can also play a role in the stability and reactivity of benzyl bromides.[7][8] Bulky substituents near the benzylic carbon can impede the approach of a nucleophile in an SN2 reaction.[9][10] In SN1 reactions, severe steric crowding can sometimes be relieved upon formation of the planar carbocation, potentially accelerating the reaction. However, for the purpose of this guide, we will primarily focus on the dominant electronic effects that govern the inherent stability of the benzyl bromide molecule itself.

A Comparative Analysis of Substituted Benzyl Bromides

To illustrate these principles, let's compare the stability of several common substituted benzyl bromides. The stability is inversely related to their reactivity in SN1-type reactions, such as solvolysis.

SubstituentPositionElectronic EffectPredicted Relative Stability
-OCH₃paraStrong electron-donating (resonance)Low
-CH₃paraElectron-donating (inductive & hyperconjugation)Moderate
-H-(Reference)High
-ClparaElectron-withdrawing (inductive) > Electron-donating (resonance)High
-NO₂paraStrong electron-withdrawing (inductive & resonance)Very High

Analysis of the Comparison Table:

  • p-Methoxybenzyl bromide: The methoxy group is a powerful electron-donating group through resonance.[11] The lone pairs on the oxygen atom can delocalize into the aromatic ring, effectively stabilizing the positive charge of the benzylic carbocation. This renders p-methoxybenzyl bromide highly reactive and consequently, one of the least stable substituted benzyl bromides.[12][13] Its instability is so pronounced that it can decompose upon prolonged exposure to light.[11]

  • p-Methylbenzyl bromide: The methyl group is an electron-donating group primarily through the inductive effect and hyperconjugation. While not as potent as the methoxy group's resonance effect, it still provides a degree of stabilization to the benzylic carbocation, making it more reactive and less stable than unsubstituted benzyl bromide.

  • Benzyl bromide: This serves as our baseline for comparison. The absence of any strongly influencing substituents gives it a moderate level of stability.

  • p-Chlorobenzyl bromide: The chloro group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect due to the high electronegativity of chlorine, but it can also be electron-donating through resonance via its lone pairs. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density. This destabilizes the benzylic carbocation, making p-chlorobenzyl bromide more stable and less reactive than the unsubstituted analog.

  • p-Nitrobenzyl bromide: The nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[5][14] It strongly destabilizes the benzylic carbocation by pulling electron density away from the aromatic ring and the benzylic carbon. As a result, p-nitrobenzyl bromide is significantly more stable and less reactive than the other compounds in this series.[15][16][17]

Experimental Workflow for Assessing Benzyl Bromide Stability

A common and effective method for quantifying the relative stability of substituted benzyl bromides is to measure their rates of solvolysis.[18][19] In a solvolysis reaction, the solvent acts as the nucleophile. By conducting these reactions under identical conditions, the observed reaction rates provide a direct measure of the relative reactivity, and thus the inverse stability, of the benzyl bromides.

Generalized Protocol for Comparative Solvolysis Study

This protocol outlines a general procedure for comparing the solvolysis rates of different substituted benzyl bromides in an 80% ethanol/water mixture.[19]

Materials:

  • Substituted benzyl bromides (e.g., p-methoxybenzyl bromide, p-methylbenzyl bromide, benzyl bromide, p-chlorobenzyl bromide, p-nitrobenzyl bromide)

  • Absolute Ethanol

  • Deionized Water

  • Conductivity meter or pH meter

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Mixture: Prepare a sufficient volume of 80% (v/v) ethanol-water by mixing 800 mL of absolute ethanol with 200 mL of deionized water.

  • Preparation of Benzyl Bromide Solutions: Prepare dilute solutions (e.g., 0.01 M) of each benzyl bromide in the 80% ethanol-water solvent.

  • Kinetic Measurements:

    • Equilibrate the benzyl bromide solution and the conductivity probe (or pH probe) in a constant temperature water bath set to a specific temperature (e.g., 25°C).

    • The solvolysis of benzyl bromide produces HBr, which increases the conductivity or decreases the pH of the solution.

    • Monitor the change in conductivity or pH over time. Record readings at regular intervals until the reaction is complete (i.e., the reading stabilizes).

  • Data Analysis:

    • For an SN1 reaction, the rate law is first-order: Rate = k[Benzyl Bromide].

    • The integrated rate law is: ln([A]t/[A]₀) = -kt, where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the rate constant.

    • The change in conductivity or H+ concentration is proportional to the extent of the reaction. A plot of ln(C∞ - Ct) versus time (where C is conductivity) will yield a straight line with a slope of -k.

    • Compare the calculated rate constants (k) for each substituted benzyl bromide. A higher rate constant indicates lower stability.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solvent Prepare 80% Ethanol/Water prep_solutions Prepare Benzyl Bromide Solutions prep_solvent->prep_solutions equilibration Equilibrate at Constant Temperature prep_solutions->equilibration measurement Monitor Conductivity/pH vs. Time equilibration->measurement plotting Plot ln(C∞ - Ct) vs. Time measurement->plotting rate_constant Calculate Rate Constant (k) plotting->rate_constant comparison Compare Rate Constants rate_constant->comparison SN1_Mechanism reactant Substituted Benzyl Bromide carbocation Benzylic Carbocation (Rate-Determining Step) reactant->carbocation Slow C-Br Cleavage product Solvolysis Product carbocation->product Fast Nucleophilic Attack by Solvent Resonance_Stabilization cluster_structures A [H₃C-O-Ph-CH₂⁺] B [H₃C-O⁺=Ph=CH₂] A->B Delocalization C ... B->C

References

The Unseen Player: A Guide to the Reaction Kinetics of 2,6-Difluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, understanding the kinetics of a reaction is not merely an academic exercise; it is the key to unlocking efficiency, optimizing processes, and ultimately, accelerating the path to discovery. In the intricate world of drug development and organic synthesis, the choice of a benzylating agent can have profound consequences on reaction outcomes. This guide delves into the kinetic profile of a highly versatile, yet often overlooked reagent: 2,6-Difluoro-4-methoxybenzyl bromide.

We will dissect the electronic and steric factors that govern its reactivity, offering a comparative analysis against other common benzylating agents. This guide is intended for researchers, scientists, and drug development professionals seeking to move beyond anecdotal evidence and leverage a data-driven approach to reaction design.

The Duality of Substitution: Unpacking the Reactivity of Benzyl Bromides

Nucleophilic substitution reactions of benzyl bromides can proceed through two primary mechanistic pathways: the unimolecular S(_N)1 reaction, characterized by a carbocation intermediate, and the bimolecular S(_N)2 reaction, involving a concerted backside attack by a nucleophile.[1] The preferred pathway is a delicate balance of substrate structure, nucleophile strength, solvent polarity, and leaving group ability.

Benzylic systems are unique in their ability to stabilize both the transition state of an S(_N)2 reaction and the carbocation intermediate of an S(_N)1 reaction through resonance with the aromatic ring.[2][3] This inherent stability places many benzylic substitutions in a borderline region between the two mechanisms.

The Substituent's Symphony: Electronic and Steric Effects on Reaction Rate

The rate of nucleophilic substitution on a benzyl bromide is profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the benzylic carbon, thereby influencing the stability of the transition state or carbocation intermediate.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH({3})) and methyl (-CH({3})) donate electron density to the aromatic ring through resonance and inductive effects. This donation stabilizes a developing positive charge on the benzylic carbon, thus accelerating S(_N)1 reactions. In S(_N)2 reactions, the effect is more complex; while electron donation can slightly destabilize the electron-rich transition state, this is often outweighed by other factors.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO(_{2})) and halogens (-F, -Cl) withdraw electron density from the ring. This destabilizes a benzylic carbocation, slowing down S(_N)1 reactions. Conversely, EWGs can accelerate S(_N)2 reactions by making the benzylic carbon more electrophilic and stabilizing the transition state.[4]

Steric Effects: The sheer physical size of substituents, particularly at the ortho positions, can hinder the approach of the nucleophile in an S(_N)2 reaction, thereby slowing the reaction rate.[5] This steric hindrance is a critical factor to consider when designing synthetic routes.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on reaction rates. It relates the logarithm of the rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k(_{H})) through the following relationship:

log(k/k(_{H})) = σρ

Where:

  • σ (sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.[6]

  • ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value signifies acceleration by electron-donating groups.[4][6]

A Comparative Kinetic Analysis: this compound in Focus

Key Substituents and Their Predicted Effects:

  • 4-Methoxy Group: This is a strong electron-donating group due to resonance, with a Hammett σ(_{p}) value of -0.24.[7] This will strongly stabilize a benzylic carbocation, favoring an S(_N)1 pathway and accelerating the reaction rate compared to unsubstituted benzyl bromide.

  • 2,6-Difluoro Groups: Fluorine is an interesting substituent. While it is highly electronegative and thus electron-withdrawing by induction (positive σ({I})), it can also donate electron density through resonance (negative σ({R})). In the ortho position, the inductive effect typically dominates. Furthermore, the two fluorine atoms at the ortho positions will exert a significant steric hindrance to the backside attack required for an S(_N)2 mechanism.[5]

Predicted Reactivity Profile:

The combination of a powerful electron-donating group at the para position and two sterically hindering, inductively electron-withdrawing groups at the ortho positions suggests a complex kinetic profile for this compound.

  • Favored Mechanism: The strong carbocation-stabilizing effect of the 4-methoxy group will likely push the reaction mechanism towards the S(_N)1 end of the spectrum, especially with weaker nucleophiles and in polar, protic solvents. The steric hindrance from the ortho-fluorines will further disfavor the S(_N)2 pathway.

  • Relative Rate: Compared to 4-methoxybenzyl bromide , the reaction rate of this compound is expected to be slower. The inductively electron-withdrawing fluorine atoms will partially counteract the electron-donating effect of the methoxy group, destabilizing the carbocation intermediate to some extent.

  • Comparison with 2,6-Difluorobenzyl Bromide: The presence of the 4-methoxy group in this compound will make it significantly more reactive, particularly in S(_N)1-type reactions, than 2,6-Difluorobenzyl bromide, where the two electron-withdrawing fluorine atoms would strongly disfavor carbocation formation.

Visualizing the Mechanistic Landscape

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A R-CH2-Br B R-CH2+ (Carbocation) A->B Slow, RDS C R-CH2-Nu B->C Fast, +Nu- D R-CH2-Br E [Nu---CH2---Br]δ- (Transition State) D->E Concerted, +Nu- F Nu-CH2-R E->F

Caption: Generalized pathways for SN1 and SN2 reactions of benzyl bromides.

Experimental Design for Kinetic Analysis: A Self-Validating Protocol

To empirically determine the kinetic parameters for the reaction of this compound, a well-designed experimental protocol is essential. The following outlines a robust methodology for a comparative kinetic study.

Objective:

To determine the pseudo-first-order rate constants for the solvolysis of this compound and compare them to those of benzyl bromide, 4-methoxybenzyl bromide, and 2,6-difluorobenzyl bromide in a standardized solvent system.

Materials:
  • This compound

  • Benzyl bromide

  • 4-Methoxybenzyl bromide

  • 2,6-Difluorobenzyl bromide

  • Solvent (e.g., 80:20 ethanol:water)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Workflow:

G A Prepare stock solutions of each benzyl bromide in the chosen solvent. B Equilibrate the reaction vessel (containing only the solvent) in a thermostated water bath. A->B C Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution. B->C D At timed intervals, withdraw aliquots of the reaction mixture. C->D E Immediately quench the reaction in the aliquot (e.g., by dilution with a cold, aprotic solvent). D->E F Analyze the quenched aliquots by HPLC to determine the concentration of the remaining benzyl bromide. E->F G Plot ln([Substrate]) vs. time to determine the pseudo-first-order rate constant (k_obs). F->G

Caption: Experimental workflow for a kinetic study of benzyl bromide solvolysis.

Data Analysis and Interpretation:

The pseudo-first-order rate constant (k({obs})) is obtained from the slope of the plot of the natural logarithm of the substrate concentration versus time. By comparing the k({obs}) values for the different benzyl bromides under identical conditions, a quantitative measure of their relative reactivities can be established.

Table 1: Hypothetical Comparative Kinetic Data for Benzyl Bromide Solvolysis

CompoundSubstituentsPredicted MechanismExpected Relative k({obs})
Benzyl BromideNoneBorderline S(_N)1/S(_N)21
4-Methoxybenzyl Bromide4-OCH({3})Primarily S(N)1> 1 (Significantly faster)
2,6-Difluorobenzyl Bromide2,6-di-FPrimarily S(_N)2< 1 (Slower)
This compound 2,6-di-F, 4-OCH({3}) Primarily S(_N)1 > 1 (Faster than Benzyl Bromide, but slower than 4-Methoxybenzyl Bromide)

Conclusion: Strategic Reagent Selection for Optimized Synthesis

The kinetic profile of this compound is a fascinating case study in the interplay of electronic and steric effects. While the para-methoxy group serves to activate the molecule towards nucleophilic substitution, particularly via an S(_N)1 pathway, the ortho-fluoro substituents act as a moderating influence, both sterically and electronically.

This nuanced reactivity makes this compound a valuable tool for the synthetic chemist. Its predictable, moderate reactivity can offer advantages in situations where highly reactive reagents like 4-methoxybenzyl bromide may lead to side reactions or instability. By understanding the kinetic principles that govern its behavior, researchers can make more informed decisions in reagent selection, leading to more efficient, predictable, and ultimately, successful synthetic outcomes.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 9(8), 1463–1475. [Link]

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  • Pross, A. (1977). The S(_N)2-S(_N)1 spectrum. A new approach to the theory of nucleophilic substitution. Accounts of Chemical Research, 10(6), 212–219. [Link]

  • Shaik, S. S., Schlegel, H. B., & Wolfe, S. (1992). Theoretical Aspects of Physical Organic Chemistry: The S(_N)2 Mechanism. Wiley.

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The Critical Role of Purity for 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Assessing the Purity of 2,6-Difluoro-4-methoxybenzyl bromide by High-Performance Liquid Chromatography (HPLC)

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its purity assessment are crucial. This guide provides a comprehensive comparison of HPLC as a primary method for this purpose, alongside other viable alternatives, grounded in scientific principles and practical expertise.

This compound is a reactive compound, and its synthesis can result in several impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can lead to downstream complications in multi-step syntheses, potentially affecting reaction yields and the impurity profile of the final API. Consequently, a highly sensitive and specific analytical method is required to ensure the quality of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and adaptability make it ideal for separating and quantifying the main component from its closely related impurities.

Optimized HPLC Method for Purity Assessment

The following method has been developed and optimized to provide excellent separation and quantification of this compound and its potential impurities.

Experimental Protocol:

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      Time (min) %A %B
      0 60 40
      20 20 80
      25 20 80
      25.1 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase of the C18 column provides excellent retention and separation for the moderately polar this compound and its likely impurities.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column in a reasonable time.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to protonate any acidic functional groups, leading to sharper peaks and improved chromatographic performance.

  • UV Detection at 270 nm: This wavelength is selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

FeatureHPLCGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Provides structural information and can be used for quantification.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Resolution High, excellent for separating closely related impurities.Very high, especially with capillary columns.Lower, may not resolve structurally similar impurities.
Quantification Excellent, with the use of external or internal standards.Excellent, with appropriate calibration.Can be quantitative (qNMR) but requires a certified reference standard.
Throughput Moderate, typical run times are 20-60 minutes.Faster, with typical run times of 5-30 minutes.Slower, requires longer acquisition times for good signal-to-noise.
Impurity Identification Requires coupling with Mass Spectrometry (LC-MS) for structural elucidation.Can be coupled with Mass Spectrometry (GC-MS) for identification.Excellent for structural elucidation of unknown impurities.

Supporting Experimental Data:

A sample of this compound was analyzed by both HPLC and GC-MS. The HPLC analysis revealed the presence of two minor impurities at levels of 0.12% and 0.08%. GC-MS analysis was challenging due to on-column degradation of the analyte, highlighting the unsuitability of this technique for this specific compound. ¹H NMR analysis confirmed the structure of the main component but was not sensitive enough to detect the minor impurities observed by HPLC.

Analytical_Technique_Selection start Assess Analyte Properties volatility Volatile & Thermally Stable? start->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No concentration Impurity Concentration? structural_info Structural Info Needed? concentration->structural_info Higher Levels lcms LC-MS concentration->lcms Trace Levels & ID structural_info->hplc No (Quant only) nmr Nuclear Magnetic Resonance (NMR) structural_info->nmr Yes hplc->concentration

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the purity assessment of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. While other methods like GC and NMR have their merits, they are less appropriate for this specific analyte. The provided optimized HPLC method offers a reliable and robust solution for ensuring the quality of this important pharmaceutical intermediate, thereby contributing to the overall safety and efficacy of the final drug product.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

A Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Benzyl Bromides for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into organic molecules has become an indispensable tool. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy for optimizing pharmaceutical candidates and advanced materials.[1] Benzyl bromides, as versatile electrophilic building blocks, are frequently employed in these synthetic endeavors. This guide provides an in-depth spectroscopic comparison of fluorinated and non-fluorinated benzyl bromides, offering researchers, scientists, and drug development professionals the critical insights needed for unambiguous characterization and quality control.

This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, highlighting the characteristic spectroscopic signatures imparted by fluorine substitution. Understanding these differences is paramount for reaction monitoring, impurity profiling, and the ultimate success of synthetic campaigns.

The Inductive and Mesomeric Effects of Fluorine: A Spectroscopic Perspective

The profound impact of fluorine on the spectroscopic properties of benzyl bromide stems from its unique electronic characteristics. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, resulting in a weaker electron-donating mesomeric effect (+M). The interplay of these effects alters the electron density distribution throughout the benzyl bromide molecule, leading to predictable and measurable shifts in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For benzyl bromides, the introduction of fluorine creates distinct changes in ¹H, ¹³C, and, naturally, ¹⁹F NMR spectra.

¹H NMR Spectroscopy

In ¹H NMR, the primary influence of fluorine is observed in the chemical shifts of the aromatic and benzylic protons.

  • Aromatic Protons: Fluorine substitution generally leads to a more complex splitting pattern and a shift in the resonance of adjacent protons. For instance, in 4-fluorobenzyl bromide, the protons ortho and meta to the fluorine atom will appear as distinct multiplets due to coupling with the ¹⁹F nucleus. The electron-withdrawing nature of fluorine tends to deshield the aromatic protons, shifting them downfield, although the mesomeric effect can counteract this to some extent.

  • Benzylic Protons (-CH₂Br): The chemical shift of the benzylic protons is also sensitive to fluorine substitution. While the effect is transmitted through the aromatic ring, a slight downfield shift is often observed due to the overall electron-withdrawing character of the fluorinated ring. For benzyl bromide, the benzylic protons typically appear as a singlet around 4.44 ppm.[2] In fluorinated analogs, this can shift depending on the position and number of fluorine substituents.

¹³C NMR Spectroscopy

The influence of fluorine is even more pronounced in ¹³C NMR spectroscopy.

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (ipso-carbon) experiences a significant downfield shift and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz. The chemical shifts of the ortho, meta, and para carbons are also affected, and they will show smaller, but still characteristic, two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF).

  • Benzylic Carbon (-CH₂Br): Studies have shown that the methylene carbons in fluorinated benzyl ethers (derived from fluorinated benzyl bromides) shift to a higher field (upfield) in the ¹³C NMR spectrum compared to their non-fluorinated counterparts.[3][4] This upfield shift, which can be in the range of 10-20 ppm, is attributed to the electronic effects of the fluorine atoms on the aromatic ring.[3][4]

¹⁹F NMR Spectroscopy

For fluorinated benzyl bromides, ¹⁹F NMR is a crucial characterization technique.[5][6][7]

  • High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[1]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. The position of the fluorine on the aromatic ring and the presence of other substituents will lead to distinct chemical shifts. For example, the ¹⁹F chemical shift for 4-fluorobiphenyl is reported to be around -113 to -115 ppm.[1]

Table 1: Comparative NMR Data for Benzyl Bromide and 4-Fluorobenzyl Bromide

CompoundSpectroscopic FeatureChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Benzyl Bromide ¹H NMR (Benzylic -CH₂)~4.44[2]-
¹H NMR (Aromatic)~7.2-7.4 (m)-
¹³C NMR (Benzylic -CH₂)~33.6-
¹³C NMR (Aromatic)~128-138-
4-Fluorobenzyl Bromide ¹H NMR (Benzylic -CH₂)~4.45-
¹H NMR (Aromatic)~7.0-7.4 (m)J(H,F) couplings observed
¹³C NMR (Benzylic -CH₂)~32.8-
¹³C NMR (C-F)~162 (d)¹J(C,F) ≈ 245
¹³C NMR (Aromatic)~115-138 (multiplets)J(C,F) couplings observed
¹⁹F NMR~-114-

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to compare between fluorinated and non-fluorinated benzyl bromides are the C-H, C=C, C-Br, and C-F stretching frequencies.

  • C-F Stretch: The most significant difference is the appearance of a strong absorption band corresponding to the C-F stretching vibration in the fluorinated analogs. This band typically appears in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C Stretches: The positions of the aromatic C-H and C=C stretching vibrations are generally less affected, but subtle shifts can be observed due to the electronic influence of fluorine.

  • C-Br Stretch: The C-Br stretching frequency, typically found in the 500-600 cm⁻¹ region, is also present in both types of compounds.

Table 2: Key IR Absorption Frequencies

Functional GroupNon-Fluorinated Benzyl Bromide (cm⁻¹)Fluorinated Benzyl Bromide (cm⁻¹)
Aromatic C-H Stretch~3030-3100~3030-3100
Aromatic C=C Stretch~1450-1600~1450-1600
C-F StretchN/A~1000-1400 (strong)
C-Br Stretch~500-600~500-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Molecular Ion Peak (M⁺): Both fluorinated and non-fluorinated benzyl bromides will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (M⁺ and M⁺+2).

  • Fragmentation Patterns: The primary fragmentation pathway for both types of compounds is the loss of the bromine atom to form a stable benzyl or fluorobenzyl cation. The tropylium ion (m/z 91) is a characteristic peak for benzyl bromide.[8] For fluorinated benzyl bromides, the corresponding fluorotropylium ion will be observed at a higher m/z value. For example, 4-(trifluoromethoxy)benzyl bromide shows a prominent peak corresponding to the loss of bromine.[9] Pentafluorobenzyl bromide is a known derivatization agent in mass spectrometry, indicating that the perfluorinated benzyl group is a stable fragment.[10]

Experimental Protocols

General NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the analyte is soluble.

  • Sample Concentration: Dissolve approximately 5-10 mg of the benzyl bromide derivative in 0.5-0.7 mL of the deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra on a calibrated NMR spectrometer. For ¹³C and ¹⁹F NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

General FTIR Sample Preparation (Neat Liquid)
  • Sample Application: Place a small drop of the liquid benzyl bromide sample between two KBr or NaCl plates.

  • Assembly: Gently press the plates together to form a thin film.

  • Analysis: Place the assembled plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

General GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the benzyl bromide derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • Separation: The sample is vaporized and separated on a suitable GC column (e.g., HP-5MS). A typical temperature program might start at 50°C and ramp up to 250°C.[11]

  • Detection: The separated components are ionized (commonly by electron impact) and the resulting ions are detected by the mass spectrometer.

Visualizing the Workflow

The general workflow for the spectroscopic analysis and comparison of these compounds can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Syn Synthesize Benzyl Bromide (Fluorinated & Non-Fluorinated) Pur Purify via Chromatography or Distillation Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pur->NMR IR FTIR Spectroscopy Pur->IR MS GC-MS Analysis Pur->MS Comp Compare Spectra: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns NMR->Comp IR->Comp MS->Comp Char Confirm Structure & Purity Comp->Char

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The introduction of fluorine into the benzyl bromide scaffold imparts distinct and predictable spectroscopic signatures. In NMR, the key differentiators are the large C-F coupling constants and the characteristic shifts in the ¹³C and ¹⁹F spectra. IR spectroscopy provides a clear indication of fluorination through the strong C-F stretching absorption. Mass spectrometry confirms the molecular weight and reveals fragmentation patterns influenced by the presence of fluorine. A thorough understanding and application of these spectroscopic techniques are essential for any researcher working with these important synthetic building blocks, ensuring the integrity of their research and the quality of their results.

References

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]

  • Tsikas, D. (2025). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. Journal of Chromatography B, 1257, 124578. [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20130-20136. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

  • Novak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4904-4912. [Link]

  • Novak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

  • Novak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link]

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A Comparative Guide to Benzylating Agents: Evaluating 2,6-Difluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. The benzyl group is a widely employed protecting group for alcohols, phenols, and amines due to its general stability and ease of removal. However, the reactivity and selectivity of the benzylating agent itself can significantly impact the outcome of a synthetic route. This guide provides an in-depth evaluation of 2,6-Difluoro-4-methoxybenzyl bromide as a benzylating agent, comparing its performance with commonly used alternatives such as benzyl bromide and 4-methoxybenzyl bromide.

Introduction to this compound

This compound is a halogenated and methoxy-substituted benzylating agent with the chemical formula C₈H₇BrF₂O.[1][2] The presence of two electron-withdrawing fluorine atoms at the ortho positions and an electron-donating methoxy group at the para position creates a unique electronic environment that influences its reactivity and the properties of the resulting protected compound.[3] This substitution pattern suggests a nuanced reactivity profile compared to simpler benzylating agents.

Comparative Analysis of Benzylating Agents

The choice of a benzylating agent is often a balance between reactivity, stability of the protecting group, and the conditions required for its subsequent cleavage. Below is a comparative overview of this compound against standard benzylating agents.

Reactivity Profile

The reactivity of benzyl halides in nucleophilic substitution reactions is influenced by both electronic and steric factors.

  • Benzyl Bromide: As a baseline, benzyl bromide is a highly reactive and widely used benzylating agent.[4][5] Its reactivity is due to the formation of a stabilized benzylic carbocation intermediate in Sₙ1 reactions or a favorable transition state in Sₙ2 reactions.[5]

  • 4-Methoxybenzyl Bromide (PMB-Br): The electron-donating methoxy group at the para-position in 4-methoxybenzyl bromide significantly enhances its reactivity towards nucleophiles by stabilizing the benzylic carbocation.[6] However, this increased reactivity can also lead to instability of the reagent itself.[6][7]

  • This compound: This agent presents a more complex scenario. The two ortho-fluorine atoms are strongly electron-withdrawing, which would typically decrease the reactivity of the benzylic carbon towards nucleophilic attack by destabilizing a developing positive charge in an Sₙ1-type mechanism. Conversely, the para-methoxy group is electron-donating. This "push-pull" electronic system, combined with the steric hindrance from the ortho-substituents, suggests that this compound may be a less reactive alkylating agent than benzyl bromide and 4-methoxybenzyl bromide, particularly in Sₙ2 reactions.[3][4] This potentially lower reactivity can be advantageous in achieving higher selectivity in the presence of multiple nucleophilic sites.

Stability of the Resulting Benzyl Ether

The stability of the introduced benzyl group is crucial for the subsequent steps in a synthetic sequence.

  • Benzyl Ethers: Benzyl ethers are generally stable to a wide range of acidic and basic conditions.[8]

  • 4-Methoxybenzyl (PMB) Ethers: The para-methoxy group makes the PMB ether more susceptible to cleavage under oxidative and acidic conditions compared to an unsubstituted benzyl ether.[9][10] This allows for orthogonal deprotection strategies.

  • 2,6-Difluoro-4-methoxybenzyl Ethers: The fluorine substituents are expected to increase the stability of the corresponding ether towards acidic cleavage compared to the PMB ether, due to the destabilization of the benzylic carbocation. However, the methoxy group still allows for oxidative cleavage, providing a valuable handle for selective deprotection.

Deprotection Strategies

The ease and selectivity of deprotection are critical considerations.

Benzylating AgentResulting EtherCommon Deprotection MethodsNotes
Benzyl BromideBenzyl EtherHydrogenolysis (e.g., H₂, Pd/C), Strong Acids, Oxidative Cleavage[8][9][11]Hydrogenolysis is a common and mild method but may not be compatible with other reducible functional groups.[9]
4-Methoxybenzyl Bromide4-Methoxybenzyl (PMB) EtherOxidative Cleavage (e.g., DDQ, CAN), Mild Acidic Conditions[7][12][13][14][15]The electron-rich nature of the ring facilitates cleavage under milder conditions than for benzyl ethers.
This compound2,6-Difluoro-4-methoxybenzyl EtherOxidative Cleavage (e.g., DDQ, CAN) is expected to be effective due to the para-methoxy group. Acidic cleavage may require harsher conditions than for PMB ethers.The fluorine atoms may influence the rate and efficiency of deprotection.

Experimental Protocols

The following protocols provide a general framework for benzylation reactions. Optimization for specific substrates is recommended.

General Protocol for O-Benzylation of an Alcohol

This protocol describes a typical Williamson ether synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve alcohol in dry solvent (e.g., DMF, THF) B Add base (e.g., NaH) at 0 °C A->B 1 C Add benzylating agent (1.1 - 1.5 equiv.) B->C 2 D Stir at RT or heat C->D 3 E Monitor by TLC D->E 4 F Quench reaction (e.g., with water or methanol) E->F 5 G Extract with organic solvent F->G 6 H Wash with water and brine G->H 7 I Dry organic layer (e.g., Na₂SO₄) H->I 8 J Concentrate in vacuo I->J 9 K Purify by column chromatography J->K 10

Caption: General workflow for O-benzylation.

Materials:

  • Alcohol (1.0 eq)

  • Benzylating agent (e.g., this compound, 1.1-1.5 eq)

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2-2.0 eq)[16]

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))[16]

  • Quenching agent (e.g., water, methanol)

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • After stirring for 15-30 minutes, add the benzylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or methanol.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired benzyl ether.

Reaction Mechanism: Sₙ2 Benzylation of an Alcohol

Caption: Sₙ2 mechanism for alcohol benzylation.

Conclusion

This compound emerges as a specialized benzylating agent with a unique reactivity profile. Its attenuated reactivity, a consequence of the ortho-fluoro substituents, can be harnessed for enhanced selectivity in complex syntheses. The presence of the para-methoxy group provides an avenue for orthogonal deprotection via oxidative cleavage, a feature it shares with the more common PMB group. While direct, side-by-side quantitative comparisons with other benzylating agents are not extensively documented in the literature, the principles of physical organic chemistry provide a strong basis for predicting its behavior. For straightforward benzylation where high reactivity is desired, benzyl bromide remains a primary choice.[4] For applications requiring facile oxidative deprotection, 4-methoxybenzyl bromide is a well-established reagent. This compound, however, offers a valuable alternative for scenarios demanding a balance of moderate reactivity for selective protection and the option for non-hydrogenolytic cleavage.

References

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]

  • CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Fiveable. Benzyl Bromide Definition - Organic Chemistry Key Term. [Link]

  • Reddit. Benzylation reaction : r/OrganicChemistry. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. benzylaniline. [Link]

  • PubMed. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]

  • Wikipedia. Benzyl bromide. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ACS Publications. A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. [Link]

  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]

  • Capot Chemical. Specifications of 2,6-Difluoro-4-ethoxybenzyl bromide. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Scholarly Publications Leiden University. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chem-Station. Benzyl (Bn) Protective Group. [Link]

  • Google Patents. HU226938B1 - Method for preparing substituted benzyl bromides.
  • ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. [Link]

  • PubChem. 2,6-Difluoro-4-methoxybenzoic acid. [Link]

  • ePrints Soton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]

  • PubMed. Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]

  • PubChemLite. 2,3-difluoro-4-methoxybenzyl bromide (C8H7BrF2O). [Link]

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Safety Operating Guide

Proper Disposal of 2,6-Difluoro-4-methoxybenzyl bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and disposal plan for 2,6-Difluoro-4-methoxybenzyl bromide (CAS No. 94278-68-9), a compound frequently utilized in synthetic organic chemistry. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each step to empower researchers with the knowledge to handle this and similar halogenated organic compounds responsibly.

Understanding the Hazard Profile

This compound is a corrosive, lachrymatory solid.[1][2] Its hazard profile necessitates careful handling and a well-defined disposal strategy. The primary hazards are associated with its reactivity and corrosive nature. As a benzyl bromide derivative, it is susceptible to nucleophilic substitution reactions. For instance, it can react with water and moisture to form hydrogen bromide, an acidic and corrosive gas.[3]

Table 1: Hazard Identification and Classification

Hazard ClassificationDescriptionSource
UN Number UN3261[1][4]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (this compound)[1][4]
Hazard Class 8 (Corrosive)[1][4]
Packing Group III[1][4]
Primary Hazards Causes severe skin burns and eye damage. Lachrymator.[1][2]
Reactivity Hazards Reacts with water, strong bases, amines, and oxidizing agents.[3]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making workflow from the point of generation to final disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_segregation Waste Segregation & Initial Management cluster_treatment On-Site Treatment (for small quantities) cluster_disposal Final Disposal start Unwanted this compound (pure solid, contaminated materials, or dilute solutions) segregate Segregate as Halogenated Organic Waste start->segregate container Place in a designated, labeled, and compatible waste container segregate->container neutralize Chemical Neutralization (Hydrolysis with a weak base) container->neutralize Is on-site neutralization practical and permitted? pickup Arrange for pickup by a licensed hazardous waste contractor container->pickup Direct disposal of untreated waste verify Verify Neutralization (pH check) neutralize->verify dispose Dispose of neutralized solution (if permissible) or collect for hazardous waste pickup verify->dispose dispose->pickup For treated waste not suitable for drain disposal

Caption: Decision workflow for the disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedures

The following procedures provide a detailed guide for the safe disposal of this compound.

Waste Collection and Segregation
  • Identify and Segregate: All waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and reaction byproducts, must be segregated as halogenated organic waste .[5]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with corrosive and halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive). The date of accumulation should also be clearly marked.

Chemical Neutralization for Small Quantities

For small residual amounts of this compound, chemical neutralization through hydrolysis can be a safer option before final disposal. This process converts the reactive benzyl bromide to the less hazardous benzyl alcohol derivative. The scientific basis for this procedure is the nucleophilic substitution reaction, where a hydroxide ion attacks the benzylic carbon, displacing the bromide ion.

Protocol for Neutralization:

  • Work Area Preparation: Conduct this procedure in a certified chemical fume hood over a spill tray. Ensure an emergency eyewash and shower are readily accessible.

  • Reagent Preparation: Prepare a 5% (w/v) solution of sodium bicarbonate in water. Avoid using strong bases like sodium hydroxide, as the reaction can be highly exothermic and potentially violent.[3]

  • Neutralization Process:

    • For solid waste, dissolve it in a minimal amount of a water-miscible organic solvent like acetone.

    • Slowly and with constant stirring, add the dissolved this compound solution to the sodium bicarbonate solution. Be prepared for potential gas evolution (carbon dioxide).

    • Allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis reaction is complete.

  • Verification: After the reaction period, check the pH of the aqueous layer using a pH strip. The pH should be near neutral (6-8). If it remains acidic, add more sodium bicarbonate solution until the pH is neutralized.

  • Final Disposal of Neutralized Waste: The resulting solution may still contain organic compounds and should be collected in a hazardous waste container for halogenated organic waste. Consult your institution's environmental health and safety (EHS) office for guidance on whether the neutralized aqueous solution can be disposed of down the drain. Local regulations on this matter can vary.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and heavily contaminated materials should not be neutralized in the lab. Instead, they should be disposed of directly as hazardous waste.

  • Packaging: Ensure the waste container is securely sealed and properly labeled.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. All waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[7][8]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation and Notification: Evacuate all non-essential personnel from the immediate area. Notify your supervisor and your institution's EHS office.

  • Control and Containment: If the spill is small and you are trained to handle it, wear appropriate PPE. Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[3] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a 5% sodium bicarbonate solution, followed by a water rinse. All materials used for decontamination should be disposed of as hazardous waste.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[7][8] As a corrosive and halogenated organic compound, this chemical falls under these regulations. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with all applicable laws.[1][2] Always consult your institution's EHS office for specific guidance and to ensure compliance with local and state-level regulations, which may be more stringent than federal rules.[9]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2015, June 15). Interpretation Document. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • HazMat Tool. (n.d.). UN 3261: Corrosive solid, acidic, organic, n.o.s.. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • HazMat Tool. (n.d.). UN 3261: Corrosive solid, acidic, organic, n.o.s.. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • DSV. (n.d.). Class 4.1 / 4.2 / 4.3 - Shipping dangerous goods. Retrieved from [Link]

  • Cantell. (2023). IMDG - UN card: UN 3261. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,6-Difluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2,6-Difluoro-4-methoxybenzyl bromide (CAS No. 94278-68-9). As a halogenated benzyl bromide, this compound is a valuable reagent in organic synthesis but demands rigorous safety precautions due to its hazardous properties. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations, from initial handling to final disposal.

Immediate Safety Briefing: Understanding the Risks

This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[5][6] Inhalation may lead to respiratory irritation.[1][5][7] The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Key Hazards:

  • Corrosive: Causes severe burns to skin and eyes upon contact.[1][2][3][6]

  • Lachrymator: Vapors are highly irritating to the eyes.[5]

  • Respiratory Irritant: Inhalation of vapors or dust can irritate the respiratory system.[1][5][7]

  • Combustible: While not highly flammable, it is a combustible liquid and may ignite if exposed to a source of ignition.[5][8]

Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. A multi-layered approach to PPE is recommended to ensure comprehensive protection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves.[10][11] Double gloving is recommended.Provides a barrier against skin contact. Nitrile gloves offer good resistance to many halogenated solvents.[11] Double gloving provides an extra layer of protection in case the outer glove is compromised.[11][12]
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2][13]Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers broader protection for the entire face from splashes.[13][14]
Body Protection A flame-resistant lab coat, fully buttoned.[12][14]Protects skin and personal clothing from contamination.[10] A flame-resistant coat is prudent given the combustible nature of the compound.
Footwear Closed-toe, chemical-resistant shoes.[10][12]Protects feet from spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working outside of a fume hood or if ventilation is inadequate.[1][14][15] This is crucial to prevent inhalation of irritating vapors.

Always inspect your PPE for any signs of damage before use and properly remove and dispose of contaminated gloves after handling the chemical.[9][12]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for safely handling this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store the compound in a designated corrosives or flammable storage cabinet.[1][11] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1][2][8]

  • Segregation: Keep it segregated from incompatible materials, particularly strong oxidizing agents.[5][15]

  • Container Integrity: Ensure the container is always tightly closed when not in use.[1][8][9]

Handling and Experimental Use

All manipulations of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][10][15]

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Prepare All Necessary Equipment B->C D Transfer Compound in Fume Hood C->D E Perform Reaction D->E F Quench Reaction & Neutralize E->F G Segregate Halogenated Waste F->G H Decontaminate Glassware G->H I Dispose of Contaminated PPE H->I

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE.[16] Verify that the chemical fume hood is operational and the sash is at the appropriate height.[12] Have all necessary glassware, reagents, and spill cleanup materials readily available.

  • Aliquotting and Transfer: Conduct all transfers of the solid or solutions within the fume hood.[1] Use appropriate tools (spatulas, syringes) to avoid generating dust or aerosols.

  • Reaction Setup: Keep the reaction vessel closed as much as possible. If heating is required, use a heating mantle or water bath, and avoid open flames.[8][10]

  • Post-Reaction: After the reaction is complete, any excess reagent should be carefully quenched and neutralized according to established laboratory procedures.

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][17] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1][17] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately.[8][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting.[1][9] Rinse the mouth with water and drink plenty of water afterward.[8] Seek immediate medical attention.[1]
Small Spill For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2][8][15] Collect the absorbed material into a suitable, labeled container for disposal.[1][8]

Ensure that an eyewash station and an emergency shower are readily accessible and in good working order in any area where this chemical is handled.[1][13][15]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound and its associated waste.

Disposal Workflow:

G cluster_waste Waste Segregation cluster_disposal Disposal Path A Contaminated Solids (PPE, absorbent) D Seal in Labeled Hazardous Waste Container A->D B Liquid Halogenated Organic Waste B->D C Contaminated Glassware C->D After decontamination E Store in Satellite Accumulation Area D->E F Arrange for Professional Disposal E->F

Caption: Waste disposal workflow for halogenated compounds.

  • Waste Classification: As a halogenated organic compound, all waste containing this compound must be classified as hazardous.[8][10]

  • Waste Collection: Collect all waste in designated "Halogenated Organic Waste" containers.[10][13] Do not mix with non-halogenated waste to avoid costly and complex disposal procedures.[18]

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.[13][18] Store these containers in a designated satellite accumulation area, ensuring they are kept closed and have secondary containment.[18]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][10] Never dispose of this chemical down the drain.[10]

By adhering to these protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.